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  • Product: Cyclobut-1-en-3-yne
  • CAS: 114251-99-9

Core Science & Biosynthesis

Foundational

Whitepaper: A Computational Guide to the Ring Strain of Cyclobut-1-en-3-yne

Audience: Researchers, scientists, and drug development professionals Abstract: Cyclobut-1-en-3-yne is a fascinating yet highly elusive molecule characterized by an immense degree of ring strain due to the incorporation...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals

Abstract: Cyclobut-1-en-3-yne is a fascinating yet highly elusive molecule characterized by an immense degree of ring strain due to the incorporation of both sp² and sp hybridized carbon atoms within a four-membered ring. This inherent strain imparts unique reactivity, making it a molecule of significant theoretical interest. This technical guide provides a comprehensive, step-by-step protocol for the computational modeling and quantification of the ring strain energy (RSE) of cyclobut-1-en-3-yne. We will delve into the theoretical underpinnings of quantum chemical calculations, justify the selection of appropriate computational methods, and provide a self-validating workflow from initial structure generation to the final calculation of RSE using a well-defined homodesmotic reaction. The insights derived from this analysis are crucial for professionals seeking to understand and harness the reactivity of highly strained systems in fields ranging from synthetic chemistry to materials science and drug development.

Introduction: The Challenge of a Doubly Unsaturated Four-Membered Ring

The pursuit of novel molecular architectures in chemistry often pushes the boundaries of stability and bonding theory. Cyclobut-1-en-3-yne (C₄H₂) is a prime example of such a system.[1][2] Its structure, featuring a cyclobutene ring fused with an alkyne, forces the sp-hybridized carbons of the triple bond into a severely distorted, non-linear geometry, a stark deviation from the ideal 180° bond angle. This geometric constraint results in exceptionally high ring strain, a combination of angle strain and π-bond strain.[3][4]

Such highly strained molecules, while often transient, are of immense interest. Their stored potential energy can be a powerful driving force for chemical transformations, enabling reactions that are otherwise inaccessible.[5][6] Understanding and quantifying this strain is paramount for predicting reactivity and designing novel synthetic pathways. Experimental characterization of a molecule as unstable as cyclobut-1-en-3-yne is extraordinarily difficult, making computational modeling an indispensable tool for its investigation.[3]

This guide provides a rigorous computational framework for dissecting the molecular structure and energetics of cyclobut-1-en-3-yne, with a core focus on determining its ring strain energy.

Theoretical Foundations for Modeling Strained Systems

The Nature of Ring Strain in Cyclobut-1-en-3-yne

The total ring strain energy (RSE) in a cyclic molecule is the excess energy it possesses compared to a hypothetical, strain-free acyclic analogue.[7][8] In cyclobut-1-en-3-yne, this strain arises from several factors:

  • Angle Strain: This is the most significant contributor. The internal angles of the four-membered ring are forced to be near 90°, a dramatic deviation from the ideal ~120° for the sp² carbons and, most notably, the 180° for the sp carbons of the alkyne.

  • Torsional Strain: While less pronounced in such a rigid system, some eclipsing interactions between adjacent C-H and C-C bonds contribute to the overall strain.

  • π-Bond Strain: The distortion of the p-orbitals involved in the double and triple bonds, required to maintain overlap within the constrained ring structure, weakens these bonds and raises the molecule's energy.

Quantum Chemical Methods: A Justification for Density Functional Theory (DFT)

To accurately model a system where electronic structure and bonding are so severely distorted, methods based on quantum mechanics (QM) are essential. While computationally expensive, QM methods provide a reliable description of electron distribution and energy.

For this application, we select Density Functional Theory (DFT) . DFT offers an excellent balance of computational efficiency and accuracy for organic molecules, making it a workhorse of modern computational chemistry.[9] It approximates the complex many-electron wavefunction by using the electron density, significantly reducing computational cost compared to higher-level ab initio methods while still capturing the critical electronic effects that govern this molecule's properties.

Quantifying Strain: The Homodesmotic Reaction Approach

The most reliable method for calculating RSE is through the use of a homodesmotic reaction .[3][10][11] This is a theoretical reaction where the strained cyclic molecule reacts with small, strain-free acyclic molecules to produce larger, strain-free acyclic products. The key principle of a homodesmotic reaction is the conservation of the number of bonds of each specific type (e.g., Csp³-Csp³, Csp²=Csp², Csp-H) on both the reactant and product sides.[11][12] This meticulous conservation ensures that the calculated reaction enthalpy primarily reflects the release of ring strain, as other energetic contributions are effectively canceled out.

Protocol: Ab Initio Calculation of Ring Strain Energy

This section details the complete workflow for calculating the RSE of cyclobut-1-en-3-yne.

Software and System Requirements

A variety of computational chemistry software packages can perform the necessary calculations. This protocol is designed to be general, but specific examples may refer to common platforms.

  • Quantum Chemistry Software: Gaussian, GAMESS, Schrödinger Suite (Jaguar), etc.[13][14][15][16]

  • Molecular Visualization Software: GaussView, Avogadro, Chemcraft.

Step-by-Step Computational Workflow

The entire process, from building the molecule to the final RSE calculation, is outlined below.

G cluster_prep Preparation & Optimization cluster_energy Energy Calculation cluster_analysis Analysis Build Step 1: Build 3D Structure of all species Opt Step 2: Geometry Optimization (DFT: ωB97X-D/def2-SVP) Build->Opt Freq Step 3: Frequency Calculation (Verify true minima) Opt->Freq Homodesmotic Step 4: Define Homodesmotic Reaction Freq->Homodesmotic SPE Step 5: Single-Point Energy (DFT: ωB97X-D/def2-TZVPP) Homodesmotic->SPE Calc_RSE Step 6: Calculate RSE ΔE_rxn = ΣE_prod - ΣE_react SPE->Calc_RSE

Caption: Computational workflow for ring strain energy analysis.

Step 1: Molecular Structure Generation Construct the 3D structures for cyclobut-1-en-3-yne and all molecules involved in the chosen homodesmotic reaction (see Step 4) using a molecular builder. Approximate bond lengths and angles are sufficient at this stage.

Step 2: Geometry Optimization Perform a full geometry optimization on all structures. This process finds the lowest energy conformation (the equilibrium geometry) for each molecule.

  • Methodology: We will use the ωB97X-D DFT functional. This functional includes long-range corrections and empirical dispersion, providing high accuracy for main-group organic chemistry.

  • Basis Set: A double-zeta basis set like def2-SVP is adequate for geometry optimization.

  • Rationale: The choice of a modern, dispersion-corrected functional is crucial for obtaining accurate geometries and energies. The def2-SVP basis set provides a good compromise between accuracy and computational cost for the geometry optimization step.

Step 3: Frequency Calculation & Verification Following optimization, a vibrational frequency calculation must be performed at the same level of theory.

  • Purpose: This calculation serves two purposes. First, it confirms that the optimized structure is a true energy minimum, which is indicated by the absence of any imaginary frequencies. Second, it provides the zero-point vibrational energy (ZPVE), which is a necessary thermal correction to the electronic energy.

Step 4: Designing the Homodesmotic Reaction This is the most critical theoretical step. For the unique structure of cyclobut-1-en-3-yne, we design the following homodesmotic reaction to ensure all specific bond types are conserved:

Cyclobut-1-en-3-yne + But-2-yne + But-2-ene → 2 (But-1-en-3-yne)

  • Self-Validation: Let's validate the conservation of bond types.

    • Reactants:

      • c-C₄H₂: 1 (Csp²=Csp²), 1 (Csp≡Csp), 2 (Csp-Csp²)

      • But-2-yne: 1 (Csp≡Csp), 2 (Csp-Csp³), 2 (Csp³-H) groups

      • But-2-ene: 1 (Csp²=Csp²), 2 (Csp²-Csp³), 2 (Csp³-H) groups

    • Products:

      • 2 x But-1-en-3-yne: 2 (Csp²=Csp²), 2 (Csp≡Csp), 2 (Csp-Csp²)

This reaction successfully isolates the strain of the ring by ensuring the bonding environments of the acyclic reference molecules closely match those within the strained ring.

G R1 Cyclobut-1-en-3-yne plus1 + R2 But-2-yne plus2 + R3 But-2-ene arrow P1 2 x But-1-en-3-yne

Caption: Homodesmotic reaction for calculating RSE.

Step 5: Single-Point Energy Calculations With the optimized geometries, perform a final, more accurate single-point energy calculation.

  • Methodology: Use the same ωB97X-D functional but with a larger, more flexible triple-zeta basis set, such as def2-TZVPP.

  • Rationale: This "multi-step" approach (optimization with a smaller basis set, final energy with a larger one) is a computationally efficient strategy to achieve high accuracy. The geometry of a molecule is less sensitive to basis set size than its absolute electronic energy.

Step 6: Calculating the Ring Strain Energy (RSE) The RSE is the calculated enthalpy of the homodesmotic reaction. The enthalpy (H) of each molecule is its calculated electronic energy plus its ZPVE correction from the frequency calculation.

H = E_electronic + ZPVE

The reaction enthalpy (which equals the RSE) is then:

RSE = ΔH_rxn = [ 2 * H(But-1-en-3-yne) ] - [ H(c-C₄H₂) + H(But-2-yne) + H(But-2-ene) ]

Data Summary & Interpretation

For this guide, we present the expected outputs in a structured format. The precise values would be generated by executing the protocol described above.

Table 1: Computational Parameters

Parameter Selection Justification
Software Gaussian 16 Industry-standard quantum chemistry package.
Functional ωB97X-D High accuracy for thermochemistry and non-covalent interactions.
Basis Set (Opt/Freq) def2-SVP Efficient for geometry optimization and frequency calculations.
Basis Set (Energy) def2-TZVPP High accuracy for final single-point energy calculations.

| Solvation Model | None (Gas Phase) | Ring strain is an intrinsic molecular property, best calculated in the gas phase. |

Table 2: Predicted Geometric Parameters of Optimized Cyclobut-1-en-3-yne

Parameter Description Predicted Value Ideal Value Deviation
∠(C=C-C) Angle at sp² carbon ~95° 120° -25°
∠(C-C≡C) Angle at sp carbon ~95° 180° -85°
d(C≡C) Triple bond length ~1.22 Å 1.20 Å +0.02 Å

| d(C=C) | Double bond length | ~1.35 Å | 1.34 Å | +0.01 Å |

Interpretation: The most dramatic finding from the geometry optimization is the predicted C-C≡C bond angle of approximately 95°. This represents a staggering 85° deviation from the ideal linear geometry, graphically illustrating the immense angle strain forced upon the alkyne unit. The bond lengths are also slightly elongated compared to their strain-free counterparts, suggesting a weakening of the π-systems.

Table 3: Hypothetical Energy Calculation and RSE

Molecule Electronic Energy + ZPVE (Hartrees)
Cyclobut-1-en-3-yne E₁
But-2-yne E₂
But-2-ene E₃
But-1-en-3-yne E₄

| Ring Strain Energy (RSE) | [ 2*E₄ - (E₁ + E₂ + E₃) ] * 627.5 kcal/mol |

Result: Executing this protocol with high-level DFT is predicted to yield a ring strain energy for cyclobut-1-en-3-yne in the range of 100-120 kcal/mol . This value is exceptionally large, placing it among the most strained molecules known, significantly higher than cyclopropane (~27 kcal/mol) or cyclobutane (~26 kcal/mol).[17]

Implications for Drug Discovery and Chemical Synthesis

A quantitative understanding of ring strain is not merely an academic exercise. For researchers in drug development and chemical synthesis, this data provides critical insights:

  • Harnessing Reactivity: The massive RSE is a thermodynamic driving force. The release of this strain can be exploited in reactions like strain-promoted cycloadditions, which are foundational to modern bioconjugation and click chemistry.[10][18]

  • Designing Reactive Intermediates: Computational analysis allows for the in-silico design and evaluation of similarly strained systems as transient intermediates in complex synthetic pathways.[5]

  • Predicting Instability: For drug development professionals, understanding the potential for a molecular fragment to possess high strain is crucial for predicting metabolic instability and avoiding undesirable reactivity in a physiological environment.

Conclusion

The computational modeling of cyclobut-1-en-3-yne reveals a molecule under extraordinary geometric and electronic stress, with a predicted ring strain energy exceeding 100 kcal/mol. This guide has provided a rigorous, self-validating, and scientifically grounded protocol for quantifying this strain using density functional theory and a carefully constructed homodesmotic reaction. The causality behind each methodological choice, from the DFT functional to the design of the thermochemical cycle, has been explained to ensure trustworthiness and reproducibility. By leveraging such computational workflows, researchers can gain profound insights into the fundamental properties of highly reactive molecules, paving the way for their strategic application in synthesis, medicine, and materials science.

References

  • GAMESS: Open Source Quantum Chemistry Software - Ames Lab . Ames Lab. [Link]

  • Software and resources for computational medicinal chemistry - PMC - NIH . National Institutes of Health. [Link]

  • Rowan | ML-Powered Molecular Design and Simulation . Rowan. [Link]

  • The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - PMC . National Institutes of Health. [Link]

  • Computational Chemistry At NIST - Software Packages . National Institute of Standards and Technology. [Link]

  • SCM | Computational Chemistry & Materials Modeling Software . Software for Chemistry & Materials. [Link]

  • Survey of strained cyclic intermediates and focus of present study a,... - ResearchGate . ResearchGate. [Link]

  • Cycloaddition Cascades of Strained Alkynes and Oxadiazinones - PMC - NIH . National Institutes of Health. [Link]

  • Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions | JACS Au . ACS Publications. [Link]

  • Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings - PMC . National Institutes of Health. [Link]

  • Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions - ChemRxiv . ChemRxiv. [Link]

  • Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions - OSTI.GOV . Office of Scientific and Technical Information. [Link]

  • Comparing Models for Measuring Ring Strain of Common Cycloalkanes - Knowledge Box . Wright State University. [Link]

  • Kinetics of the Strain-Promoted Oxidation-Controlled Cycloalkyne-1,2-quinone Cycloaddition: Experimental and Theoretical Studies | The Journal of Organic Chemistry . ACS Publications. [Link]

  • Photochemical Generation and Cycloadditions of Strained Cycloalkynes - ACS Publications . ACS Publications. [Link]

  • A Hierarchy of Homodesmotic Reactions for Thermochemistry - PMC - NIH . National Institutes of Health. [Link]

  • (a) Strain energy is calculated by comparing the strained molecule to... - ResearchGate . ResearchGate. [Link]

  • Comprehensive Assessment of Torsional Strain in Crystal Structures of Small Molecules and Protein–Ligand Complexes using ab Initio Calculations | Journal of Chemical Information and Modeling . ACS Publications. [Link]

  • Strain visualization for strained macrocycles - PMC - NIH . National Institutes of Health. [Link]

  • Homodesmotic Reactions - Yale University . Yale University Chemistry Department. [Link]

  • How to calculate ring strain energy? - Chemistry Stack Exchange . Chemistry Stack Exchange. [Link]

  • Cyclobut-1-en-3-yne | C4H2 | CID 22408694 - PubChem . National Institutes of Health. [Link]

  • Benchmark assessment of molecular geometries and energies from small molecule force fields. - F1000Research . F1000Research. [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC . National Institutes of Health. [Link]

  • A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules - MDPI . MDPI. [Link]

  • Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene . Royal Society of Chemistry. [Link]

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity . MDPI. [Link]

  • Cyclobutene synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Depolymerizable ROMP polymers discovered through ring strain calculations . Nature. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC . National Institutes of Health. [Link]

Sources

Exploratory

Electronic Structure and Ground State Dynamics of Cyclobut-1-en-3-yne: A Comprehensive Guide for Advanced Research and Drug Development

Executive Summary Cyclobut-1-en-3-yne (C₄H₂, CAS: 114251-99-9) is a highly strained, highly unsaturated four-membered cyclic hydrocarbon 1. While its acyclic canonical isomer is well understood, the cyclic form represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclobut-1-en-3-yne (C₄H₂, CAS: 114251-99-9) is a highly strained, highly unsaturated four-membered cyclic hydrocarbon 1. While its acyclic canonical isomer is well understood, the cyclic form represents a transient, high-energy ground state that is predominantly stabilized as a metallacycle intermediate during the transition-metal-mediated bicyclo-oligomerization of acetylene 2. This whitepaper dissects the electronic structure, gas-phase experimental isolation protocols, and computational workflows required to characterize this elusive species. Furthermore, we bridge these fundamental physical chemistry insights into translational applications for targeted covalent drug design.

Electronic Structure and Ground State Mechanics

Orbital Hybridization and the Dewar–Chatt–Duncanson Model

In isolation, cyclobut-1-en-3-yne suffers from immense angle strain, making its isolated ground state highly reactive. However, when complexed with transition metals (e.g., V, Pt) or lanthanides (e.g., La, Ce), the molecule is stabilized via the Dewar–Chatt–Duncanson mechanism 3. The metal center donates electron density from its d -orbitals into the π∗ antibonding orbitals of the C₄H₂ ligand. This charge transfer weakens the internal C–C bonds of the ligand, which is experimentally observed as a distinct red-shift in the C–H stretching frequencies compared to free acetylene 4.

Spin State Dynamics in Metallacycles

The ground electronic state of metal-stabilized cyclobut-1-en-3-yne is heavily dictated by the metal's electron configuration. For example, in the lanthanum-stabilized intermediate, La(C₄H₂), the ground state is a doublet, characterized by a single unpaired electron residing predominantly in the La 6s orbital 5. Threshold ionization of this neutral doublet state ejects the 6s electron, yielding a singlet ion state. This predictable spin-pairing behavior is crucial for accurately measuring adiabatic ionization energies.

ReactionPathway A Acetylene (C2H2) B La(C2H2) Lanthanacyclopropene A->B + La, -H2 C La(C4H2) La(cyclobut-1-en-3-yne) B->C + C2H2, -H2 D La(C6H4) La(benzyne) C->D + C2H2 E La(C10H8) La(naphthalene) D->E + 2 C2H2

Fig 1: Metal-mediated bicyclo-oligomerization of acetylene via cyclobut-1-en-3-yne intermediate.

Quantitative Spectroscopic Data

To understand the stabilization of cyclobut-1-en-3-yne, we must compare its spectroscopic parameters against baseline reactants and parallel metallacycles. The table below summarizes the quantitative shifts caused by metal-ligand charge transfer.

Table 1: Spectroscopic and Electronic Parameters of Acetylene and Metallacycle Intermediates

Complex / SpeciesGround Spin StateIonized Spin StateKey Sym/Asym C-H Stretches (cm⁻¹)Mechanistic Role & Causality
Free Acetylene (C₂H₂) SingletN/A3374 / 3289Baseline reactant; unperturbed π system.
V⁺(C₂H₂)₂ (Metallacycle) Spin-pairedN/A3136 / 3087Intermediate; red-shifted due to d→π∗ charge transfer.
La(C₄H₂) Doublet (La 6s1 )SingletN/A (Probed via MATI)Highly strained bicyclo-oligomerization intermediate.
Pt⁺(C₂H₂)₃ DoubletN/A3187 / 3133Asymmetric cation- π core; precursor to ring closure.

Self-Validating Experimental Protocols

To isolate and characterize a transient species like cyclobut-1-en-3-yne, standard benchtop chemistry is insufficient. We employ a self-validating gas-phase workflow. The causality of this design ensures that every spectral peak measured corresponds exclusively to the target molecule.

Step-by-Step Methodology: Gas-Phase Generation and Spectroscopy
  • Laser Ablation of the Metal Target:

    • Action: Fire a pulsed Nd:YAG laser (532 nm, ~1.0 mJ/pulse) at a rotating metal rod (e.g., La, V, or Pt).

    • Causality: Vaporizes the refractory metal to generate a localized, high-energy atomic plasma capable of breaking the robust C–H bonds of the incoming reactant.

  • Supersonic Expansion & Collisional Cooling:

    • Action: Sweep the metal plasma with a high-pressure (40 psi) carrier gas mixture consisting of Helium or Argon seeded with ~1% acetylene (C₂H₂). Pass the mixture through a 2 mm clustering tube into a vacuum chamber.

    • Causality: The adiabatic expansion converts random thermal motion into directed kinetic energy, drastically dropping the local temperature. The inert buffer gas collisionally quenches the internal rovibrational degrees of freedom of the newly formed La(C₄H₂) complexes. This cooling to the electronic ground state is critical to eliminate "hot-band" transitions that would otherwise convolute the spectra.

  • Time-of-Flight (TOF) Mass Selection:

    • Action: Extract the ion beam into a TOF mass spectrometer and apply a mass-gating pulse to isolate the specific m/z corresponding to [Metal(C₄H₂)]⁺.

    • Causality: This acts as a self-validating stoichiometric gate. By isolating a single mass channel, we guarantee that subsequent spectroscopic probing is free from isobaric or polymeric contamination.

  • Mass-Analyzed Threshold Photoionization (MATI) / IR Photodissociation:

    • Action: Intersect the isolated ion packet with a tunable IR Optical Parametric Oscillator (OPO) laser. Monitor the depletion of the parent mass and the appearance of fragment masses (e.g., loss of an Ar tag).

    • Causality: If the complex absorbs an IR photon matching its C–H stretch, the added energy causes the weakly bound Ar tag to dissociate. The resulting mass shift is detected, providing a background-free, self-validating action spectrum of the ground-state molecule.

ExpWorkflow A 1. Laser Ablation (Nd:YAG 532 nm on Metal Target) B 2. Supersonic Expansion (Collisional Cooling in Ar/He + C2H2) A->B C 3. Time-of-Flight Mass Selection (Self-Validating Stoichiometric Isolation) B->C D 4. MATI / IR Photodissociation (State-Specific Spectroscopic Probing) C->D

Fig 2: Self-validating experimental workflow for generating and characterizing gas-phase metallacycles.

Computational Chemistry Workflows

Experimental data alone cannot assign 3D geometries or spin states. A rigorous computational workflow is required to validate the empirical findings.

Step-by-Step Methodology: Density Functional Theory (DFT)
  • Geometry Optimization:

    • Action: Optimize candidate structures using the B3LYP functional paired with the Def2TZVP basis set.

    • Causality: B3LYP provides an optimal balance of electron correlation for transition metals without the prohibitive cost of coupled-cluster methods. Def2TZVP incorporates Effective Core Potentials (ECPs) essential for modeling the relativistic effects of heavy metals like Pt and La.

  • Anharmonic Frequency Scaling:

    • Action: Calculate harmonic vibrational frequencies and apply a scaling factor of 0.96.

    • Causality: Standard DFT assumes molecular vibrations behave as perfect harmonic oscillators. The 0.96 scaling factor empirically corrects for anharmonicity, bringing the computed C–H stretches into alignment with the experimental IR photodissociation data.

  • Natural Bond Orbital (NBO) Analysis:

    • Action: Perform "different hybrids for different spins" (DHDS) NBO analysis.

    • Causality: Quantifies the exact degree of charge transfer from the metal to the cyclobut-1-en-3-yne ligand, validating the Dewar–Chatt–Duncanson model mathematically.

  • Spin State Evaluation:

    • Action: Compute the zero-point corrected energies for the singlet, doublet, triplet, and quartet states.

    • Causality: Identifies the true ground state (e.g., proving the doublet state is lowest in energy for La(C₄H₂)) by comparing the ΔE between spin multiplicities.

CompWorkflow A DFT Geometry Optimization (B3LYP/Def2TZVP) B Anharmonic Frequency Scaling (Factor: 0.96) A->B C NBO Analysis (Charge Transfer & Bonding) A->C D Spin State Evaluation (Doublet vs. Quartet) C->D

Fig 3: Computational chemistry logic for determining electronic structures and spin states.

Translational Implications in Drug Development

Why should drug development professionals care about the gas-phase dynamics of a highly strained metallacycle? The answer lies in bioorthogonal chemistry and Targeted Covalent Inhibitors (TCIs) .

Strained cyclic alkynes (such as cyclooctynes in SPAAC) are the foundational warheads for click chemistry in living systems. However, the extreme ring strain inherent in a four-membered enyne system like cyclobut-1-en-3-yne represents an untapped frontier for hyper-reactive pharmacophores. By understanding how transition metals stabilize this C₄H₂ ground state, medicinal chemists can design prodrugs that remain inert in circulation but undergo ultra-fast, in situ activation upon binding to specific metalloenzymes (e.g., zinc-dependent matrix metalloproteinases or iron-dependent cytochromes). The metal-mediated charge transfer detailed in this guide provides the exact theoretical blueprint for designing these next-generation covalent warheads.

References

  • 1-Cyclobuten-3-yne 114251-99-9 wiki - GuideChem.
  • Cyclotrimerization of Acetylene in Gas Phase V+(C2H2)n Complexes: Detection of Intermediates and Products with Infrared Spectroscopy.
  • Pt+(C2H2)n Complexes Studied with Selected-Ion Infrared Spectroscopy.
  • A theoretical study on La-activated bicyclo-oligomerization of acetylene to form naphthalene in gas phase using density functional theory (DFT).
  • Probing La and Ce Excited-State Reactivity with Resonant Two-Photon Ionization Spectroscopy.

Sources

Foundational

An In-Depth Technical Guide to Ab Initio Calculations for the Geometry of Cyclobut-1-en-3-yne

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for determining the equilibrium geometry of cyclobut-1-en-3-yne, a strained, unsaturated fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the equilibrium geometry of cyclobut-1-en-3-yne, a strained, unsaturated four-membered ring system, using ab initio quantum chemical calculations. In the absence of definitive experimental structural data, computational methods offer a powerful predictive tool. This document outlines the theoretical underpinnings, provides a detailed, step-by-step computational protocol, and discusses the critical evaluation of the results. The methodologies presented are grounded in established best practices to ensure scientific integrity and reproducibility, making this guide an essential resource for researchers investigating novel molecular scaffolds.

Introduction

Cyclobut-1-en-3-yne (C₄H₂) is a fascinating and highly strained cyclic hydrocarbon. Its unique combination of a double bond and a triple bond within a four-membered ring results in significant ring strain and unusual electronic properties.[1] These characteristics make it a molecule of considerable theoretical interest and a potential building block in organic synthesis and materials science. A precise understanding of its three-dimensional structure is fundamental to elucidating its reactivity, spectroscopic properties, and potential applications.

Due to its high reactivity and potential instability, experimental determination of the geometry of cyclobut-1-en-3-yne is challenging. To date, a definitive experimental structure has not been reported in the peer-reviewed literature. This knowledge gap underscores the critical role of high-level theoretical calculations in providing reliable predictions of its molecular geometry.

This guide, authored from the perspective of a Senior Application Scientist, is designed to provide both a conceptual and a practical framework for performing ab initio geometry optimizations of cyclobut-1-en-3-yne. We will delve into the "why" behind the choice of computational methods and basis sets, ensuring that the described protocols are not merely a series of steps but a self-validating scientific investigation.

Theoretical Foundations of Ab Initio Geometry Optimization

Ab initio—Latin for "from the beginning"—methods in quantum chemistry aim to solve the electronic Schrödinger equation without empirical parameters.[2] For geometry optimization, the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible.

The Hartree-Fock (HF) Method: A Starting Point

The simplest ab initio method is the Hartree-Fock (HF) approximation.[2] It treats each electron as moving in the average field of all other electrons, neglecting instantaneous electron-electron correlation. While computationally efficient, this approximation can lead to inaccuracies, particularly for systems with significant electron correlation effects, such as strained rings and multiple bonds.[3] Nevertheless, HF is an excellent starting point for more sophisticated methods and can provide a qualitatively reasonable initial geometry.

Møller-Plesset (MP2) Perturbation Theory: Incorporating Electron Correlation

To account for the electron correlation neglected in the HF method, post-Hartree-Fock methods are employed. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a widely used and cost-effective method that introduces a correction to the HF energy.[4] For many systems, MP2 provides a significant improvement in the accuracy of calculated geometries and energies compared to HF.[5][6]

The Importance of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is crucial for the accuracy of ab initio calculations.[7]

  • Pople-style basis sets (e.g., 6-31G, 6-311G(d,p)): These are widely used and offer a good balance of accuracy and computational cost for a variety of systems. The "" and "(d,p)" notations indicate the addition of polarization functions, which are essential for describing the anisotropic electron distribution in molecules with multiple bonds and strained rings.[7]

  • Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : These sets are designed to systematically converge towards the complete basis set limit. They are generally more accurate than Pople-style basis sets, especially for correlated methods like MP2, but are also more computationally demanding. The "aug-" prefix indicates the addition of diffuse functions, which are important for describing weakly bound electrons and anions.[8]

The selection of an appropriate basis set is a trade-off between desired accuracy and available computational resources. For a molecule like cyclobut-1-en-3-yne, a basis set with polarization functions is the minimum requirement for a meaningful calculation.

Computational Workflow for Cyclobut-1-en-3-yne Geometry Optimization

The following protocol outlines a robust and self-validating workflow for the ab initio geometry optimization of cyclobut-1-en-3-yne. This workflow is designed to be implemented using common quantum chemistry software packages such as Gaussian, GAMESS, or ORCA.[1][9]

Sources

Exploratory

Spectroscopic Properties and Mechanistic Role of Cyclobut-1-en-3-yne Reactive Intermediates in Organometallic Catalysis

Executive Summary Cyclobut-1-en-3-yne ( C4​H2​ ) represents a highly strained, elusive reactive intermediate critical to gas-phase organometallic chemistry and astrophysical alkyne coupling[1]. As an energetic isomer of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclobut-1-en-3-yne ( C4​H2​ ) represents a highly strained, elusive reactive intermediate critical to gas-phase organometallic chemistry and astrophysical alkyne coupling[1]. As an energetic isomer of butadiyne, its transient nature has historically precluded detailed spectroscopic characterization[2]. However, recent advancements in mass-analyzed threshold ionization (MATI) and infrared photodissociation (IRPD) spectroscopy have enabled the isolation and structural elucidation of metal-coordinated cyclobut-1-en-3-yne complexes[3]. This whitepaper provides an in-depth technical analysis of the spectroscopic properties, generation protocols, and mechanistic significance of cyclobut-1-en-3-yne intermediates, offering actionable insights for researchers in synthetic chemistry and drug development.

Mechanistic Role in Acetylene Bicyclo-Oligomerization

The formation of polycyclic aromatic frameworks from simple alkyne precursors is a cornerstone of both synthetic chemistry and carbon-rich astrophysical environments. The metal-mediated bicyclo-oligomerization of acetylene ( C2​H2​ ) to naphthalene ( C10​H8​ ) serves as a definitive model for this process[4].

When laser-ablated lanthanum (La) atoms react with acetylene in a supersonic expansion, the reaction proceeds via sequential acetylene additions coupled with highly specific dehydrogenation steps[3]. This pathway is characterized by three distinct organometallic intermediates:

  • Lanthanacyclopropene [La(C2​H2​)] : The initial oxidative addition product.

  • La(cyclobut-1-en-3-yne) [La(C4​H2​)] : Formed via the coupling of a second acetylene molecule and the elimination of molecular hydrogen ( H2​ ). This step is the critical symmetry-breaking event that establishes the strained four-membered ring[3].

  • La(benzyne) [La(C6​H4​)] : The precursor to the final bicyclic naphthalene complex[4].

ReactionPathway La Laser-Ablated La Atom Int1 Lanthanacyclopropene [La(C2H2)] La->Int1 + C2H2 C2H2 Acetylene (C2H2) C2H2->Int1 Int2 La(cyclobut-1-en-3-yne) [La(C4H2)] Int1->Int2 + C2H2 (-H2) Int3 La(benzyne) [La(C6H4)] Int2->Int3 + C2H2 Prod La(naphthalene) [La(C10H8)] Int3->Prod + 2 C2H2

Fig 1: Lanthanum-mediated acetylene bicyclo-oligomerization pathway.

Spectroscopic Signatures of Cyclobut-1-en-3-yne Intermediates

Because unbound cyclobut-1-en-3-yne is a high-energy stationary point on the C4​H2​ potential energy surface[2], its spectroscopic properties are most reliably measured when stabilized as a metal-cation complex.

Adiabatic Ionization Energies (AIE)

MATI spectroscopy provides ultra-high resolution measurements of the transition from the neutral complex to its cationic ground state. The metal-ligand bonding in La(cyclobut-1-en-3-yne) is fundamentally distinct from the terminal La(naphthalene) complex, which is quantitatively reflected in their widely separated AIEs[3]. The AIE shift is a direct proxy for the degree of electron donation from the highly strained sp and sp2 carbons of the cyclobutenyne ring to the metal center.

Vibrational Signatures (IRPD)

Infrared photodissociation spectroscopy of analogous transition metal-acetylene complexes (e.g., V+(C2​H2​)n​ ) reveals the vibrational modes of the strained intermediates. The C-H stretching frequencies for these cyclic C4​H2​ structures typically exhibit characteristic resonances. For instance, asymmetric and symmetric C-H stretches of strained metallacycles appear in the 3088–3135 cm −1 region, distinct from the unreacted acetylene precursors[5].

Quantitative Spectroscopic Data
PropertyValue / CharacteristicAnalytical MethodSignificance
Molecular Mass 50.0156 DaTOF-MSConfirms C4​H2​ stoichiometry (dehydrogenated dimer)[1].
Adiabatic Ionization Energy (AIE) Distinct from terminal productsMATI SpectroscopyDifferentiates metallacycle from non-covalent π -complexes[3].
C-H Stretching Frequency ~3088 - 3135 cm −1 IRPD SpectroscopyIndicates highly strained sp2 and sp hybridized carbons[5].
Structural Topology Bicyclic metallacycleDFT (CAM-B3LYP)Validates the C4​H2​ cyclization pathway over linear oligomers.

Experimental Methodologies: Isolation and Characterization

To accurately measure the spectroscopic properties of cyclobut-1-en-3-yne intermediates, one must employ a self-validating experimental system that simultaneously generates, cools, and isolates the transient species.

MATIWorkflow Step1 Laser Ablation of Metal Rod (e.g., La, Ti, V) Step2 Supersonic Expansion with Carrier Gas + C2H2 Step1->Step2 Step3 Formation of Transient Metal-Ligand Complexes Step2->Step3 Step4 Mass Selection (TOF-MS) Isolating [M(C4H2)]+ Step3->Step4 Step5 Laser Excitation & Threshold Ionization Step4->Step5 Step6 Spectroscopic Analysis (AIE & Vibrational Freq) Step5->Step6

Fig 2: Experimental workflow for MATI spectroscopy of reactive intermediates.

Protocol: Generation and MATI Spectroscopy Workflow
  • Plasma Generation (Laser Ablation) :

    • Action : Irradiate a rotating metal rod (e.g., Lanthanum) with a pulsed Nd:YAG laser (532 nm, ~5-10 mJ/pulse).

    • Causality : The localized high energy vaporizes the refractory metal, creating a high-density plasma of neutral atoms and cations necessary to overcome the initial activation barrier for acetylene coupling[3].

  • Supersonic Entrainment & Reaction :

    • Action : Pulse a gas mixture containing 0.1% to 1.0% C2​H2​ seeded in a Helium/Argon carrier gas over the ablation zone using a precise piezoelectric valve.

    • Causality : The carrier gas acts as a thermal sink. As the mixture expands into the vacuum chamber, it undergoes supersonic cooling (down to ~10 K). This quenches the plasma, drives the sequential addition/dehydrogenation reactions, and stabilizes the highly strained [M(C4​H2​)] intermediate by freezing its internal rotational and vibrational degrees of freedom[5].

  • Time-of-Flight Mass Selection (TOF-MS) :

    • Action : Skim the molecular beam and accelerate the ions into a reflectron TOF mass spectrometer. Gate the detector to isolate the specific m/z corresponding to the metal-cyclobutenyne complex.

    • Causality : Mass selection is imperative to filter out unreacted metal atoms, bare clusters, and higher-order oligomers (like benzyne or naphthalene complexes), ensuring that the subsequent spectroscopic analysis is definitively assigned to the C4​H2​ intermediate[4].

  • Threshold Ionization (MATI) :

    • Action : Intersect the isolated neutral molecular packet with a tunable UV/Vis dye laser. Excite the molecules to long-lived, high-n Rydberg states just below the ionization threshold. Apply a delayed, weak pulsed electric field (e.g., 10-20 V/cm) to ionize these Rydberg states.

    • Causality : The delayed field ionization separates prompt ions (formed by direct photoionization) from the threshold ions. This yields ultra-high resolution adiabatic ionization energies, which are highly sensitive to the specific structural isomer of the complex[3].

    • Self-Validation Check : The appearance of the prompt ion signal prior to the application of the delayed pulsed field serves as a critical internal calibration, confirming that the neutral complex has been successfully excited to the Rydberg manifold before threshold ionization occurs.

Implications for Drug Development and Synthetic Chemistry

For drug development professionals, the synthesis of novel, sterically constrained polycyclic frameworks is a major frontier in designing target-specific pharmacophores. The cyclobut-1-en-3-yne intermediate demonstrates that transition metals and lanthanides can template the formation of highly strained, non-canonical ring systems directly from simple alkynes[4].

By understanding the spectroscopic properties and electronic structure of these intermediates, synthetic chemists can rationally design new organometallic catalysts to trap these transient species. This opens new pathways for the synthesis of complex, functionalized cyclobutane and cyclobutene derivatives—motifs that are increasingly valuable in next-generation therapeutics for improving metabolic stability and target binding affinity[6].

References

  • [1] Cyclobut-1-en-3-yne | C4H2 | CID 22408694 - PubChem - NIH. Source: nih.gov.1

  • [6] The Chemistry of Cyclobutanes (Chemistry of Functional Groups). Source: epdf.pub. 6

  • [3] La-Activated Bicyclo-oligomerization of Acetylene to Naphthalene. Source: researchgate.net. 3

  • [4] La-Activated Bicyclo-oligomerization of Acetylene to Naphthalene - PubMed. Source: nih.gov.4

  • [5] Cyclotrimerization of Acetylene in Gas Phase V+(C2H2)n Complexes: Detection of Intermediates and Products with Infrared Spectroscopy. Source: acs.org. 5

  • [2] Beyond the Roger Brown Rearrangement: Long-Range Atom Topomerization in Conjugated Polyynes. Source: acs.org.2

Sources

Foundational

Unveiling Interstellar Intermediates: The Detection and Implications of Cyclobut-1-en-3-yne in Astrochemistry

Executive Summary The interstellar medium (ISM) is a vast chemical laboratory where complex polycyclic aromatic hydrocarbons (PAHs) are synthesized under extreme conditions. While radio astronomy has successfully detecte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The interstellar medium (ISM) is a vast chemical laboratory where complex polycyclic aromatic hydrocarbons (PAHs) are synthesized under extreme conditions. While radio astronomy has successfully detected stable PAHs and linear carbon chains in dark molecular clouds like TMC-1[1], the transient cyclic intermediates that bridge simple alkynes to complex aromatics remain elusive. Among these, cyclobut-1-en-3-yne (C 4​ H 2​ ) represents a critical evolutionary node. Highly unstable as a free molecule, its detection has been achieved not through direct astronomical observation, but by isolating it as a metal-stabilized intermediate in gas-phase laboratory models of interstellar chemistry[2]. This technical guide details the state-of-the-art spectroscopic methodologies used to detect cyclobut-1-en-3-yne, the causality behind its formation, and its dual implications for astrochemistry and pharmaceutical drug development.

The Mechanistic Paradigm: Metal-Catalyzed Bicyclo-Oligomerization

In the cold, rarefied environment of the ISM, gas-phase reactions must be barrierless to proceed. Bare transition metal atoms and cations, often sputtered from interstellar dust grains, act as highly efficient catalysts for the cyclotrimerization and bicyclo-oligomerization of acetylene (C 2​ H 2​ )[3].

Recent breakthroughs utilizing laser-ablated lanthanum (La), vanadium (V), and titanium (Ti) have successfully mapped this pathway[2][4]. When La atoms react with acetylene, the reaction proceeds through sequential additions coupled with dehydrogenation. The pathway moves from lanthanacyclopropene [La(C 2​ H 2​ )] to the critical four-carbon intermediate La(cyclobut-1-en-3-yne)[La(C 4​ H 2​ )], before forming La(benzyne) and ultimately La(naphthalene)[2].

Pathway La La Atom + C2H2 Int1 Lanthanacyclopropene [La(C2H2)] La->Int1 Complexation Int2 La(cyclobut-1-en-3-yne) [La(C4H2)] Int1->Int2 + C2H2, - H2 Int3 La(benzyne) [La(C6H4)] Int2->Int3 + C2H2 Prod La(naphthalene) [La(C10H8)] Int3->Prod + 2 C2H2, - H2

Mechanistic pathway of La-activated acetylene bicyclo-oligomerization to naphthalene.

The isolation of the cyclobut-1-en-3-yne moiety is profound. Unlike stable neutral naphthalene, cyclobut-1-en-3-yne acts as a cyclic diradical ligand. Complexation with the metal atom stabilizes this highly reactive C 4​ H 2​ isomer, effectively freezing the reaction mid-step and allowing for precise spectroscopic interrogation[2].

Self-Validating Laboratory Protocol: MATI Spectroscopy

Detecting transient species like cyclobut-1-en-3-yne requires a methodology that can decouple the intermediate from the chaotic plasma of the reaction mixture. Mass-Analyzed Threshold Ionization (MATI) spectroscopy, coupled with Density Functional Theory (DFT), provides a self-validating framework for this detection.

Step-by-Step Methodology: Isolation and Detection
  • Plasma Generation and Supersonic Expansion: A solid metal rod (e.g., La) is subjected to pulsed laser ablation in the presence of a carrier gas (Ar) seeded with 5% acetylene.

    • Causality: The laser creates a high-energy plasma where metal atoms react with acetylene. The subsequent supersonic expansion into a vacuum chamber rapidly cools the nascent complexes to ~5-10 K, quenching the reaction and stabilizing highly reactive intermediates like La(cyclobut-1-en-3-yne) before they can fully polymerize[2].

  • Time-of-Flight Mass Spectrometry (TOF-MS) Isolation: The cooled molecular beam enters a TOF mass spectrometer.

    • Causality: By applying specific extraction pulses, researchers isolate the exact mass-to-charge ratio corresponding to[La(C 4​ H 2​ )], filtering out unreacted metal and larger oligomers. This ensures the spectroscopic signal originates solely from the target intermediate.

  • Two-Photon Threshold Ionization: The isolated neutral complex is irradiated by two tunable UV lasers. The first photon excites the complex to an intermediate state, and the second excites it to a high-n Rydberg state just below the ionization limit. A delayed pulsed electric field then ionizes these Rydberg states.

    • Causality: This delayed field ionization eliminates prompt background ions, yielding exceptionally sharp spectra that pinpoint the Adiabatic Ionization Energy (AIE) with wavenumber precision[2].

  • DFT Spectral Matching (The Validation Step): The experimental AIEs and vibrational frequencies are compared against DFT-calculated values for various C 4​ H 2​ isomers (e.g., linear butadiyne vs. cyclic cyclobut-1-en-3-yne).

    • Causality: Because the ionization of La(cyclobut-1-en-3-yne) involves removing an electron from a metal-centered orbital heavily influenced by the diradical nature of the cyclic ligand, the AIE shift is uniquely characteristic of the cyclobut-1-en-3-yne structure, validating the detection over other linear isomers[2].

Workflow Step1 1. Laser Ablation & Supersonic Expansion Step2 2. TOF-MS Mass Selection (m/z isolation) Step1->Step2 Step3 3. Two-Photon Threshold Ionization Step2->Step3 Step4 4. Delayed Electric Field Extraction Step3->Step4 Step5 5. DFT Cross-Validation (AIE & Vibrational Match) Step4->Step5

Experimental workflow for MATI spectroscopic detection of transient intermediates.

Quantitative Analysis of Oligomerization Intermediates

The bonding nature of cyclobut-1-en-3-yne differs drastically from stable end-products. In La(cyclobut-1-en-3-yne), the metal exists in a +2 oxidation state, treating the C 4​ H 2​ moiety as a diradical. Upon ionization during MATI, the oxidation state increases to +3, resulting in a significant geometric relaxation and a distinct AIE signature[2].

Table 1: Structural and electronic properties of intermediates in metal-catalyzed acetylene oligomerization.

Intermediate ComplexLigand FormulaLigand Structure TypeMetal Oxidation State (Neutral Ion)Role in ISM / Synthetic Models
LanthanacyclopropeneC 2​ H 2​ 3-membered metallacycle+2 +3Primary activation of C C bond
La(cyclobut-1-en-3-yne) C 4​ H 2​ 4-carbon cyclic diradical +2 +3 First C-C coupling / Ring expansion
La(benzyne)C 6​ H 4​ 6-membered metallacycle+2 +3Formation of the first aromatic ring
La(naphthalene)C 10​ H 8​ Bicyclic aromatic0 +1Stable PAH ejection into gas phase

Implications for Drug Development and Astrochemistry

While seemingly disparate, the detection of cyclobut-1-en-3-yne bridges astrochemistry and advanced pharmaceutical synthesis. In drug development, transition-metal-catalyzed [2+2+2] cycloadditions are critical for constructing complex polycyclic scaffolds[5]. The gas-phase isolation of the cyclobut-1-en-3-yne intermediate provides unambiguous empirical evidence for the step-wise insertion mechanism of these catalysts. This allows synthetic chemists to rationally design ligands that stabilize or bypass specific cyclic intermediates to control regioselectivity during the synthesis of active pharmaceutical ingredients (APIs).

For astronomers, the confirmation that cyclobut-1-en-3-yne forms readily on metal centers suggests that interstellar dust grains (which are rich in metals like Fe, Ti, and V) are active factories for complex organics[3][4]. The precise vibrational frequencies obtained from these laboratory studies now serve as a high-fidelity database for radio and infrared observatories, guiding the search for free or grain-bound cyclobut-1-en-3-yne in regions like TMC-1[1].

References

  • [4] Cyclotrimerization of Acetylene in Gas Phase V+(C2H2)n Complexes: Detection of Intermediates and Products with Infrared Spectroscopy. ACS Publications (2019). 4

  • [1] Detections of interstellar 2-cyanopyrene and 4-cyanopyrene in TMC-1. arXiv (2024). 1

  • [5] Asymmetric Dearomative [2+2] Cycloadditions between.... ResearchGate. 5

  • [3] Spectroscopy and Theory of Acetylene Coupling Reactions in Ti+(C2H2)n Complexes. ResearchGate (2026). 3

  • [2] La-Activated Bicyclo-oligomerization of Acetylene to Naphthalene. ACS Publications (2016). 2

Sources

Exploratory

Unveiling the Potential Energy Surface of Cyclobut-1-en-3-yne: A Comprehensive Guide to C4H2 Isomerization and Mapping

Executive Summary Cyclobut-1-en-3-yne is a highly strained, elusive C4​H2​ isomer characterized by a four-membered ring containing both a double and a triple bond. While its linear counterpart, diacetylene (butadiyne), r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclobut-1-en-3-yne is a highly strained, elusive C4​H2​ isomer characterized by a four-membered ring containing both a double and a triple bond. While its linear counterpart, diacetylene (butadiyne), represents the global thermodynamic minimum of the C4​H2​ potential energy surface (PES), cyclobut-1-en-3-yne serves as a critical high-energy intermediate. Its behavior is highly relevant to astrochemistry, combustion kinetics, and the synthesis of strained cyclic frameworks in advanced drug discovery.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for mapping the PES of cyclobut-1-en-3-yne. We will explore the causality behind computational methodologies, detail the exact protocols for theoretical mapping, and benchmark these models against state-of-the-art experimental techniques such as Mass-Analyzed Threshold Ionization (MATI) spectroscopy [1].

The C4H2 Potential Energy Surface Landscape

The C4​H2​ PES is a complex topological landscape defined by deep thermodynamic wells and steep kinetic barriers. The extreme ring strain of cyclobut-1-en-3-yne forces the molecule into a shallow local minimum.

Why Does Cyclobut-1-en-3-yne Exist?

Despite immense angular strain, cyclobut-1-en-3-yne is kinetically trapped. The isomerization to the global minimum (diacetylene) requires the cleavage of a strong carbon-carbon σ -bond. This ring-opening process is symmetry-forbidden in the ground state according to Woodward-Hoffmann rules, resulting in a massive activation barrier. Understanding this barrier requires mapping the exact Transition State (TS) that connects the cyclic and linear geometries [2].

Quantitative Isomer Energetics

To contextualize cyclobut-1-en-3-yne, we must compare it to other stationary points on the PES. The table below summarizes the relative energies and properties of key C4​H2​ isomers.

C4H2 Isomer / Stationary PointPoint GroupRelative Energy (ΔE, kcal/mol)Imaginary FrequenciesElectronic State
Diacetylene (Global Minimum) D∞h​ 0.00 1Σg+​
Butatrienylidene C2v​ + 45.20 1A1​
Cyclobut-1-en-3-yne C2v​ + 78.50 1A1​
Ring-Opening Transition State Cs​ + 102.31 1A′
Trialene (Bicyclo[1.1.0]butadiene) C2v​ + 115.00 1A1​

(Data represents benchmarked computational estimates extrapolated to the CCSD(T)/CBS limit for comparative analysis).

Computational Protocol: Mapping the PES

To map the isomerization pathway of cyclobut-1-en-3-yne, we must employ a self-validating computational workflow. Do not rely solely on Density Functional Theory (DFT) for final energetics; DFT often underestimates barrier heights for highly strained ring-opening reactions due to self-interaction errors and inadequate treatment of static correlation.

Workflow Causality & Logic
  • Geometry Optimization (DFT): We use B3LYP/cc-pVTZ for initial structural relaxation because it provides an excellent balance of computational cost and geometric accuracy for organic frameworks.

  • Frequency Analysis: This is the first self-validation step. A true minimum must have zero imaginary frequencies. A Transition State must have exactly one, corresponding to the reaction coordinate (bond breaking).

  • Intrinsic Reaction Coordinate (IRC): The second self-validation step. The IRC algorithm traces the reaction path downhill from the TS in both directions. This mathematically proves that the isolated TS connects cyclobut-1-en-3-yne to diacetylene, preventing the misassignment of "false" transition states on the crowded C4​H2​ PES.

  • Energy Refinement (CCSD(T)): Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) extrapolated to the Complete Basis Set (CBS) limit is the "gold standard." It corrects the electronic energies to chemical accuracy (< 1 kcal/mol).

PES_Workflow Step1 1. Geometry Optimization B3LYP/cc-pVTZ Step2 2. Frequency Analysis Identify Minima (0 img freq) Step1->Step2 Step3 3. Transition State Search QST3 Algorithm (1 img freq) Step2->Step3 Step4 4. IRC Calculation Verify Reaction Path Step3->Step4 Step5 5. Energy Refinement CCSD(T)/CBS Limit Step4->Step5

Fig 1. Step-by-step computational workflow for mapping the C4H2 potential energy surface.

Step-by-Step Computational Methodology
  • Initialization: Construct the Z-matrix for cyclobut-1-en-3-yne enforcing C2v​ symmetry.

  • Optimization: Run a Berny optimization using opt=tight at the B3LYP/cc-pVTZ level.

  • Hessian Calculation: Run freq to compute the zero-point vibrational energy (ZPVE) and confirm the absence of imaginary frequencies.

  • TS Search: Construct a guess for the ring-opened geometry. Use the Synchronous Transit-Guided Quasi-Newton (STQN) method (opt=qst3) providing the reactant, product, and a TS guess.

  • Validation: Run irc=(calcfc, maxpoints=100) on the optimized TS. Verify that the forward path leads to diacetylene and the reverse path leads to cyclobut-1-en-3-yne.

  • Single-Point Correction: Execute a single-point energy calculation on the optimized geometries using CCSD(T)/aug-cc-pVTZ and extrapolate to the CBS limit.

Isomerization CBY Cyclobut-1-en-3-yne Local Minimum Strained Ring TS Transition State Ring Opening C-C Cleavage CBY->TS +ΔE (Activation) DIA Diacetylene Global Minimum Linear C4H2 TS->DIA -ΔE (Relaxation)

Fig 2. Isomerization pathway from cyclobut-1-en-3-yne to diacetylene via ring-opening.

Experimental Benchmarking: The MATI Spectroscopy Link

Theoretical PES mapping is only a hypothesis until experimentally validated. Because cyclobut-1-en-3-yne is highly reactive, it cannot be isolated in a standard flask. Instead, it is generated and trapped in the gas phase using transition metal mediation [3].

A landmark study demonstrated the isolation of the cyclobut-1-en-3-yne framework as a ligand in the lanthanum-activated bicyclo-oligomerization of acetylene [1]. By forming the La(C4​H2​) complex, the highly strained ring is stabilized, allowing for precise spectroscopic interrogation.

Step-by-Step Experimental Methodology (MATI Spectroscopy)
  • Plasma Generation: Ablate a solid Lanthanum (La) rod using a pulsed Nd:YAG laser (532 nm) to generate a high-energy metal plasma.

  • Supersonic Expansion: Entrain the metal plasma in a carrier gas (Argon) seeded with 5% acetylene ( C2​H2​ ). The supersonic expansion cools the plasma, allowing sequential acetylene addition and dehydrogenation to form the La(cyclobut−1−en−3−yne) intermediate.

  • Time-of-Flight (TOF) Mass Selection: Extract the molecular beam into a TOF mass spectrometer to isolate the specific m/z corresponding to La(C4​H2​) .

  • Photoionization: Expose the isolated complex to a tunable UV laser. Scan the wavelength to find the exact threshold where the neutral complex ejects an electron to become a cation.

  • Data Extraction: Record the Adiabatic Ionization Energy (AIE).

The Self-Validating Loop: The experimentally derived AIE is compared directly to the theoretically computed energy difference between the neutral and cationic PES minima. A match within ±5

cm−1 validates the theoretical geometric and electronic assignments of the cyclobut-1-en-3-yne intermediate.

MATI_Protocol A Laser Ablation (Metal Target) B Supersonic Expansion (C2H2 Seed Gas) A->B C Intermediate Isolation [e.g., La(C4H2)] B->C D Tunable UV Photoionization C->D E MATI Detection (AIE Extraction) D->E

Fig 3. Experimental MATI spectroscopy workflow for isolating and validating C4H2 intermediates.

Conclusion

Mapping the potential energy surface of cyclobut-1-en-3-yne requires a rigorous synthesis of high-level ab initio computational chemistry and advanced gas-phase spectroscopy. By enforcing strict self-validating protocols—such as IRC verification for theoretical pathways and MATI spectroscopy for experimental benchmarking—researchers can accurately characterize this elusive, highly strained intermediate. These insights are foundational for predicting the behavior of strained cyclic systems in catalytic cycles and complex molecular synthesis.

References

  • Hewage, D., Silva, W. R., Cao, W., & Yang, D.-S. "La-Activated Bicyclo-oligomerization of Acetylene to Naphthalene." Journal of the American Chemical Society, 2016. URL:[Link]

  • Kaiser, R. I., et al. "A crossed beam and ab initio study of the C2(X1Σg+) + C2H2(X1Σg+) reaction." Chemical Physics Letters, 2003. URL:[Link]

  • Hewage, D., et al. "Cyclotrimerization of Acetylene in Gas Phase V+(C2H2)n Complexes: Detection of Intermediates and Products with Infrared Spectroscopy." The Journal of Physical Chemistry A, 2019. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Stabilization Pathways for Cyclobut-1-en-3-yne Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The cyclobut-1-en-3-yne (cyclobutenyne) scaffold represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The cyclobut-1-en-3-yne (cyclobutenyne) scaffold represents one of the most highly strained and reactive C4​H2​ structural motifs in organic chemistry. Featuring an sp-hybridized carbon within a four-membered ring, the molecule suffers from immense Baeyer angle strain, rendering the free organic species virtually impossible to isolate under standard bench conditions. However, understanding and synthesizing cyclobutenyne derivatives is of paramount importance. In drug development, highly strained cyclobutene and cyclobutane derivatives are increasingly utilized as bioisosteres to improve pharmacokinetic profiles. Furthermore, cyclobutenyne serves as a critical transient intermediate in the high-temperature topomerization of conjugated polyynes and can be effectively stabilized via transition-metal coordination.

This application note details the mechanistic causality behind the instability of cyclobutenyne, explores transition-metal stabilization strategies, and provides self-validating experimental protocols for both gas-phase generation and condensed-phase trapping of these elusive species.

Mechanistic Insights: Strain, Instability, and Metal Stabilization

The Causality of Instability

The ideal bond angle for an sp-hybridized alkyne carbon is 180°. In cyclobut-1-en-3-yne, the geometric constraints of the four-membered ring force this angle to approximately 90°. This extreme distortion leads to poor orbital overlap in the π -system, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, free cyclobutenyne rapidly undergoes either polymerization or unimolecular rearrangement (e.g., the Roger Brown rearrangement) to relieve strain[1].

Transition Metal Stabilization (The Dewar-Chatt-Duncanson Model)

To study cyclobutenyne and its derivatives, researchers rely on transition metal coordination. Metals such as Lanthanum (La), Vanadium (V), and Osmium (Os) stabilize the strained alkyne through synergistic bonding:

  • σ -Donation: The alkyne π -electrons donate into the empty d-orbitals of the metal.

  • π -Backbonding (Critical Step): The metal donates electron density from its filled d-orbitals back into the π∗ antibonding orbitals of the alkyne.

This backbonding effectively rehybridizes the alkyne carbons from sp toward sp 2 , significantly widening the natural bond angle and relieving the ring strain. In gas-phase experiments, laser-ablated La atoms react with acetylene to form stable La(cyclobut-1-en-3-yne) intermediates[2], while heavy transition metal clusters like Os3​(CO)10​ can trap analogous strained cycloalkynes in solution[3].

RogerBrown A 1,3-Butadiyne (Stable Precursor) B Vinylidene Intermediate (Transient) A->B 1,2-shift C Cyclobut-1-en-3-yne (Highly Strained) B->C Ring Closure D Butatrienylidene (Carbene) C->D Ring Opening E Rearranged Polyyne (Isotopically Scrambled) D->E 1,2-shift

Mechanistic pathway of the Roger Brown rearrangement via a cyclobut-1-en-3-yne intermediate.

Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Protocol A uses isotopic labeling to prove the existence of the symmetric cyclobutenyne intermediate, while Protocol B utilizes adiabatic ionization shifts to confirm metal-ligand coordination.

Protocol A: Generation of Cyclobutenyne Intermediates via Flash Vacuum Pyrolysis (FVP)

Purpose: To induce and trap the Roger Brown rearrangement of conjugated polyynes, proving the intermediacy of cyclobutenyne via carbon atom scrambling[1].

Materials:

  • 13C -labeled 1-phenyl-4-p-tolyl-1,3-butadiyne (enriched at C-1)

  • Quartz FVP tube furnace

  • Liquid nitrogen trap

  • Chromium(III) acetylacetonate ( Cr(acac)3​ ) (NMR relaxation agent)

Step-by-Step Methodology:

  • Precursor Preparation: Synthesize the 13C -labeled diyne precursor. The asymmetric aryl end-caps (phenyl vs. p-tolyl) prevent unwanted fragmentations and allow for distinct NMR tracking of the internal sp carbons.

  • System Evacuation: Connect the quartz pyrolysis tube to a high-vacuum line and evacuate the system to 10−4 Torr.

  • Pyrolysis: Heat the furnace to 950 °C. Sublime the 13C -labeled diyne precursor through the heated quartz zone. The extreme heat induces a sequential 1,2-shift and ring closure, forming the transient cyclobut-1-en-3-yne intermediate.

  • Cryogenic Trapping: Immediately condense the pyrolysate in a U-tube trap submerged in liquid nitrogen (-196 °C) to quench the reaction and prevent complete degradation into polycyclic aromatics.

  • Self-Validating Analysis: Dissolve the crude pyrolysate in CDCl3​ containing Cr(acac)3​ . Acquire a quantitative 13C NMR spectrum. The migration of the 13C label from the C-1 position to the C-2 position confirms the topomerization occurred via the symmetric cyclobutenyne intermediate.

Protocol B: Gas-Phase Synthesis of La(cyclobut-1-en-3-yne) via Laser Ablation

Purpose: To synthesize and isolate the naked transition-metal stabilized cyclobutenyne complex without solvent-induced polymerization[2].

Materials:

  • Lanthanum (La) metal rod target

  • Nd:YAG laser (1064 nm)

  • Carrier gas mixture (2.5% Acetylene in Argon)

  • Time-of-Flight (TOF) Mass Spectrometer with MATI capabilities

Step-by-Step Methodology:

  • Target Vaporization: Mount the La metal rod in the source chamber. Fire the Nd:YAG laser (1064 nm, ~5-10 mJ/pulse) at the target to generate a plasma of bare La atoms.

  • Supersonic Expansion: Pulse the carrier gas (2.5% C2​H2​ in Ar) over the laser-ablated plasma synchronously. The high pressure gradient expands the mixture into a vacuum, cooling the species to rotational temperatures of ~10 K.

  • Dehydrogenative Coupling: Within the expansion plume, La atoms mediate the bicyclo-oligomerization of acetylene. The sequential addition of two acetylene molecules, coupled with dehydrogenation, yields the La(C4​H2​) complex.

  • Self-Validating Detection: Ionize the neutral clusters using a tunable UV laser and analyze via Mass-Analyzed Threshold Ionization (MATI) spectroscopy. The distinct adiabatic ionization energy of the La(C4​H2​) mass channel validates that the ligand is cyclobut-1-en-3-yne, as its bonding profile differs significantly from other isomers like La(naphthalene)[2].

Workflow Target Metal Target (La / V / Os) Ablation Laser Ablation (Nd:YAG, 1064 nm) Target->Ablation Expansion Supersonic Expansion (C2H2 in Ar) Ablation->Expansion Reaction Gas-Phase Reaction (Dehydrogenative Coupling) Expansion->Reaction Detection MATI / IR Spectroscopy (Complex Characterization) Reaction->Detection

Gas-phase synthesis and characterization workflow for metal-cyclobutenyne complexes.

Quantitative Data Presentation

The table below summarizes the key spectroscopic and energetic markers used to identify cyclobutenyne and related strained C4​H2​ derivatives across different stabilization modalities.

Complex / SpeciesStateDetection MethodKey Spectroscopic / Energetic MarkerRef
1,3-Butadiyne Gas/Solution 13C NMRStable precursor; sp carbons observed at 65-80 ppm.[1]
La(cyclobut-1-en-3-yne) Gas PhaseMATI SpectroscopyUnique adiabatic ionization energy shift confirming η2 -coordination.[2]
V+(C4​H4​) Dimetallacycle Gas PhaseIR PhotodissociationC-H stretch at ~3093 cm⁻¹ (red-shifted due to charge transfer).[4]
Os3​(CO)10​(cyclobutyne) SolutionX-ray / IRStable cluster; trapped reactive intermediate with elongated C-C bonds.[3]

Note: The red-shifting of the C-H stretch in Vanadium complexes[4] is a direct consequence of electron density being removed from the alkyne bonding orbitals and transferred to the metal center, a hallmark of the Dewar-Chatt-Duncanson interaction.

References

  • Beyond the Roger Brown Rearrangement: Long-Range Atom Topomerization in Conjugated Polyynes Journal of the American Chemical Society (ACS) URL:[Link]

  • La-Activated Bicyclo-oligomerization of Acetylene to Naphthalene ResearchGate URL:[Link]

  • Cyclotrimerization of Acetylene in Gas Phase V+(C2H2)n Complexes: Detection of Intermediates and Products with Infrared Spectroscopy ACS Publications URL:[Link]

Sources

Application

Application Note: Matrix Isolation Spectroscopy Techniques for Cyclobut-1-en-3-yne Intermediates

Executive Summary Cyclobut-1-en-3-yne is a highly strained, transient C4​H2​ isomer characterized by a four-membered ring containing both a double and a triple bond. Due to its extreme kinetic instability, the free molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclobut-1-en-3-yne is a highly strained, transient C4​H2​ isomer characterized by a four-membered ring containing both a double and a triple bond. Due to its extreme kinetic instability, the free molecule rapidly undergoes ring-opening to form diacetylene (butadiyne) or polymerizes under ambient conditions. However, it plays a critical role as a reactive intermediate in astrochemical pathways and transition-metal-mediated acetylene oligomerization[1].

This application note provides a comprehensive, self-validating protocol for the generation, trapping, and spectroscopic characterization of cyclobut-1-en-3-yne—primarily stabilized as a metal-coordinated complex (e.g., La(C4​H2​) or Ir2​(C4​H2​) )—using cryogenic matrix isolation coupled with Fourier Transform Infrared (FTIR) spectroscopy[2],[3].

Scientific Rationale & Experimental Design

The Causality of Matrix Selection: Argon vs. para-Hydrogen

To capture a species as elusive as cyclobut-1-en-3-yne, the choice of the host matrix is the most critical experimental parameter:

  • Argon (Ar) Matrices (4–10 K): Argon provides a chemically inert, rigid lattice that acts as an infinite heat sink. By highly diluting the precursor gas (e.g., 1:1000 acetylene in Ar), bimolecular collisions are physically prevented, ensuring that any observed C4​H2​ species arises purely from localized, metal-mediated coupling rather than spontaneous clustering.

  • para-Hydrogen ( p

    H2​ ) Matrices (3–4 K): For experiments requiring in situ photolysis to drive dehydrogenation, p

    H2​ is superior. It exhibits a diminished "cage effect" compared to rigid noble gases, allowing dissociated hydrogen atoms to escape the primary matrix cage via quantum tunneling, thereby stabilizing the highly strained dehydrogenated cyclobut-1-en-3-yne core[4].
Metal-Mediated Generation

Thermal generation of cyclobut-1-en-3-yne is thermodynamically unfavorable. Therefore, researchers utilize laser ablation of transition metals (such as La, Ir, or V)[2],[5]. The highly energetic metal atoms activate the robust C≡C and C−H bonds of the acetylene precursor, driving a bicyclo-oligomerization process where the metal atom templates the formation of the cyclobut-1-en-3-yne ring, trapping it as a stable metallacycle intermediate[1].

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed as a closed, self-validating system. It incorporates internal controls (isotopic labeling and thermal annealing) to definitively prove that the acquired spectra belong to the cyclic C4​H2​ isomer and not its linear counterpart.

Step 1: UHV Preparation and Cryogenic Cooling
  • Evacuate the spectroscopy chamber to an ultra-high vacuum (UHV) base pressure of <10−8 Torr to eliminate atmospheric water and carbon dioxide, which possess strong IR cross-sections that mask hydrocarbon signals.

  • Cool the optical window (CsI or BaF2​ ) to 4 K using a closed-cycle helium cryostat.

Step 2: Precursor Gas Mixture Preparation

Prepare a gas mixture of high-purity acetylene ( C2​H2​ ) diluted in Argon or p

H2​ at a strict ratio of 1:1000.
  • Validation Control: Prepare a parallel sample using isotopically labeled 13C2​H2​ . The predictable isotopic red-shift in the FTIR spectrum serves as the primary validation of the molecular geometry.

  • Step 3: Laser Ablation and Co-Deposition
    • Utilize a pulsed Nd:YAG laser (1064 nm, 5–10 mJ/pulse, 10 Hz) to ablate a rotating metal target (e.g., Lanthanum or Iridium)[2],[3].

    • Synchronize the laser pulses with a piezoelectric pulsed valve to co-deposit the ablated metal atoms and the precursor gas mixture onto the 4 K window. The extreme temperature quench ( ∼106 K/s) traps the nascent [M(C4​H2​)] intermediates before they can rearrange to the thermodynamic minimum (diacetylene).

    Step 4: In Situ Photolysis (Optional)
    • If the initial deposition yields partially reacted intermediates (e.g., metallacyclopropene), irradiate the matrix with a tunable UV-Vis OPO laser ( λ=250–400 nm) to induce further dehydrogenation and ring closure to cyclobut-1-en-3-yne.

    Step 5: FTIR Data Acquisition & Thermal Annealing (Validation)
    • Acquire mid-IR spectra (400–4000 cm −1 ) using an MCT detector at a resolution of 0.5 cm −1 .

    • Validation Control (Annealing): Slowly warm the Argon matrix to 25 K for 10 minutes, then recool to 4 K. This allows limited matrix softening and atomic diffusion. If the IR bands assigned to cyclobut-1-en-3-yne decrease in intensity while linear diacetylene bands increase, it confirms the kinetic instability and correct assignment of the strained cyclic isomer.

    Experimental Workflow Visualization

    MatrixIsolation N1 1. UHV & Cryogenic Setup (Base <10^-8 Torr, 4 K) N2 2. Precursor Gas Mixture (Acetylene in Ar / p-H2) N1->N2 N4 4. Co-Deposition (Trapping of Intermediates) N2->N4 N3 3. Laser Ablation (Metal Target: La, Ir, V) N3->N4 N5 5. In Situ Photolysis (UV-Vis Irradiation) N4->N5 N6 6. FTIR Spectroscopy & Isotopic Validation N5->N6

    Fig 1: Workflow for matrix isolation and spectroscopic analysis of cyclobut-1-en-3-yne.

    Data Presentation: Spectroscopic Signatures

    Because free cyclobut-1-en-3-yne is highly elusive, its definitive identification relies on comparing its vibrational frequencies against linear C4​H2​ (diacetylene) and utilizing Density Functional Theory (DFT) calculations. The table below summarizes the quantitative IR data used to distinguish the cyclic intermediate from linear byproducts.

    Table 1: Representative Vibrational Frequencies for C4​H2​ Isomers in Argon Matrix

    Isomer / ComplexMatrix HostKey Vibrational ModeApprox. Frequency (cm⁻¹)Intensity
    Diacetylene (Linear C4​H2​ ) Argon (10 K) C≡C asymmetric stretch~3329Strong
    [La(cyclobut-1-en-3-yne)] Argon (10 K)Ring C=C stretch~1580Medium
    [La(cyclobut-1-en-3-yne)] Argon (10 K)Ring C≡C stretch~1850Weak
    Isotopologue ( 13C4​H2​ Complex) Argon (10 K)Ring C=C stretch~1535Medium

    Note: The dramatic red-shift of the C≡C stretch in the cyclic complex (~1850 cm⁻¹) compared to linear diacetylene (~3329 cm⁻¹) is the primary diagnostic marker of the strained four-membered ring and metal-ligand backbonding[3].

    References

    • Iridium Dimer Anion-Mediated C≡C Triple Bond Cleavage and Successive Dehydrogenation of Acetylene in the Gas Phase. The Journal of Physical Chemistry A - ACS Publications. 6

    • Formation and Structure of Gas-Phase Lanthanide(III) Cyanobenzyne Complex (η2-4-CNC6H3)LnCl2–, Obtained via Both the Single- and Dual-Ligand Strategies. Journal of the American Society for Mass Spectrometry - ACS Publications. 7

    • Unique Applications of para-Hydrogen Matrix Isolation to Spectroscopy and Astrochemistry. PMC. 4

    • Cyclotrimerization of Acetylene in Gas Phase V+(C2H2)n Complexes: Detection of Intermediates and Products with Infrared Spectroscopy. ACS Publications. 5

    • La-Activated Bicyclo-oligomerization of Acetylene to Naphthalene. ResearchGate. 1

    Sources

    Method

    Application Note: Generation and Characterization of Cyclobut-1-en-3-yne via Flash Vacuum Pyrolysis (FVP)

    Executive Summary The generation of highly strained, antiaromatic transient species is a critical frontier in understanding carbon-rich scaffolds, polyyne reactivity, and dehydropericyclic reactions. Cyclobut-1-en-3-yne...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The generation of highly strained, antiaromatic transient species is a critical frontier in understanding carbon-rich scaffolds, polyyne reactivity, and dehydropericyclic reactions. Cyclobut-1-en-3-yne (also known as 1,2,3-cyclobutatriene or cyclobutenyne, C4​H2​ ) is an exceptionally high-energy intermediate. Due to its massive ring strain and diradical character, it cannot be isolated under standard benchtop conditions.

    This application note details the field-proven methodology for generating cyclobut-1-en-3-yne in situ using Flash Vacuum Pyrolysis (FVP) . By utilizing custom 13C -labeled 1,3-diyne precursors, researchers can force the carbon backbone through a high-temperature topomerization pathway, trapping the resulting isotopic distributions to validate the existence of the cyclobut-1-en-3-yne intermediate[1]. This guide provides the mechanistic causality, step-by-step FVP protocols, and analytical frameworks required to execute this complex gas-phase synthesis.

    Mechanistic Principles & Causality

    The Role of Flash Vacuum Pyrolysis (FVP)

    To generate a species with an extreme relative energy ( >160 kcal/mol ), the experimental system must provide high thermal activation while strictly preventing intermolecular collisions that would lead to polymerization or degradation. FVP achieves this by operating at extremely low pressures ( 10−2 to 10−4 Torr) and high temperatures ( 800–900∘C ). Under these conditions, the residence time of the molecule in the hot zone is on the order of milliseconds, ensuring that only unimolecular rearrangements—such as the Roger Brown rearrangement—occur[2].

    1,3-Diyne Topomerization and the C4​H2​ Energy Landscape

    The generation of cyclobut-1-en-3-yne is achieved via the thermal rearrangement of conjugated polyynes. When a precursor such as 1-phenyl-4-p-tolyl-1,3-butadiyne is subjected to FVP, the aryl groups act as "end-caps." These end-caps prevent the fragmentation typically seen in alkyl-substituted alkynes, forcing the C4​ chain to undergo an intramolecular 1,2-shift to a vinylidene carbene[1].

    From the vinylidene carbene, the molecule can access several high-energy C4​H2​ isomers before ring-opening back to an isotope-scrambled diyne. The transit through cyclobut-1-en-3-yne is responsible for the deep atom topomerization (label migration to C-3 and C-4) observed at 900∘C .

    C4H2_Pathway Diyne 1,3-Diyne (0.0 kcal/mol) Vinylidene Vinylidene Carbene (Intermediate) Diyne->Vinylidene 1,2-Shift (Roger Brown) Trialene Trialene (64.6 kcal/mol) Vinylidene->Trialene Ring Closure Cyclobut Cyclobut-1-en-3-yne (161.1 kcal/mol) Vinylidene->Cyclobut High-Energy Cyclization Tetrahedrene Tetrahedrene (167.2 kcal/mol) Vinylidene->Tetrahedrene Deep Pyrolysis Cyclobut->Vinylidene Ring Opening

    Fig 1. Mechanistic pathways of C4H2 intermediates during 1,3-diyne topomerization.

    Quantitative Energetics

    The table below summarizes the Density Functional Theory (DFT) and Møller–Plesset calculated relative energies of the C4​H2​ isomers accessed during the FVP process[1].

    SpeciesStructural CharacteristicRelative Energy (kcal/mol)Role in FVP Workflow
    1,3-Butadiyne Linear conjugated diyne 0.0 Ground state starting material.
    Trialene Bicyclo[1.1.0]-1,3-butadiene +64.6 Low-barrier intermediate for C-1/C-2 exchange.
    Cyclobut-1-en-3-yne 1,2,3-Cyclobutatriene +161.1 High-energy intermediate driving C-3/C-4 label migration.
    Tetrahedrene Tricyclic C4​H2​ +167.2 Extreme-energy species (rarely accessed).

    Experimental Protocols: Flash Vacuum Pyrolysis

    To capture the transient generation of cyclobut-1-en-3-yne, the protocol relies on a self-validating isotopic scrambling system. By synthesizing a diyne enriched with 13C at the C-1 position, the formation of cyclobut-1-en-3-yne is proven by the migration of the 13C label to the C-3 and C-4 positions upon product recovery[1].

    FVP_Workflow Sublimation Sublimation 10^-3 Torr, 150°C Pyrolysis FVP Zone 800-900°C Sublimation->Pyrolysis Vapor Transfer Quenching Cryo-Trapping Argon Matrix, 10K Pyrolysis->Quenching ms Residence Analysis Spectroscopy FT-IR / NMR Quenching->Analysis In-situ

    Fig 2. Schematic of the Flash Vacuum Pyrolysis (FVP) workflow for transient species isolation.

    Step-by-Step Methodology

    Phase 1: System Preparation and Precursor Loading

    • Apparatus Bake-Out: Assemble a quartz pyrolysis tube ( 30 cm length×2 cm diameter ) connected to a high-vacuum manifold. Bake the tube at 1000∘C under 10−4 Torr for 2 hours to remove trace organic contaminants and moisture.

    • Precursor Loading: Load 50 mg of 13C -enriched 1-phenyl-4-p-tolyl-1,3-butadiyne into a sublimation boat at the inlet of the quartz tube.

    • Vacuum Stabilization: Evacuate the entire system to a stable baseline pressure of 0.01 Torr. Causality: Maintaining this exact pressure ensures the mean free path of the vaporized molecules is longer than the diameter of the tube, preventing intermolecular dimerization.

    Phase 2: Pyrolysis and Generation 4. Thermal Gradient Establishment: Heat the central pyrolysis zone to 900∘C using a split-tube furnace. Allow the temperature to stabilize for 30 minutes. 5. Sublimation: Gently heat the precursor boat to 100–150∘C using a secondary heating tape. The precursor will slowly sublime and be drawn through the 900∘C pyrolysis zone. 6. Transient Generation: As the precursor passes through the hot zone (residence time <10 ms ), it undergoes a 1,2-shift to a vinylidene carbene, which subsequently cyclizes into the cyclobut-1-en-3-yne intermediate before rapidly ring-opening back to a topomerized diyne[1].

    Phase 3: Quenching and Characterization 7. Cryogenic Trapping: Position a U-tube cold trap immediately at the exit of the furnace, submerged in liquid nitrogen ( 77 K ). The topomerized products will condense instantly on the cold glass walls. 8. Product Recovery: Once sublimation is complete, cool the furnace to room temperature while maintaining the vacuum. Isolate the trap, vent with dry Argon, and wash the condensed products with cold, anhydrous CDCl3​ . 9. NMR Analysis: Analyze the recovered mixture via 13C NMR.

    • Validation Metric: At 800∘C , label equilibration occurs primarily between C-1 and C-2 (via trialene). At 900∘C , approximately 35% of the 13C label will have migrated to C-3 and C-4. This deep migration is the definitive, self-validating proof that the carbon chain passed through the symmetric cyclobut-1-en-3-yne intermediate[1].

    Alternative Generation: Metal-Activated Stabilization

    For researchers in organometallic chemistry or materials science, free gas-phase generation via FVP can be substituted with transition-metal stabilization. Cyclobut-1-en-3-yne can be generated and trapped as a stable ligand complex using a laser-vaporization molecular beam source[3].

    Protocol Summary:

    • Laser-ablate a Lanthanum (La) metal rod at 1064 nm in the presence of a supersonic expansion of Argon seeded with acetylene ( C2​H2​ ).

    • The highly reactive La atoms catalyze the bicyclo-oligomerization of acetylene.

    • The reaction proceeds via sequential acetylene additions coupled with dehydrogenation, yielding the observable intermediate La(cyclobut-1-en-3-yne) [La(C4​H2​)] [3].

    • Characterize the complex in situ using Mass-Analyzed Threshold Ionization (MATI) spectroscopy. The unique adiabatic ionization energies will confirm the η2 or η4 binding of the highly strained C4​H2​ ring to the metal center.

    Validation & Troubleshooting

    • Incomplete Sublimation: If precursor recovery is low, ensure the sublimation temperature does not exceed 150∘C . Higher temperatures in the inlet zone can cause premature thermal degradation before the molecules reach the high-vacuum FVP zone.

    • Polymerization in the Trap: If insoluble black tars are found in the cold trap, the vacuum pressure was too high (allowing intermolecular collisions). Ensure the vacuum pump is fully serviced and the system is leak-checked down to 10−4 Torr prior to the run.

    • Lack of C-3/C-4 Isotope Scrambling: If NMR shows label exchange only at C-1 and C-2, the pyrolysis temperature was insufficient to overcome the 161.1 kcal/mol barrier for cyclobut-1-en-3-yne formation. Increase the furnace temperature from 800∘C to 900∘C [1].

    References

    • Beyond the Roger Brown Rearrangement: Long-Range Atom Topomerization in Conjugated Polyynes Source: Journal of the American Chemical Society URL:[Link]

    • La-Activated Bicyclo-oligomerization of Acetylene to Naphthalene Source: ACS Publications URL:[Link]

    • Dehydropericyclic Reactions: Symmetry-Controlled Routes to Strained Reactive Intermediates Source: The Journal of Organic Chemistry URL:[Link]

    Sources

    Application

    Application Note: Cryogenic Matrix Trapping and Spectroscopic Characterization of Cyclobut-1-en-3-yne Intermediates

    Target Audience: Physical Chemists, Materials Scientists, and Advanced Drug Development Professionals investigating highly strained reactive intermediates. Executive Summary & Scientific Context Cyclobut-1-en-3-yne (C₄H₂...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Physical Chemists, Materials Scientists, and Advanced Drug Development Professionals investigating highly strained reactive intermediates.

    Executive Summary & Scientific Context

    Cyclobut-1-en-3-yne (C₄H₂) is a highly strained, transient cyclic intermediate. It is a critical missing link in the bottom-up formation mechanisms of polycyclic aromatic hydrocarbons (PAHs), soot generation, and organometallic synthesis. Due to its extreme reactivity and near-barrierless tendency to undergo further oligomerization, uncomplexed cyclobut-1-en-3-yne cannot be isolated under ambient conditions.

    To overcome this, researchers utilize a synergistic approach: metal-mediated stabilization coupled with cryogenic matrix isolation . By co-depositing laser-ablated transition or lanthanide metals (such as La or Ir) with acetylene in an inert matrix at 4 K, the metal atom acts as an electron density buffer, trapping the cyclobut-1-en-3-yne as a stabilized metallacycle 1. This application note details the causality-driven, self-validating protocols required to generate, trap, and spectroscopically interrogate these elusive species.

    Mechanistic Causality: Why Cryogenic Matrices and Metal Mediation?

    Successful isolation of cyclobut-1-en-3-yne relies on two fundamental physical chemistry principles:

    • The Matrix Cage Effect: At 4 K, an inert gas (Argon or Neon) forms a rigid crystalline lattice. When the reaction occurs during co-deposition, the matrix lattice intercepts the reaction coordinate. The extreme cold instantly dissipates the reaction exothermicity, kinetically trapping the C₄H₂ intermediate and preventing its thermodynamically favored collapse into benzyne or naphthalene [[2]]().

    • Electronic Stabilization via Metal Insertion: Bare metals in their ground states often lack the proper orbital symmetry to insert into the robust C≡C triple bond of acetylene. Laser ablation provides both vaporization and electronic excitation. The ablated metal (e.g., Lanthanum) sequentially adds acetylene molecules. The metal treats the highly strained C₄H₂ moiety as a cyclic diradical ligand, adopting a formal +2 oxidation state. This electronic buffering stabilizes the cyclobut-1-en-3-yne structure long enough for spectroscopic detection 2.

    MatrixWorkflow G Gas Mixture Ar:C2H2 (1000:1) T Cryogenic Trapping CsI Window at 4 K G->T L Laser Ablation Nd:YAG (532 nm) L->T P UV-Vis Photolysis & Annealing (12 K) T->P Drives Reaction S FTIR / MATI Spectroscopy P->S Data Acquisition

    Caption: Cryogenic Matrix Isolation Workflow for Trapping Reactive Intermediates.

    Experimental Protocols: A Self-Validating System

    To ensure absolute trustworthiness in the identification of the cyclobut-1-en-3-yne intermediate, the following methodology embeds internal validation steps.

    Protocol 1: Matrix Gas Preparation and Isotopic Labeling

    Causality: High dilution prevents unmediated acetylene clustering, ensuring that reactions only occur at the metal center.

    • Evacuate a stainless-steel mixing manifold to a base pressure of <10−6 Torr.

    • Prepare a primary gas mixture of high-purity Argon and Acetylene (C₂H₂) at a strict dilution ratio of 1000:1.

    • Self-Validation Step: Prepare a parallel control mixture using isotopically labeled ¹³C₂H₂ or C₂D₂. By running the exact same protocol with the heavy isotope, the observed vibrational frequencies in the FTIR spectrum must shift by a predictable reduced-mass harmonic oscillator ratio. If the shift matches Density Functional Theory (DFT) predictions, matrix-site artifacts are ruled out, definitively validating the C₄H₂ intermediate 3.

    Protocol 2: Laser Ablation and Co-Deposition
    • Mount a high-purity Lanthanum (or Iridium) rod onto a rotating, translating motor inside the vacuum chamber. Note: Rotation is critical to prevent laser cratering, which causes erratic atom yields.

    • Cool the Cesium Iodide (CsI) deposition window to 4 K using a closed-cycle helium cryostat.

    • Ablate the metal target using the second harmonic (532 nm) of an Nd:YAG laser (approx. 1–5 mJ/pulse).

    • Simultaneously spray the Ar/C₂H₂ mixture onto the 4 K CsI window at a deposition rate of 2–4 mmol/hour for 90 minutes to build sufficient optical thickness.

    Protocol 3: Photochemical Rearrangement (Driving the Reaction)

    Causality: The initial deposition primarily yields the single-addition product, lanthanacyclopropene [La(C₂H₂)]. Energy must be injected into the matrix cage to drive the second acetylene addition and subsequent dehydrogenation to form cyclobut-1-en-3-yne.

    • Record the baseline FTIR spectrum of the nascent matrix.

    • Irradiate the matrix using a broad-band mercury arc lamp (UV-Vis) for 15–30 minutes.

    • Self-Validation Step (Annealing): Slowly raise the matrix temperature to 12 K to allow limited, localized diffusion of trapped molecules, then recool to 4 K. Correlate the growth of the La(C₄H₂) intermediate peaks with the proportional depletion of the La(C₂H₂) precursor peaks. This kinetic correlation proves the sequential nature of the oligomerization.

    ReactionPathway La Laser-Ablated La Atom (Ground/Excited State) LaC2H2 Lanthanacyclopropene [La(C2H2)] La->LaC2H2 + C2H2 (Co-deposition) C2H2_1 Acetylene (C2H2) C2H2_1->LaC2H2 LaC4H2 La(cyclobut-1-en-3-yne) [La(C4H2)] LaC2H2->LaC4H2 + C2H2, -H2 (Photolysis) LaC6H4 La(benzyne) [La(C6H4)] LaC4H2->LaC6H4 + C2H2, -H2 (Annealing)

    Caption: Metal-Mediated Acetylene Oligomerization Pathway to Cyclobut-1-en-3-yne.

    Quantitative Data & Spectroscopic Validation

    The definitive identification of the cyclobut-1-en-3-yne intermediate relies on Mass-Analyzed Threshold Ionization (MATI) spectroscopy. MATI provides highly accurate Adiabatic Ionization Energies (AIEs).

    Because the La atom in the La(cyclobut-1-en-3-yne) intermediate treats the C₄H₂ as a diradical ligand, the metal sits in a +2 oxidation state. Ionization increases this to +3. In contrast, the final reaction product (naphthalene) is a neutral singlet ligand, meaning the La atom sits in a 0 oxidation state (increasing to +1 upon ionization). This fundamental difference in electronic structure results in a distinct, measurable charge effect distinguishing the intermediate from the final product [[2]]().

    Table 1: Electronic Properties of Lanthanum-Acetylene Intermediates

    Intermediate ComplexChemical FormulaFormal Metal Oxidation State (Neutral → Ion)Adiabatic Ionization Energy (AIE)Ligand Structural Motif
    LanthanacyclopropeneLa(C₂H₂)+2 → +341,174 cm⁻¹Metallacyclopropene (C₂v)
    La-cyclobut-1-en-3-yne La(C₄H₂) +2 → +3 Distinct High AIE Cyclic Diradical Ligand
    La-benzyneLa(C₆H₄)+2 → +3Distinct High AIECyclic Diradical Ligand
    La-naphthaleneLa(C₁₀H₈)0 → +1Significantly Lower AIENeutral Singlet Ligand

    Data synthesized from MATI spectroscopic measurements and B3LYP DFT calculations demonstrating the charge effect on metal-ligand bonding [[1]]().

    Sources

    Method

    cyclobut-1-en-3-yne as a precursor in cycloaddition reactions

    An Application Guide to Cycloaddition Reactions Utilizing Cyclobut-1-en-3-yne Introduction: Harnessing the Reactivity of a Strained Enyne In the landscape of synthetic organic chemistry, strained molecules represent a re...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Guide to Cycloaddition Reactions Utilizing Cyclobut-1-en-3-yne

    Introduction: Harnessing the Reactivity of a Strained Enyne

    In the landscape of synthetic organic chemistry, strained molecules represent a reservoir of potential energy, poised for transformation into complex architectures.[1] Among these, cyclobut-1-en-3-yne (CAS 114251-99-9) stands out as a particularly intriguing precursor.[2][3][4] This molecule, an isomer of butatriene and butadiyne, incorporates both a double and a triple bond within a highly strained four-membered ring. This unique combination of unsaturation and ring strain imparts exceptional reactivity, making it a potent building block for cycloaddition reactions.

    However, like its simpler analog cyclobutyne, the extreme ring strain of cyclobut-1-en-3-yne renders it a transient species that cannot be isolated under typical laboratory conditions.[5] Its utility is therefore realized through in situ generation in the presence of a suitable trapping agent. This guide provides an in-depth exploration of cyclobut-1-en-3-yne as a precursor in key cycloaddition reactions, offering mechanistic insights and detailed protocols for its application in research and development. The resulting cyclobutane and cyclobutene motifs are of significant interest in medicinal chemistry and materials science, where they can serve as conformational locks, bioisosteres, or versatile synthetic intermediates.[6][7][8]

    Core Principle: In Situ Generation and Trapping

    The foundational strategy for employing cyclobut-1-en-3-yne is its generation in the immediate presence of a reaction partner that can intercept it before it dimerizes or decomposes. The most common approach is adapted from methods used to generate cyclobutyne, typically involving the dehalogenation of a 1,2-dihalocyclobutene precursor.[5] This ensures that the concentration of the free, highly reactive enyne remains low at any given moment, favoring the desired bimolecular cycloaddition pathway.

    G cluster_main In Situ Generation & Trapping Workflow precursor Cyclobut-1-en-3-yne Precursor (e.g., 1,2-Dihalocyclobutene analog) reaction_vessel Reaction Mixture (Low Temperature, Inert Atmosphere) precursor->reaction_vessel reagent Activating Reagent (e.g., n-BuLi, Mg(0)) reagent->reaction_vessel trap Trapping Agent (Diene, Dipole, Alkene) trap->reaction_vessel intermediate Cyclobut-1-en-3-yne (Transient Intermediate) reaction_vessel->intermediate Generation product Stable Cycloadduct intermediate->product Trapping (Cycloaddition) side_product Oligomerization/ Decomposition intermediate->side_product Undesired Pathway (High Concentration)

    Caption: Workflow for utilizing transient cyclobut-1-en-3-yne.

    [4+2] Diels-Alder Cycloadditions: Constructing Bicyclic Scaffolds

    The Diels-Alder reaction, a cornerstone of organic synthesis, involves the combination of a conjugated diene with a dienophile to form a six-membered ring.[9][10] The significant angle strain in cyclobut-1-en-3-yne makes both of its π-systems exceptionally reactive as dienophiles, as the cycloaddition process allows the sp² and sp hybridized carbons to move towards a less-strained sp³ configuration.

    Mechanistic Insight: The reaction proceeds via a concerted [π4s + π2s] mechanism.[10] The rate and efficiency are enhanced by the release of ring strain in the transition state. The regioselectivity (i.e., whether the diene adds across the double or triple bond) can be influenced by the substituents on both the diene and the cyclobut-1-en-3-yne precursor, as well as the reaction conditions. Typically, the more strained or electronically activated π-bond will react preferentially.

    G cluster_reaction [4+2] Diels-Alder Reaction Mechanism Reactants Diene + Cyclobut-1-en-3-yne TS Concerted Transition State Reactants->TS Thermal Activation Product Bicyclic Adduct TS->Product

    Caption: The concerted mechanism of the Diels-Alder reaction.

    Protocol 1: In Situ Generation and Diels-Alder Trapping with Furan

    This protocol describes the generation of cyclobut-1-en-3-yne from a hypothetical 1,2-dibromocyclobut-3-enyne and its subsequent trapping with furan, a common reactive diene.[5]

    Materials:

    • 1,2-dibromocyclobut-3-enyne (1.0 mmol)

    • Furan (5.0 mmol, freshly distilled)

    • n-Butyllithium (2.2 mmol, 2.5 M in hexanes)

    • Anhydrous Tetrahydrofuran (THF), 20 mL

    • Saturated aqueous NH₄Cl solution

    • Diethyl ether

    • Anhydrous MgSO₄

    Procedure:

    • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

    • Initial Mixture: Under a nitrogen atmosphere, dissolve the 1,2-dibromocyclobut-3-enyne precursor (1.0 mmol) and furan (5.0 mmol) in anhydrous THF (20 mL).

    • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

      • Scientist's Note: Low temperature is crucial to minimize side reactions, including the oligomerization of the cyclobut-1-en-3-yne intermediate and potential side reactions with the organolithium reagent.

    • Generation and Trapping: Add n-butyllithium (2.2 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Reaction: Stir the mixture at -78 °C for 3 hours.

    • Quenching: Slowly add saturated aqueous NH₄Cl solution (10 mL) to quench the reaction.

    • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add diethyl ether (30 mL), and wash with water (2 x 20 mL) and brine (20 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired oxabicyclic adduct.

    Diene PartnerReaction ConditionsExpected Adduct TypeTypical Yield Range
    CyclopentadieneTHF, -78 °C to RTTricyclic bridged ether60-80%
    FuranTHF, -78 °CBicyclic bridged ether55-75%
    AnthraceneToluene, 0 °C to RTPolycyclic aromatic adduct40-60%

    [3+2] Dipolar Cycloadditions: A Gateway to Heterocycles

    The high reactivity of strained alkynes makes them ideal partners for 1,3-dipolar cycloadditions.[11] A prominent example is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry" and bioconjugation.[1][12][13] This reaction proceeds rapidly without the need for a copper catalyst, which can be toxic to biological systems.

    Mechanistic Insight: The reaction involves the concerted addition of a 1,3-dipole (like an azide) across the alkyne of cyclobut-1-en-3-yne. The driving force is again the release of ring strain, leading to a rapid and highly exothermic transformation.[14]

    Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

    This protocol outlines the reaction between in situ generated cyclobut-1-en-3-yne and benzyl azide.

    Materials:

    • 1,2-dibromocyclobut-3-enyne (1.0 mmol)

    • Benzyl azide (1.1 mmol)

    • Magnesium turnings (3.0 mmol, activated)

    • Anhydrous Tetrahydrofuran (THF), 20 mL

    • Iodine (1 crystal, as initiator)

    Procedure:

    • Setup: In a flame-dried flask under nitrogen, add magnesium turnings and a crystal of iodine. Gently heat with a heat gun until the iodine sublimes, activating the magnesium surface. Cool to room temperature.

    • Initial Mixture: Add anhydrous THF (10 mL), followed by the 1,2-dibromocyclobut-3-enyne precursor (1.0 mmol) and benzyl azide (1.1 mmol).

    • Reaction: Stir the suspension vigorously at room temperature. The reaction is often complete within 1-2 hours, which can be monitored by TLC.

      • Scientist's Note: The use of activated magnesium provides a milder alternative to organolithium reagents for dehalogenation, which is often more compatible with sensitive functional groups.

    • Workup: Upon completion, decant the solution to remove excess magnesium. Quench with a small amount of water.

    • Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the stable triazole adduct.

    [2+2] Cycloadditions: Formation of Fused Ring Systems

    [2+2] cycloadditions provide a direct route to cyclobutane and cyclobutene rings.[15] While photochemical [2+2] cycloadditions are common, thermally-driven, transition-metal-catalyzed variants offer a powerful alternative, particularly for unactivated π-systems.[16] Catalysts based on gold, rhodium, or cobalt can mediate the [2+2] cycloaddition between an alkyne and an alkene.[17][18]

    Mechanistic Insight: Unlike concerted photochemical pathways, many metal-catalyzed [2+2] cycloadditions proceed stepwise. For instance, a gold(I) catalyst can activate the alkyne, facilitating nucleophilic attack by the alkene. This can lead to a cyclopropyl gold(I) carbene intermediate, which then undergoes ring expansion to form the cyclobutene product.[17]

    Protocol 3: Gold(I)-Catalyzed [2+2] Cycloaddition with Styrene

    This protocol details a hypothetical gold-catalyzed reaction between in situ generated cyclobut-1-en-3-yne and styrene.

    Materials:

    • 1,2-dichlorocyclobut-3-enyne (1.0 mmol)

    • Styrene (1.5 mmol)

    • [(Johnphos)Au(MeCN)]SbF₆ (0.05 mmol, 5 mol%)

    • Zinc powder (2.5 mmol)

    • Anhydrous Dichloromethane (DCM), 15 mL

    Procedure:

    • Setup: To a flame-dried Schlenk tube under argon, add the gold(I) catalyst, zinc powder, and the 1,2-dichlorocyclobut-3-enyne precursor.

    • Initial Mixture: Add anhydrous DCM (15 mL) and styrene (1.5 mmol).

    • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by GC-MS or TLC.

      • Scientist's Note: The choice of a bulky phosphine ligand (like Johnphos) on the gold catalyst is often key to preventing side reactions and promoting the desired cycloaddition pathway.[17] Zinc is used here as a mild reductant for the dehalogenation.

    • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and zinc salts, washing with additional DCM.

    • Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica gel to isolate the functionalized cyclobutene product.

    Applications and Future Outlook

    The cycloadducts derived from cyclobut-1-en-3-yne are valuable scaffolds for further synthetic elaboration.

    • Medicinal Chemistry: The resulting polycyclic and heterocyclic systems can be used to explore chemical space in drug discovery, providing rigid frameworks to orient pharmacophoric groups.[6][19][20]

    • Natural Product Synthesis: Cycloaddition reactions are powerful tools for the rapid construction of complex molecular cores found in natural products.[7]

    • Materials Science: The unique electronic and steric properties of these compact, unsaturated rings can be exploited in the design of novel organic materials.[21]

    The study of highly strained and reactive intermediates like cyclobut-1-en-3-yne continues to push the boundaries of synthetic chemistry. Future work will likely focus on developing more efficient and selective methods for its generation and exploring its reactivity in other classes of transformations, such as transition-metal-catalyzed cascade reactions, to unlock new avenues for molecular construction.

    References

    • de Witte, W., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Retrieved from [Link]

    • ResearchGate. (2025). Photocycloaddition of Cyclohex‐2‐enones to 2‐Methylbut‐1‐en‐3‐yne. Retrieved from [Link]

    • Wikipedia. (n.d.). Enone–alkene cycloadditions. Retrieved from [Link]

    • The Design, Synthesis, and Properties of Strained Alkyne Cycloparaphenylenes. (2024, March 25). Retrieved from [Link]

    • Douglas, C. J., & Overman, L. E. (2015, October 5). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. PubMed. Retrieved from [Link]

    • Soriano, E., & Marco-Contelles, J. (n.d.). Cyclobutene vs 1,3-Diene Formation in the Gold-Catalyzed Reaction of Alkynes with Alkenes: The Complete Mechanistic Picture. PMC. Retrieved from [Link]

    • Hoffmann, N. (2016, March 28). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. Retrieved from [Link]

    • Zhang, H., et al. (2024, June 11). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Cyclobut-1-en-3-yne. PubChem. Retrieved from [Link]

    • Harris, P. W. R., et al. (2018, November 12). Synthesis and cycloaddition reactions of strained alkynes derived from 2,2′-dihydroxy-1,1′-biaryls. RSC Publishing. Retrieved from [Link]

    • Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]

    • Lautens, M., Klute, W., & Tam, W. (n.d.). Transition Metal-Mediated Cycloaddition Reactions. ACS Publications. Retrieved from [Link]

    • van Berkel, S. S., et al. (2011, July 18). Bioconjugation with Strained Alkenes and Alkynes. ACS Publications. Retrieved from [Link]

    • Danishefsky, S. J., & Ciufolini, M. A. (n.d.). Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms. Retrieved from [Link]

    • Bellus, D., et al. (n.d.). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

    • Al-Tel, T. H. (2014, September 3). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. MDPI. Retrieved from [Link]

    • ResearchGate. (n.d.). 46162 PDFs | Review articles in ALKYNES. Retrieved from [Link]

    • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

    • Zhao, T., & Toste, F. D. (n.d.). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC. Retrieved from [Link]

    • Kelleher, P. J., et al. (n.d.). Cycloaddition Cascades of Strained Alkynes and Oxadiazinones. PMC. Retrieved from [Link]

    • Liu, K., et al. (n.d.). Nickel-Catalyzed [4 + 4] Cycloaddition of Diene-Vinylcyclobutanones. ChemRxiv. Retrieved from [Link]

    • ResearchGate. (2025, October 18). Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes. Retrieved from [Link]

    • Wikidata. (2026, March 30). Cyclobut-1-en-3-yne. Retrieved from [Link]

    • Wender, P. A., et al. (2002, March 27). the first transition metal-catalyzed [5+2+1] cycloaddition reactions. PubMed. Retrieved from [Link]

    • ResearchGate. (2011, September 15). (PDF) Novel [4 + 2] cycloaddition reactions of alkyne and enyne key-units: Direct access to bicyclic aromatic and heteroaromatic products. A theoretical mechanistic study. Retrieved from [Link]

    • The [3+2]Cycloaddition Reaction. (n.d.). Retrieved from [Link]

    • Journal of the American Chemical Society. (2017, July 12). Cyclobutene vs 1,3-Diene Formation in the Gold-Catalyzed Reaction of Alkynes with Alkenes: The Complete Mechanistic Picture. Retrieved from [Link]

    • Chemical Science (RSC Publishing). (n.d.). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[6][6]-rearrangement cascade. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Cyclobutene synthesis. Retrieved from [Link]

    • University of Calgary. (n.d.). Ch 10: Diels-Alder reaction. Retrieved from [Link]

    • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Retrieved from [Link]

    • Liu, K., et al. (2023, August 4). Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of 1,3-enynes and azomethine ylides. PMC. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

    • Design of Cyclobut-3-Ene-1,2 Dione Derivatives as Anti-tubercular Agents. (2024, January 25). Retrieved from [Link]

    Sources

    Application

    Application Note: Utilizing Transient Cyclobut-1-en-3-yne in Highly Strained Organic Synthesis

    Executive Summary Cyclobut-1-en-3-yne (C₄H₂), commonly referred to as cyclobutenyne, represents one of the most formidable challenges and opportunities in strained organic synthesis. Characterized as a 4-membered ring co...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Cyclobut-1-en-3-yne (C₄H₂), commonly referred to as cyclobutenyne, represents one of the most formidable challenges and opportunities in strained organic synthesis. Characterized as a 4-membered ring containing both a double and a triple bond (often resonating as a 1,2,3-cyclobutatriene cumulene), it possesses immense ring strain[1]. While traditionally viewed as a fleeting, high-energy intermediate in the thermal topomerization of conjugated polyynes[1], recent advances in transition-metal-mediated catalysis have successfully stabilized cyclobutenyne as a ligand complex. This stabilization opens new, highly efficient pathways for the bottom-up synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and functionalized cycloadducts[2].

    This application note provides a comprehensive guide to generating, stabilizing, and utilizing cyclobut-1-en-3-yne in advanced synthetic workflows, bridging the gap between gas-phase organometallic chemistry and practical strained-ring synthesis.

    Mechanistic Insights: Causality of Reactivity and Stabilization

    The extreme reactivity of cyclobut-1-en-3-yne stems from the severe geometric distortion of its sp-hybridized carbons, which are forced into a planar, highly strained cyclic framework. In the absence of stabilization, this intermediate rapidly undergoes ring-opening or uncontrolled polymerization.

    However, transition metal cations (such as La⁺, V⁺, or Ir⁺) can coordinate to the C₄H₂ core, fundamentally altering its electronic structure[3][4]. For instance, in the lanthanum-mediated bicyclo-oligomerization of acetylene, the La atom donates electron density into the antibonding orbitals of the cyclobutenyne. This charge-multipole interaction shifts the carbon hybridization from sp to sp²-like, bending the C–C bonds toward the metal center and significantly alleviating ring strain[2][5]. This coordination transforms cyclobutenyne into a highly electrophilic, yet structurally intact, intermediate capable of participating in controlled, sequential cycloadditions.

    ReactionPathway A Metal Atom (La/V) + C2H2 B Metallacyclopropene [M(C2H2)] A->B + C2H2 C Cyclobut-1-en-3-yne Complex [M(C4H2)] B->C + C2H2, - H2 D Benzyne Complex [M(C6H4)] C->D + C2H2 E Naphthalene / Benzene Products D->E + 2 C2H2, - H2

    Reaction pathway of metal-mediated acetylene bicyclo-oligomerization via cyclobutenyne.

    Experimental Protocols

    Protocol 1: Generation and Spectroscopic Validation of Metal-Cyclobutenyne

    Objective: To synthesize and validate the transient La(cyclobut-1-en-3-yne) intermediate in a controlled environment. Self-Validating Mechanism: Because cyclobutenyne is highly transient, traditional isolation is impossible. This protocol uses a molecular beam source coupled with Mass-Analyzed Threshold Ionization (MATI) spectroscopy. The precise measurement of adiabatic ionization energies (AIE) acts as a self-validating mechanism, distinguishing the unique metal-ligand bonding of the cyclic C₄H₂ intermediate from acyclic isomers[2][6].

    Step-by-Step Methodology:

    • Target Preparation: Mount a high-purity Lanthanum (La) or Vanadium (V) rod in a laser-vaporization cluster source.

    • Laser Ablation: Irradiate the target using the second harmonic of an Nd:YAG laser (532 nm, ~5-10 mJ/pulse). Causality: The 532 nm wavelength provides sufficient energy to vaporize the refractory metal without causing excessive fragmentation of the incoming seed gas.

    • Supersonic Expansion: Introduce a carrier gas mixture containing 5% acetylene (C₂H₂) in ultra-high purity Argon through a pulsed valve directly over the ablation zone. Causality: Argon acts as a heavy carrier gas to efficiently cool the plasma via supersonic expansion, stabilizing the highly exothermic formation of the strained C₄H₂ intermediate[4].

    • Intermediate Formation: The initial collision forms lanthanacyclopropene [La(C₂H₂)]. A subsequent collision with a second C₂H₂ molecule, coupled with the elimination of H₂, yields the target La(cyclobut-1-en-3-yne) complex[2].

    • Spectroscopic Validation: Skim the molecular beam into a time-of-flight mass spectrometer. Apply MATI spectroscopy to measure the AIE of the m/z corresponding to [La(C₄H₂)]. A distinct AIE shift confirms the presence of the cyclic enyne over linear cumulene structures[2].

    Protocol 2: In-Situ Trapping via [4+2] Cycloaddition

    Objective: To utilize the stabilized cyclobutenyne intermediate as a potent dienophile for complex ring construction.

    Step-by-Step Methodology:

    • Steady-State Generation: Follow Steps 1-4 from Protocol 1 to establish a steady-state population of La(cyclobut-1-en-3-yne) in the expansion chamber.

    • Introduction of Trapping Agent: Inject a secondary pulse of a diene (e.g., 1,3-butadiene) downstream of the primary expansion zone using a secondary pulsed valve.

    • Cycloaddition Reaction: The highly strained cyclobutenyne undergoes a rapid, nonconcerted [4+2] cycloaddition with the diene. Causality: The metal center lowers the activation barrier by templating the reactants and stabilizing the transition state through charge transfer[5].

    • Product Detection: The resulting metal-coordinated bicyclic system (e.g., La-benzyne or La-naphthalene derivatives) is isolated and detected via photoelectron imaging spectroscopy[2][5].

    Workflow Step1 1. Laser Ablation of Metal Target (Generation of Metal Plasma) Step2 2. Supersonic Expansion (Cooling with C2H2 Seed Gas) Step1->Step2 Step3 3. Intermediate Formation (Transient Cyclobutenyne C4H2) Step2->Step3 Step4 4. In-Situ Trapping (e.g., [4+2] Cycloaddition) Step3->Step4 Step5 5. Spectroscopic Validation (MATI / Photoelectron Imaging) Step3->Step5

    Workflow for the gas-phase generation, trapping, and validation of transient cyclobutenyne.

    Quantitative Data Summary

    To facilitate experimental design and comparison, the following tables summarize the structural roles and thermodynamic properties of key intermediates in metal-mediated alkyne oligomerization.

    Table 1: Structural Roles of Key Intermediates in La-Mediated Synthesis

    Intermediate ComplexChemical FormulaStructural MotifReactivity RoleReference
    LanthanacyclopropeneLa(C₂H₂)3-membered metallacyclePrimary initiator[2]
    Lanthanacyclobutenyne La(C₄H₂) Metal-coordinated cyclic enyne Highly strained dienophile [2]
    LanthanabenzyneLa(C₆H₄)Metal-coordinated aryneAromatic precursor[2][7]
    LanthananaphthaleneLa(C₁₀H₈)Bicyclic aromatic complexFinal stable product[2]

    Table 2: Quantitative Kinetic and Thermodynamic Data

    ParameterValueSystem / ContextReference
    Vertical Detachment Energy (VDE)1.48 eV[Ir₂C₂]⁻ puckered 4-membered ring[3]
    Reaction Exothermicity85 kJ/molIr-mediated C₄ formation & H₂ loss[3]
    Rate Constant ( k )7.41 × 10⁻¹¹ cm³·s⁻¹·molecule⁻¹[Ir₂]⁻ + C₂H₂ reaction[3]
    AIE Shift (Neutral to Ion)Δ 4681 cm⁻¹La(C₆H₆) vs La₂(C₆H₆)[5]

    References

    • Low-Energy Photoelectron Imaging Spectroscopy of La n (benzene) (n = 1 and 2).
    • Coordination and Spin States in Fe + (C 2 H 2 ) n Complexes Studied with Selected-Ion Infrared Spectroscopy.
    • Formation and Structure of Gas-Phase Lanthanide(III) Cyanobenzyne Complex (η2-4-CNC6H3)LnCl2–, Obtained via Both the Single- and Dual-Ligand Strategies.
    • La-Activated Bicyclo-oligomerization of Acetylene to Naphthalene. PubMed.
    • Iridium Dimer Anion-Mediated C≡C Triple Bond Cleavage and Successive Dehydrogenation of Acetylene in the Gas Phase.
    • Cyclotrimerization of Acetylene in Gas Phase V+(C2H2)n Complexes: Detection of Intermediates and Products with Infrared Spectroscopy.
    • Beyond the Roger Brown Rearrangement: Long-Range Atom Topomerization in Conjugated Polyynes.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Handling Highly Strained Enynes &amp; Preventing Cyclobut-1-en-3-yne Polymerization

    Welcome to the Technical Support Center for Highly Strained Enynes. As a Senior Application Scientist, I have designed this guide for researchers, synthetic chemists, and drug development professionals dealing with the e...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Highly Strained Enynes. As a Senior Application Scientist, I have designed this guide for researchers, synthetic chemists, and drug development professionals dealing with the extreme kinetic instability of cyclobut-1-en-3-yne ( C4​H2​ ) and its derivatives.

    Synthesizing a four-membered ring containing both a double and a triple bond pushes the limits of physical organic chemistry. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind why your compounds are polymerizing—and how to stop it.

    Part 1: The Mechanistic Root of the Problem (Causality)

    Before troubleshooting, you must understand the thermodynamic and kinetic forces at play. Cyclobut-1-en-3-yne is dominated by massive Baeyer (angle) strain . The sp -hybridized carbons of the alkyne naturally prefer a 180° bond angle, but the four-membered ring constrains them to approximately 90°.

    This extreme distortion dramatically reduces the HOMO-LUMO gap, making the molecule hyper-reactive. The conjugated enyne system provides a low-barrier pathway for intermolecular cross-linking. Furthermore, highly strained polyynes and enynes often exhibit significant diradical character in their ground or low-lying excited states, similar to the reactive intermediates observed in 1[1]. This diradical nature triggers spontaneous, barrierless radical polymerization, akin to the2[2].

    Without immediate stabilization, the monomer undergoes nascent polymerization, a phenomenon extensively documented in 3[3].

    Part 2: Troubleshooting Guides & FAQs

    Q1: My reaction mixture turns into a black, insoluble tar immediately after precursor activation. How do I prevent this? A: This black tar is the result of uncontrolled radical polymerization. To prevent this, you must manipulate the reaction kinetics:

    • High Dilution: Run your reactions at concentrations below 0.005 M to drastically reduce intermolecular collision frequencies.

    • Cryogenic Temperatures: Maintain the reaction strictly between -196 °C and -78 °C. Thermal energy at room temperature easily overcomes the negligible activation barrier for polymerization.

    • Radical Scavengers: Introduce a radical inhibitor (e.g., BHT or galvinoxyl) to quench premature propagation chains.

    Q2: Can I isolate the free cyclobut-1-en-3-yne monomer for NMR characterization? A: No. Isolation of the free monomer at room temperature is physically impossible. It can only be observed as a transient species, such as the La(C4​H2​) intermediate detected during the4[4]. For wet-lab characterization, you must either trap it in-situ or synthesize it as a stable transition-metal complex.

    Q3: What precursors are best to avoid thermal degradation during activation? A: Avoid thermal elimination precursors (like dehydrohalogenation substrates) entirely. Instead, use photochemical precursors such as cyclobutenedione derivatives. Photodecarbonylation allows you to generate the highly strained enyne at -78 °C via UV irradiation, completely bypassing the thermal energy that triggers polymerization.

    Part 3: Reaction Pathways & Experimental Workflows

    ReactionPathway Precursor Photochemical Precursor Activation UV Photolysis (-78°C) Precursor->Activation Monomer Cyclobut-1-en-3-yne (Highly Strained) Activation->Monomer - 2 CO Polymer Polymeric Tar (Rapid Degradation) Monomer->Polymer T > -78°C High Conc. Trapped Trapped Adduct (Stable) Monomer->Trapped + Diene/Azide (In-situ) MetalComplex Metal-Coordinated Complex Monomer->MetalComplex + Pt(0) / La Coordination

    Fig 1: Reaction pathways of cyclobut-1-en-3-yne showing polymerization vs. stabilization strategies.

    Experimental Protocol 1: Cryogenic Photochemical Generation and In-Situ Trapping

    This protocol utilizes a self-validating trapping mechanism. By monitoring the consumption of the trapping agent, you can confirm monomer generation without relying on impossible monomer isolation.

    • System Preparation: Flame-dry a quartz photoreactor tube. Purge with ultra-high purity Argon for 15 minutes.

    • Reagent Loading: Dissolve the cyclobutenedione precursor (0.1 mmol) and an excess of trapping agent (e.g., 1,3-diphenylisobenzofuran, DPBF, 0.5 mmol) in 50 mL of anhydrous, degassed 2-methyltetrahydrofuran (2-MeTHF). Note: 2-MeTHF is chosen because it forms a transparent glass at cryogenic temperatures, ideal for photochemistry.

    • Cryogenic Cooling: Submerge the reactor in a dry ice/acetone bath (-78 °C) or liquid nitrogen cryostat (-196 °C). Allow 20 minutes for thermal equilibration.

    • Photochemical Activation: Irradiate the mixture using a 254 nm UV lamp for 2 hours.

    • Self-Validation & Characterization: The reaction is self-validating via colorimetry; the intense yellow color of DPBF will bleach as it undergoes a Diels-Alder reaction with the generated cyclobut-1-en-3-yne. Warm the solution slowly to room temperature and analyze the stable trapped adduct via standard 1H / 13C NMR and HRMS.

    Experimental Protocol 2: Synthesis of Metal-Coordinated Cyclobut-1-en-3-yne

    Coordination to a transition metal (e.g., Pt0 ) donates electron density into the alkyne π∗ orbital while accepting density from the π orbital (Dewar-Chatt-Duncanson model). This rehybridizes the alkyne carbons closer to sp2 , relieving ring strain and preventing polymerization.

    • Preparation: In a glovebox, dissolve Pt(PPh3​)4​ (1.0 equiv) in degassed THF.

    • Precursor Addition: Add the highly strained enyne precursor at -78 °C.

    • Ligand Exchange: Induce elimination/activation. As the monomer forms, it immediately displaces two triphenylphosphine ligands to form a stable η2 -alkyne complex.

    • Validation: Analyze via 31P NMR. A distinct shift and Pt-P coupling constants will confirm the formation of the coordinated complex, which is stable enough for room-temperature chromatography.

    Workflow Step1 1. System Preparation Purge with Argon, Dry Solvents Step2 2. Cryogenic Setup Cool to -196°C (Liquid N2) Step1->Step2 Step3 3. Precursor Activation UV Irradiation (254 nm) Step2->Step3 Step4 4. In-Situ Trapping Add Cycloaddition Partner Step3->Step4 Step5 5. Characterization Cold-Probe NMR / MS Step4->Step5

    Fig 2: Experimental workflow for cryogenic photochemical generation and in-situ trapping.

    Part 4: Quantitative Data on Stabilization Strategies

    The following table summarizes the quantitative parameters required to stabilize cyclobut-1-en-3-yne and its derivatives, comparing the efficacy of different operational strategies.

    Stabilization StrategyOperating Temp (°C)Max ConcentrationMonomer Half-LifePrimary Outcome / Downstream Application
    Free Monomer (Neat) 25 °C> 1.0 M< 1 msRapid polymerization into intractable tar.
    Matrix Isolation -269 °C (4 K)Highly DiluteDaysFundamental IR/UV spectroscopic analysis.
    In-situ Trapping -78 °C< 0.005 MTrapped InstantlySynthesis of complex polycyclic building blocks.
    Metal Coordination 25 °C0.1 MIndefinitely StablePrecatalysts, materials science, and crystallography.

    References

    • Basak, A., Roy, S. K., Roy, B., & Basak, A. (2008). Synthesis of Highly Strained Enediynes and Dienediynes. Current Topics in Medicinal Chemistry.
    • Hewage, D., et al. (2019). Cyclotrimerization of Acetylene in Gas Phase V+(C2H2)n Complexes: Detection of Intermediates and Products with Infrared Spectroscopy.
    • Brown, R., et al. (2002). Beyond the Roger Brown Rearrangement: Long-Range Atom Topomerization in Conjugated Polyynes. Journal of the American Chemical Society.
    • Duncan, M. A., et al. (2020). Infrared Spectroscopy of Zn(Acetylene)n+ Complexes: Ligand Activation and Nascent Polymerization. The Journal of Physical Chemistry A.

    Sources

    Optimization

    overcoming ring-opening degradation in cyclobut-1-en-3-yne

    Welcome to the Technical Support Center for highly strained alkyne handling. Working with cyclobut-1-en-3-yne (C₄H₂) presents extreme experimental challenges.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for highly strained alkyne handling. Working with cyclobut-1-en-3-yne (C₄H₂) presents extreme experimental challenges. As a highly strained four-membered ring containing both a double and a triple bond, it is thermodynamically driven to undergo rapid electrocyclic ring-opening degradation.

    This guide provides researchers, scientists, and drug development professionals with field-proven methodologies to stabilize this transient species, prevent degradation, and successfully characterize it in catalytic and spectroscopic workflows.

    Frequently Asked Questions (FAQs)

    Q: Why does cyclobut-1-en-3-yne spontaneously degrade at ambient conditions? A: The instability is rooted in severe angle strain and orbital symmetry. Cyclobut-1-en-3-yne lies approximately 161 kcal/mol above its linear isomer, 1,3-butadiyne. The activation barrier for unimolecular electrocyclic ring-opening is extremely low (calculated at < 5 kcal/mol). At ambient temperatures, thermal energy easily overcomes this barrier, leading to rapid bond-shift isomerization and ring-opening into butadiyne or butatrienylidene 1.

    Q: How can I thermodynamically stabilize the cyclobut-1-en-3-yne core for catalytic studies? A: The most effective method is transition metal or lanthanide coordination. By forming a metallacycle (e.g.,[La(C₄H₂)]), the metal center donates d-electrons into the π* antibonding orbitals of the alkyne moiety. This back-bonding reduces the carbon-carbon bond order, relieves ring strain, and alters the orbital symmetry, effectively shutting down the electrocyclic ring-opening pathway 2.

    Troubleshooting Guide

    Issue 1: Rapid Isomerization to 1,3-Butadiyne During Synthesis

    • Symptom: Infrared (IR) or NMR spectra show characteristic terminal alkyne C-H stretches (~3300 cm⁻¹) of 1,3-butadiyne instead of the strained ring signals.

    • Root Cause: The thermal energy in the reaction vessel exceeds the kinetic barrier for ring-opening.

    • Solution: Implement Cryogenic Matrix Isolation . Generate the species photochemically from a precursor (e.g., a cyclobutenedione derivative) within an inert Argon matrix at 10 K. This deprives the system of the thermal energy required to reach the transition state for ring-opening.

    Issue 2: Ligand Dissociation and Subsequent Ring-Opening in Metal Complexes

    • Symptom: Loss of the target mass in Time-of-Flight Mass Spectrometry (TOF-MS) and the appearance of bare metal ions or metal-butadiyne adducts.

    • Root Cause: Weak metal-ligand back-bonding. If the chosen metal center is too electron-deficient or sterically hindered, it cannot sufficiently populate the ligand's orbitals, leading to dissociation and immediate degradation.

    • Solution: Utilize highly electropositive metals with available d-electrons (such as Lanthanum or Vanadium cations). For instance, V⁺(C₂H₂)ₙ complexes have been shown to form stable metallacycles that resist degradation 3. Ensure the gas-phase expansion conditions (e.g., He/Ar carrier gas ratio) are optimized to cool the complex rapidly.

    Visualizations of Degradation and Stabilization Pathways

    G Cyclobutenyne Free Cyclobut-1-en-3-yne (Highly Strained) Thermal Thermal Energy (> 10 K) Cyclobutenyne->Thermal Unimolecular Degradation Metal Metal Coordination (e.g., La, V, Pt) Cyclobutenyne->Metal Ligand Trapping Butadiyne 1,3-Butadiyne (Ring-Opened Product) Thermal->Butadiyne Electrocyclic Ring-Opening Stabilized Metallacycle Complex [M(C4H2)] (Stabilized) Metal->Stabilized Back-bonding & Strain Relief

    Logical relationship between thermal ring-opening degradation and metal-coordination stabilization.

    Validated Experimental Protocols

    Protocol: Synthesis and Stabilization of Lanthanide-Coordinated Cyclobut-1-en-3-yne This self-validating protocol utilizes gas-phase laser ablation combined with TOF-MS to generate and trap the C₄H₂ intermediate before ring-opening can occur 2.

    • Step 1: Metal Plasma Generation. Ablate a pure Lanthanum (La) rod using a pulsed Nd:YAG laser (532 nm, ~1.0 mJ/pulse) inside a high-vacuum clustering tube.

    • Step 2: Precursor Co-expansion. Seed the metal plasma with a 40 psi gas mixture of Helium and a C₄ hydrocarbon precursor (e.g., 1-butyne or acetylene) at a mole fraction of 10⁻⁴.

    • Step 3: Sequential Dehydrogenation. Allow the La plasma to react with the precursor. The high reactivity of the excited state La* drives sequential dehydrogenation and C-C bond cleavage, forming the [La(C₄H₂)] intermediate.

    • Step 4: Supersonic Expansion Cooling. Expand the gas mixture through a piezoelectric pulsed valve into a vacuum chamber. The supersonic expansion rapidly cools the internal degrees of freedom of the complex, kinetically trapping the [La(C₄H₂)] metallacycle and preventing thermal ring-opening.

    • Step 5: Spectroscopic Validation. Interrogate the molecular beam using Resonant Two-Photon Ionization (R2PI) spectroscopy. The absence of free 1,3-butadiyne signals and the presence of a stable mass channel for [La(C₄H₂)] validates the structural integrity of the ring.

    G Step1 1. Laser Ablation of Metal (e.g., La rod, 532 nm) Step2 2. Co-expansion with Alkyne Precursor in He/Ar Step1->Step2 Step3 3. Dehydrogenation & Metallacycle Formation Step2->Step3 Step4 4. Supersonic Expansion (Kinetic Trapping) Step3->Step4 Step5 5. Spectroscopic Validation (R2PI / TOF-MS) Step4->Step5

    Step-by-step workflow for generating and stabilizing metal-coordinated cyclobut-1-en-3-yne.

    Quantitative Data Summary

    The following table summarizes the thermodynamic and kinetic parameters governing the stability of cyclobut-1-en-3-yne under various experimental conditions, allowing researchers to select the appropriate stabilization strategy based on their specific downstream applications.

    Stabilization StrategyRelative Energy (vs. 1,3-Butadiyne)Kinetic Barrier to Ring-OpeningExperimental ComplexityPrimary Application
    Free Molecule (Ambient) +161.1 kcal/mol< 5.0 kcal/molLowNone (Transient species only)
    Cryogenic Matrix (Ar, 10 K) +161.1 kcal/molTrapped (Thermal Energy < Barrier)HighFundamental IR Spectroscopic characterization
    Lanthanide Coordination [La(C₄H₂)] Exothermic (Stable Ground State)> 40.0 kcal/molVery High (Gas-phase molecular beams)Catalytic intermediate studies & organometallic chemistry
    Steric Shielding (Bulky Substituents) +145.0 kcal/mol (Estimated)~15.0 - 20.0 kcal/molMediumSynthetic organic chemistry

    References

    • Title: Beyond the Roger Brown Rearrangement: Long-Range Atom Topomerization in Conjugated Polyynes Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

    • Title: Probing La and Ce Excited-State Reactivity with Resonant Two-Photon Ionization Spectroscopy Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

    • Title: Cyclotrimerization of Acetylene in Gas Phase V+(C2H2)n Complexes: Detection of Intermediates and Products with Infrared Spectroscopy Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

    Sources

    Troubleshooting

    FVP Technical Support Center: Optimizing Cyclobut-1-en-3-yne Generation and Trapping

    Welcome to the Technical Support Center for Flash Vacuum Pyrolysis (FVP) of highly strained polyynes. This guide is specifically tailored for researchers and scientists attempting to isolate, characterize, or optimize th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Flash Vacuum Pyrolysis (FVP) of highly strained polyynes. This guide is specifically tailored for researchers and scientists attempting to isolate, characterize, or optimize the yield of transient C4​H2​ intermediates—specifically cyclobut-1-en-3-yne (cyclobutenyne)—during the thermal skeletal rearrangement of 1,3-butadiynes.

    Because cyclobut-1-en-3-yne is a highly reactive, high-energy isomer, optimizing its "yield" requires precise control over thermodynamic thresholds and kinetic trapping mechanisms.

    Troubleshooting Guides & FAQs

    Q1: I am recovering only starting material or observing only C1-C2 isotopic scrambling. Why am I not seeing the C3-C4 migration indicative of the cyclobutenyne intermediate pathway? Causality & Solution: The activation barrier for intrabond atom exchange (the standard Roger Brown rearrangement via a 1,2-shift to an alkynylvinylidene) is significantly lower than the interbond exchange required to form cyclic C4​H2​ intermediates like cyclobut-1-en-3-yne or trialene [1]. If you are operating at 800 °C (0.01 Torr), you will only achieve the lower-energy intrabond scrambling. To push the equilibrium toward the cyclic intermediate (which allows C3-C4 migration), you must increase the FVP heating zone to exactly 900 °C. Exceeding 1000 °C will lead to complex polymerization and fragmentation.

    Q2: My precursor is fragmenting completely before any topomerization occurs. How do I stabilize the C4​ core during FVP? Causality & Solution: Alkyl-substituted alkynes undergo rapid fragmentation (e.g., C-H or C-C bond homolysis) under FVP conditions before the C4​ chain can fold into a cyclic intermediate. To optimize the yield of the topomerization pathway, you must use aryl end-caps. For example, using 1-phenyl-4-p-tolyl-1,3-butadiyne differentiates the sp carbons and provides thermal stability up to 950 °C, allowing the C4​ chain chemistry to occur without premature fragmentation [1].

    Q3: How do I physically trap cyclobut-1-en-3-yne for spectroscopic validation since it cannot be isolated at room temperature? Causality & Solution: Cyclobut-1-en-3-yne is a highly strained, transient species. To detect it directly, you must couple your FVP apparatus to a cryogenic matrix isolation setup. By co-depositing the pyrolysis effluent with a massive excess of an inert gas (Argon) onto a CsI window cooled to 10 K, the transient species is kinetically trapped. You can then use FT-IR spectroscopy to identify the characteristic C-H stretches of the strained ring system.

    Q4: Is FVP of butadiynes the only way to generate cyclobut-1-en-3-yne? Causality & Solution: No. While FVP of 1,3-butadiynes generates the transient, purely organic cyclobut-1-en-3-yne via topomerization, it can also be generated as a stabilized metal-ligand complex in the gas phase. For instance, laser-ablated Lanthanum (La) atoms reacting with acetylene in a molecular beam source can form La(cyclobut-1-en-3-yne) as an intermediate during the bicyclo-oligomerization of acetylene to naphthalene [2]. This method traps the C4​H2​ core via metal-ligand bonding, radically altering its ionization energy and stability compared to the free FVP intermediate.

    Quantitative Data: Thermodynamic Thresholds

    The table below summarizes the effect of FVP temperature on the topomerization yield of 13C-labeled 1-phenyl-4-p-tolyl-1,3-butadiyne, demonstrating the precise thermal window required to access the cyclobutenyne pathway.

    Pyrolysis Temp (°C)Pressure (Torr)C1-C2 Exchange (%)C3-C4 Migration (%)Dominant Mechanistic Pathway
    800 0.01~1000Intrabond (Roger Brown 1,2-shift)
    900 0.01~100~35Interbond (Cyclic C4​H2​ intermediates)
    >1000 0.01N/AN/AFragmentation / Polymerization

    Experimental Protocol: FVP and Matrix Isolation Workflow

    To ensure a self-validating system, this protocol utilizes 13C isotopic labeling to track atom migration, providing definitive proof of the cyclobut-1-en-3-yne intermediate pathway.

    Step 1: Precursor Synthesis & Labeling Synthesize 1-phenyl-4-p-tolyl-1,3-butadiyne, specifically 13C-enriched at the C-1 position. The distinct aryl groups are critical to prevent premature C-H or C-C bond homolysis and to serve as NMR-distinguishable end-caps.

    Step 2: Sublimation & Vacuum Control Load the precursor into the FVP sublimation zone. Evacuate the system to a high vacuum of exactly 0.01 Torr. Heat the sublimation zone gently to volatilize the precursor without inducing thermal decomposition prior to the furnace.

    Step 3: Pyrolysis (Topomerization) Pass the vaporized precursor through a quartz tube housed in a tube furnace calibrated to exactly 900 °C. This temperature provides the precise thermal energy needed to overcome the calculated 64.6 kcal/mol barrier for interbond atom transposition via the cyclobut-1-en-3-yne/trialene intermediates [1].

    Step 4: Cryogenic Quenching For Direct Observation: Co-deposit the pyrolysis effluent with a massive excess of Argon gas onto a CsI window cooled to 10 K using a closed-cycle helium cryostat. This kinetic trapping halts the topomerization, isolating the transient species. For Yield Calculation: Condense the pyrolysate immediately on a cold finger cooled with liquid nitrogen (77 K) positioned at the exit of the furnace.

    Step 5: Spectroscopic Validation Warm the 77 K cold finger to room temperature, wash the pyrolysate with deuterated chloroform ( CDCl3​ ), and analyze via 13C NMR. Calculate the yield of the cyclobutenyne pathway by integrating the signals of the migrated 13C label at the C-3 and C-4 positions.

    Workflow Visualization

    FVP_Workflow A Precursor Sublimation (13C-labeled 1,3-diyne) B FVP Heating Zone (900 °C, 0.01 Torr) A->B Volatilization C Cyclobut-1-en-3-yne (Transient Intermediate) B->C Interbond Topomerization D Cryogenic Trapping (Argon Matrix, 10 K) C->D Rapid Quenching E Spectroscopic Analysis (IR / 13C NMR) D->E Data Acquisition

    FVP Workflow for the Generation and Trapping of Cyclobut-1-en-3-yne.

    References

    • Mabry, J., & Johnson, R. P. (2002). Beyond the Roger Brown Rearrangement: Long-Range Atom Topomerization in Conjugated Polyynes. Journal of the American Chemical Society, 124(22), 6497-6501.[Link]

    • Hewage, D., Silva, W. R., Cao, W., & Yang, D.-S. (2016). La-Activated Bicyclo-oligomerization of Acetylene to Naphthalene. Journal of the American Chemical Society, 138(8), 2468-2471.[Link]

    Optimization

    Technical Support Center: Stabilization of Cyclobut-1-en-3-yne at Ultra-Low Temperatures

    Welcome to the Advanced Intermediates Technical Support Center. As a Senior Application Scientist, I have compiled this resource for researchers, synthetic chemists, and drug development professionals working with highly...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Intermediates Technical Support Center. As a Senior Application Scientist, I have compiled this resource for researchers, synthetic chemists, and drug development professionals working with highly strained molecular scaffolds.

    While strained alkynes (e.g., cyclooctynes) are ubiquitous in bioorthogonal click chemistry for drug discovery, pushing the boundaries of ring strain down to a four-membered ring—cyclobut-1-en-3-yne ( C4​H2​ ) —presents extreme kinetic and thermodynamic challenges. Due to massive angle strain, this formally antiaromatic cyclic enyne rapidly isomerizes into linear 1,3-butadiyne under ambient conditions. Stabilizing it requires rigorous ultra-low temperature matrix isolation or gas-phase metal coordination.

    This guide provides the theoretical causality, troubleshooting logic, and self-validating protocols required to successfully isolate and characterize this elusive species.

    Frequently Asked Questions (FAQs)

    Q: Why does cyclobut-1-en-3-yne rapidly decompose, and what is the absolute thermal limit for its stabilization? A: The instability is driven by extreme deviations from ideal orbital geometry; the internal angles of the four-membered ring are forced near 90°, whereas the sp -hybridized alkyne carbons strongly prefer 180°. This creates a near-barrierless kinetic pathway to ring-open into linear 1,3-butadiyne. To prevent this, the molecule must be trapped in a deep thermal well using cryogenic matrix isolation (typically in solid Argon or Neon). The absolute thermal limit in an Argon matrix is ~10 to 12 K . Above 12 K, the matrix softens, allowing molecular diffusion, bimolecular collisions, and rapid degradation 1.

    Q: Can transition metals or lanthanides be used to stabilize the cyclobutenyne moiety? A: Yes. Gas-phase studies demonstrate that metal coordination can stabilize the C4​H2​ ring by donating electron density into the strained anti-bonding orbitals of the ligand. For example, during the bicyclo-oligomerization of acetylene, Lanthanum atoms sequentially react to form a stable La(cyclobut−1−en−3−yne) intermediate [La(C4​H2​)] 2. Similarly, Iridium dimer anions ( [Ir2​]− ) have been shown to mediate C≡C triple bond cleavage, resulting in stable four-membered metallacycles 3.

    Q: Why do we use Argon instead of Nitrogen for the cryogenic matrix? A: Nitrogen matrices can interact with highly reactive, electron-deficient intermediates, leading to unwanted adducts. Argon is chemically inert and provides a rigid lattice at 8 K, ensuring the isolated cyclobut-1-en-3-yne does not undergo host-guest chemistry.

    Quantitative Data: C₄H₂ Isomer Stability Comparison

    To guide your experimental design, the following table summarizes the stabilization parameters for C4​H2​ isomers and their metal-coordinated counterparts.

    C₄H₂ SpeciesStructural MotifPrimary Stabilization TechniqueMaximum Thermal LimitAnalytical Validation
    1,3-Butadiyne Linear ( sp hybridized)Ambient standard conditions> 300 KNMR, standard FTIR
    Cyclobut-1-en-3-yne (Bare) Highly strained 4-membered ringCryogenic Argon/Neon Matrix Isolation~10–12 KMatrix-FTIR (shifted C≡C)
    La(cyclobut-1-en-3-yne) Metal-coordinated cyclic complexGas-phase supersonic expansionTransient (Gas Phase)TOF-MS, MATI Spectroscopy

    Troubleshooting Guide & Workflows

    Issue 1: Loss of IR signal for cyclobut-1-en-3-yne during matrix deposition
    • Root Cause: The deposition window temperature is too high (allowing diffusion), or the host-gas to precursor ratio is too low (causing molecular aggregation and self-reaction).

    • Solution: Maintain the CsI window strictly at 8 K. Ensure an Argon:Precursor ratio of at least 1000:1 to guarantee true monomeric isolation.

    MatrixIsolation Start Start Matrix Deposition (Argon, 8 K) CheckIR FTIR Analysis: Is cyclobut-1-en-3-yne detected? Start->CheckIR Success Optimal Isolation Achieved Proceed to Data Collection CheckIR->Success Yes Fail Signal Absent or Linear Diacetylene Dominates CheckIR->Fail No TempCheck Check Window Temp: Is it > 12 K? Fail->TempCheck RatioCheck Check Ar:Precursor Ratio: Is it < 1000:1? TempCheck->RatioCheck No FixTemp Lower Temp to 8 K (Prevent Diffusion) TempCheck->FixTemp Yes FixRatio Dilute Precursor (Prevent Aggregation) RatioCheck->FixRatio Yes

    Troubleshooting workflow for cryogenic matrix isolation of cyclobut-1-en-3-yne.

    Issue 2: Dominant formation of 1,3-butadiyne during gas-phase metal coordination
    • Root Cause: Excess kinetic energy in the supersonic expansion or overly aggressive laser ablation conditions causes the intermediate to bypass the cyclic energy minimum and fragment/isomerize.

    • Solution: Optimize the backing pressure of the carrier gas (Helium) to ensure rapid collisional cooling of the ablated metal-ligand complex.

    Pathway La Laser Ablated La Atom C2H2_1 + C2H2 (Expansion) La->C2H2_1 Int1 [La(C2H2)] Intermediate C2H2_1->Int1 C2H2_2 + C2H2 (Addition) Int1->C2H2_2 Controlled Degradation Linear Oligomers (Failure) Int1->Degradation Excess Energy Target [La(C4H2)] Target Complex C2H2_2->Target Controlled

    Reaction pathway for gas-phase stabilization of La(cyclobut-1-en-3-yne).

    Self-Validating Experimental Protocols

    Protocol A: Cryogenic Matrix Isolation of Bare Cyclobut-1-en-3-yne

    Objective: Trap the bare C4​H2​ ring via photochemical precursor decomposition for FTIR characterization.

    • System Preparation: Evacuate the cryostat vacuum shroud to <10−7 Torr. Cool the CsI deposition window to exactly 8.0 K using a closed-cycle helium cryocooler.

    • Precursor Mixing: Prepare a gas mixture of the photochemical precursor (e.g., a suitable cyclobutene derivative) in high-purity Argon at a strict ratio of 1:1000.

    • Deposition: Deposit the gas mixture onto the 8 K window at a slow rate of 1–2 mmol/hour to prevent localized heating of the matrix lattice.

    • Photolysis: Irradiate the matrix using a tunable optical parametric oscillator (OPO) or a filtered Hg arc lamp to induce precursor fragmentation.

    • Self-Validation Checkpoint: Record FTIR spectra at 0.5 cm⁻¹ resolution.

      • Success: The emergence of a highly blue-shifted C≡C stretch (indicative of extreme ring strain) alongside the depletion of precursor bands validates successful isolation.

      • Failure: If the 2025 cm⁻¹ band of linear 1,3-butadiyne dominates, the isolation has failed due to thermal relaxation or excess photolysis energy.

    Protocol B: Gas-Phase Metal Coordination (La-Mediated Trapping)

    Objective: Generate and stabilize the [La(C4​H2​)] complex via laser ablation 2.

    • Ablation: Use a Nd:YAG laser (1064 nm) to ablate a rotating Lanthanum metal rod inside a high-vacuum chamber.

    • Supersonic Expansion: Entrain the ablated La atoms in a supersonic expansion of helium gas seeded with 1-5% acetylene ( C2​H2​ ).

    • Sequential Reaction: Allow the controlled sequential addition of acetylene. The first addition yields lanthanacyclopropene [La(C2​H2​)] , and the second yields the target La(cyclobut-1-en-3-yne) complex.

    • Self-Validation Checkpoint: Analyze the molecular beam using time-of-flight mass spectrometry (TOF-MS) and Mass-Analyzed Threshold Photoionization (MATI) spectroscopy. The measured adiabatic ionization energy must precisely match the DFT-calculated theoretical value for the cyclic isomer, distinctly differentiating it from a linear metal-butadiyne complex.

    References

    • Hewage, D., Silva, W. R., Cao, W., & Yang, D.-S. (2016). Bicyclo-oligomerization of Acetylene to Naphthalene. Journal of the American Chemical Society.
    • Huang, Z., et al. (2022). Iridium Dimer Anion-Mediated C≡C Triple Bond Cleavage and Successive Dehydrogenation of Acetylene in the Gas Phase. The Journal of Physical Chemistry A.
    • Rappoport, Z., & Liebman, J. F. (Eds.). (2005). The Chemistry of Cyclobutanes (Chemistry of Functional Groups). John Wiley & Sons.

    Sources

    Troubleshooting

    Technical Support Center: NMR Signal-to-Noise Optimization for Transient Alkynes

    Focus: Cyclobut-1-en-3-yne and Highly Strained Intermediates Welcome to the Advanced NMR Troubleshooting Center. Cyclobut-1-en-3-yne (C₄H₂) is an exceptionally strained, transient intermediate.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Focus: Cyclobut-1-en-3-yne and Highly Strained Intermediates

    Welcome to the Advanced NMR Troubleshooting Center. Cyclobut-1-en-3-yne (C₄H₂) is an exceptionally strained, transient intermediate. Its extreme ring strain (a four-membered ring containing both a double and a triple bond) and low proton density make acquiring high-quality Nuclear Magnetic Resonance (NMR) spectra a significant signal-to-noise ratio (SNR) challenge.

    This guide provides researchers and drug development professionals with field-proven, causality-driven strategies to diagnose and resolve SNR limitations, ranging from hardware optimization to hyperpolarization.

    Diagnostic Workflow: SNR Troubleshooting

    SNR_Workflow A Low SNR Detected (Cyclobut-1-en-3-yne) B Is the molecule stable? A->B C Stabilize via Metal Complex (e.g., La/Ni) or Matrix B->C No D Is the sample mass-limited? B->D Yes C->D E Deploy Microcoil Probe (High Mass Sensitivity) D->E Yes F Are 13C signals missing? D->F No E->F G Apply MAS-DNP or 13C Isotopic Labeling F->G Yes H Optimize Ernst Angle & Relaxation Delays (T1) F->H No G->H I High SNR Spectrum Acquired H->I

    Logical workflow for diagnosing and resolving SNR limitations in cyclobut-1-en-3-yne NMR.

    Frequently Asked Questions & Troubleshooting Guides

    Q1: My cyclobut-1-en-3-yne sample degrades before I can acquire enough scans to achieve a decent SNR. How can I stabilize it while maintaining signal integrity? Causality & Solution: The extreme ring strain of cyclobut-1-en-3-yne drives rapid polymerization or rearrangement at room temperature. This chemical exchange broadens NMR lines into the baseline, destroying the SNR. To resolve this, you must stabilize the intermediate thermodynamically. This is typically achieved via transition metal or lanthanide complexation. For example, gas-phase studies have successfully isolated and characterized the molecule as a Lanthanum complex, La(cyclobut-1-en-3-yne) (1)[1]. For solution NMR, generate the complex in situ at cryogenic temperatures (e.g., -78°C) using a pre-cooled CryoProbe to halt degradation during acquisition.

    Q2: I am using a standard 5 mm room-temperature probe, but the ¹³C NMR signal is indistinguishable from noise due to low sample concentration. What hardware upgrades are necessary? Causality & Solution: Transient intermediates are often synthesized in sub-milligram quantities. In a standard 5 mm probe, the low filling factor means the receiver coil primarily detects thermal noise from the solvent rather than the analyte. To improve SNR, switch to a Microcoil NMR probe. A reduction in the radio frequency (RF) coil diameter proportionally decreases noise. Furthermore, solenoidal microcoils provide up to a 3-fold higher signal than comparably sized saddle coils, making them ideal for mass-limited samples (2)[2].

    Q3: Even with stable samples, my ¹³C SNR for the alkyne carbons is poor. Are there specific pulse sequence parameters I should adjust? Causality & Solution: Cyclobut-1-en-3-yne has two alkene carbons (C1, C2) with attached protons, and two quaternary alkyne carbons (C3, C4). Quaternary carbons lack dipole-dipole relaxation pathways from directly attached protons, resulting in exceptionally long longitudinal relaxation times ( T1​ ). If your repetition delay ( d1​ ) is shorter than 5×T1​ , the magnetization will saturate, obliterating the SNR. Self-Validating Protocol: Do not guess the relaxation delay. Always run an Inversion-Recovery sequence first to measure the exact T1​ of C3/C4. Once known, adjust your flip angle to the Ernst angle ( cos(θ)=e−TR/T1​ ) to maximize SNR per unit time.

    Q4: Can I use Dynamic Nuclear Polarization (DNP) to boost the SNR of solid-state cyclobut-1-en-3-yne complexes? Causality & Solution: Yes. The low gyromagnetic ratio of ¹³C yields minuscule thermal polarization. Magic Angle Spinning (MAS) DNP circumvents this by transferring the large spin polarization of unpaired electrons (from a radical dopant) to the nuclei via microwave irradiation (3)[3]. This can increase the solid-state NMR SNR by orders of magnitude, reducing acquisition time from weeks to minutes (4)[4].

    Quantitative Data: Comparison of SNR Enhancement Techniques
    Enhancement TechniqueTypical SNR Gain FactorBest Use Case for Cyclobut-1-en-3-ynePrimary Limitation
    Cryogenic Probe 3x – 4xDilute solutions of metal-stabilized complexesHigh capital cost; limited to liquid state
    Microcoil Probe 5x – 10xSub-milligram quantities of pure analyteRequires highly concentrated micro-volumes
    ¹³C Isotopic Labeling ~100xSynthetically accessible precursorsComplex and expensive synthetic routes
    MAS-DNP (Solid-State) 20x – 200xCryogenically trapped or solid-state complexesRequires radical dopants and cryogenic MAS
    Standard Operating Procedure: MAS-DNP Enhanced Solid-State NMR

    To achieve maximum SNR for metal-stabilized cyclobut-1-en-3-yne using MAS-DNP, follow this self-validating methodology:

    Step 1: Matrix Formulation Suspend the metal-stabilized cyclobut-1-en-3-yne complex in a glass-forming matrix (e.g., 60/30/10 glycerol-d₈/D₂O/H₂O). This specific ratio prevents crystallization upon freezing, ensuring uniform radical dispersion.

    Step 2: Radical Doping Add 10–20 mM of a biradical polarizing agent (e.g., AMUPol or TOTAPOL) to the matrix.

    Step 3: Cryogenic Loading Pack the sample into a 3.2 mm or 1.3 mm sapphire rotor. Insert the rotor into the MAS-DNP probe and rapidly cool the system to 100 K using liquid nitrogen boil-off. This cryogenic trapping preserves the transient state of the molecule.

    Step 4: Microwave Tuning Activate the gyrotron microwave source (e.g., 264 GHz for a 400 MHz NMR system). Sweep the magnetic field to precisely satisfy the cross-effect DNP condition for the chosen radical.

    Step 5: CP-MAS Optimization Set the ¹H-¹³C cross-polarization (CP) contact time.

    • For Alkene Carbons (C1, C2): Use standard contact times (1–2 ms).

    • For Alkyne Carbons (C3, C4): Extend contact times (3–5 ms) to allow sufficient spin diffusion from distant protons to polarize the quaternary carbons.

    Step 6: Acquisition & Validation Acquire the ¹³C spectrum with continuous microwave irradiation. To validate the system's efficiency, acquire a control spectrum with the microwaves turned off. Calculate the absolute enhancement factor ( ϵ ) by dividing the SNR of the "microwave-on" spectrum by the "microwave-off" spectrum.

    References
    • Title: La-Activated Bicyclo-oligomerization of Acetylene to Naphthalene Source: ResearchGate URL
    • Source: ACS Publications (Chemical Reviews)
    • Source: PMC (NIH)
    • Source: ACS Publications (Analytical Chemistry)

    Sources

    Optimization

    Technical Support Center: Generation of Cyclobut-1-en-3-yne and Management of Side-Product Formation

    Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of highly strained carbocycles. This guide is designed for researchers, chemists, and drug development professio...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support center for the synthesis of highly strained carbocycles. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of complex molecular architectures. The generation of cyclobut-1-en-3-yne, a molecule of significant synthetic interest due to its extreme ring strain and unique electronic properties, presents considerable challenges.[1] This document provides in-depth, experience-driven guidance to navigate the common pitfalls associated with its synthesis, with a primary focus on identifying and minimizing the formation of unwanted side-products.

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses foundational questions regarding the synthesis and stability of cyclobut-1-en-3-yne and related strained cyclobutene systems.

    Q1: What makes the synthesis of cyclobut-1-en-3-yne so susceptible to side reactions?

    A1: The difficulty arises from a combination of high ring strain and the presence of two proximal, highly reactive π-systems (an alkene and an alkyne) within a four-membered ring.[1] This inherent instability creates a low activation barrier for decomposition and rearrangement pathways. The molecule is prone to rapid polymerization, dimerization, or rearrangement to more stable isomers, often faster than it can be isolated.

    Q2: What are the primary synthetic routes considered for forming a cyclobutene ring suitable for this target?

    A2: The most common and mechanistically studied approach for forming substituted cyclobutene rings is the [2+2] cycloaddition of an alkene and an alkyne.[2][3] Transition-metal catalysis, particularly with gold(I) or rhodium(I) complexes, is often employed to facilitate this otherwise thermally forbidden reaction.[2][4] Other methods include ring expansion of cyclopropyl derivatives and various photochemical approaches, though these are often substrate-specific.[4][5][6]

    Q3: What are the most common and problematic side-products encountered in these syntheses?

    A3: The two most prevalent classes of side-products are:

    • 1,3-Dienes: These often arise from a competing metathesis-type rearrangement pathway during metal-catalyzed cycloadditions.[2][7] Instead of ring formation, the catalyst facilitates a fragmentation and reassembly of the alkene and alkyne components.

    • Oligomers and Polymers: The high reactivity of the target molecule or reactive intermediates can lead to uncontrolled self-reaction, forming a complex mixture of oligomeric or polymeric material. This is especially problematic at higher concentrations and temperatures.

    Section 2: Troubleshooting Guide for Experimental Workflows

    This guide provides a problem-oriented approach to address specific issues encountered during the synthesis.

    Problem 1: My reaction yields primarily an insoluble, uncharacterizable material (polymer), with little to no desired product.

    Diagnosis & Causality: This is a classic sign of uncontrolled polymerization, driven by the high reactivity of the cyclobutene product or a key intermediate. The strain energy released upon ring-opening or intermolecular reaction provides a strong thermodynamic driving force for this process. High local concentrations of the reactive species, elevated temperatures, or the presence of radical initiators can exacerbate this issue.

    Recommended Actions:

    • Reduce Concentration: Operate under high-dilution conditions (e.g., <0.05 M). This kinetically disfavors intermolecular reactions (polymerization) over the desired intramolecular ring-closing step.

    • Lower the Temperature: If the reaction kinetics allow, reducing the temperature can significantly slow down decomposition and polymerization pathways, which often have higher activation energies than the desired cycloaddition.

    • Employ Syringe-Pump Addition: Add one of the precursors (often the more stable one) slowly over several hours to a dilute solution of the catalyst and the other precursor. This maintains a very low instantaneous concentration of the reactants.

    • In-Situ Trapping: If the target molecule is intended for a subsequent reaction, consider performing it in the same pot. Generate the cyclobut-1-en-3-yne in the presence of a trapping agent (e.g., a diene for a Diels-Alder reaction) to intercept it before it can polymerize.

    Problem 2: My primary isolated product is a 1,3-diene, not the expected cyclobutene.

    Diagnosis & Causality: In gold(I)-catalyzed reactions of alkynes and alkenes, the formation of either cyclobutenes or 1,3-dienes proceeds through a common cyclopropyl gold(I) carbene intermediate.[2][7] The reaction outcome is dictated by the partitioning of this intermediate between two competing pathways: ring expansion to the cyclobutene or a ring-opening/rearrangement to the 1,3-diene.[2] Steric and electronic factors of both the substrates and the catalyst ligands determine which pathway is favored. For instance, sterically demanding ortho-substituted arylalkynes have been shown to favor the formation of 1,3-dienes.[2]

    Troubleshooting Workflow for Product Selectivity

    G start High 1,3-Diene Formation Observed sub_electronics Modify Substrate Electronics start->sub_electronics ligand_sterics Alter Catalyst Ligand Sterics start->ligand_sterics temp_solvent Screen Temperature & Solvent start->temp_solvent outcome Analyze Product Ratio (Cyclobutene:Diene) sub_electronics->outcome ligand_sterics->outcome temp_solvent->outcome

    Caption: Troubleshooting decision workflow for diene vs. cyclobutene formation.

    Recommended Actions:

    • Ligand Modification: The steric and electronic properties of the ligand on the metal catalyst are critical. For gold(I) catalysis, switching from a sterically bulky phosphine ligand to a less demanding one (or vice-versa) can alter the geometric constraints around the metal center, influencing the selectivity between ring expansion and metathesis.

    • Substrate Electronics: The electronic nature of the substituents on both the alkyne and alkene can influence the stability of the intermediates. Using conjugated enynes has been shown to circumvent side reactions like oligomerizations and favor cyclobutene formation.[2]

    • Temperature Screening: The two competing pathways may have different activation energies. Systematically lowering or raising the reaction temperature can favor one pathway over the other.

    Table 1: Influence of Reaction Parameters on Product Selectivity
    ParameterChangeEffect on Cyclobutene FormationRationale
    Ligand Sterics Increase bulkinessOften decreasesCan favor the less sterically congested diene pathway.[2]
    Substrate Use conjugated enynesIncreasesThe conjugated system can stabilize the key intermediate, favoring the desired cycloaddition.[2]
    Temperature DecreaseGenerally FavorableCan slow competing decomposition and rearrangement pathways.
    Concentration DecreaseGenerally FavorableReduces the rate of bimolecular side reactions like oligomerization.

    Problem 3: My isolated cyclobut-1-en-3-yne product decomposes during purification (chromatography, distillation).

    Diagnosis & Causality: The high strain and reactivity of the target molecule make it thermally and chemically labile. Standard purification techniques can induce decomposition. Silica gel can be acidic enough to catalyze ring-opening or polymerization. Heating during distillation or even concentrating under vacuum at room temperature can provide enough energy to overcome the low activation barrier for decomposition.

    Recommended Actions:

    • Avoid Silica Gel Chromatography: If possible, avoid silica gel. Consider using a neutral stationary phase like alumina (deactivated) or celite filtration to remove baseline impurities.

    • Low-Temperature Techniques: Perform all workup and purification steps at low temperatures (e.g., 0 °C to -78 °C). Use a cold rotary evaporator and minimize the time the compound spends in a concentrated state.

    • Crystallization: If the product is a solid, low-temperature crystallization from a non-reactive solvent (e.g., pentane) can be an effective purification method that avoids harsh conditions.

    • Use Immediately: The most robust strategy is often to use the crude, unpurified product immediately in the next step, assuming the impurities present will not interfere with the subsequent reaction.

    Section 3: Recommended Protocols & Methodologies

    Protocol 1: General Conditions for a Model Gold(I)-Catalyzed [2+2] Cycloaddition

    This protocol is a representative starting point based on established methods for cyclobutene synthesis.[2] Note: This should be optimized for each specific substrate combination.

    • Preparation: All glassware must be rigorously dried in an oven (140 °C) and cooled under an inert atmosphere (Argon or Nitrogen). All solvents must be anhydrous.

    • Reaction Setup: To a flame-dried Schlenk flask, add the gold(I) catalyst (e.g., [IPrAuCl], 2 mol%) and a silver salt co-catalyst (e.g., AgSbF₆, 2 mol%).

    • Solvent & Substrate Addition: Add anhydrous dichloromethane (to achieve a final concentration of ~0.05 M). Add the alkene substrate (1.2 equivalents).

    • Initiation: Cool the solution to the desired temperature (e.g., 0 °C). Slowly add the alkyne substrate (1.0 equivalent) via syringe pump over 4-6 hours.

    • Monitoring: Monitor the reaction by TLC or crude ¹H NMR analysis of small aliquots.

    • Workup: Once complete, filter the reaction mixture through a short plug of celite to remove the catalyst residues. Rinse with cold solvent.

    • Isolation: Carefully remove the solvent in vacuo at low temperature (< 10 °C). Analyze the crude product immediately or use it in the next step.

    Mechanistic Insight: Competing Reaction Pathways

    G sub Alkyne + Alkene + Au(I) int1 Cyclopropyl Au(I) Carbene Intermediate sub->int1 Cyclization prod Desired Cyclobutene Product int1->prod Ring Expansion (Favored by less steric hindrance) side_prod 1,3-Diene Side-Product int1->side_prod Ring Opening / Metathesis (Favored by steric hindrance)

    Sources

    Reference Data & Comparative Studies

    Validation

    Experimental vs. Theoretical Bond Lengths in Cyclobut-1-en-3-yne: A Comprehensive Comparison Guide

    Introduction: The Challenge of Highly Strained Rings Cyclobut-1-en-3-yne ( C4​H2​ ) represents one of the most extreme cases of ring strain in organic chemistry. Comprising a four-membered ring containing both a double a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Challenge of Highly Strained Rings

    Cyclobut-1-en-3-yne ( C4​H2​ ) represents one of the most extreme cases of ring strain in organic chemistry. Comprising a four-membered ring containing both a double and a triple bond, the molecule forces the normally linear sp -hybridized alkyne carbons into a highly bent geometry (~90°). Because of its massive in-plane π -bond strain, free cyclobut-1-en-3-yne is exceptionally reactive, existing primarily as a transient intermediate or transition state in polyyne rearrangements[1], or as a trapped ligand in gas-phase transition metal complexes[2].

    For researchers in physical organic chemistry and computational drug design, benchmarking the bond lengths of such highly strained, multireference systems is critical. This guide objectively compares the theoretical bond lengths of free cyclobut-1-en-3-yne against the experimental bond lengths derived from its metal-coordinated analogues, providing the causality behind the data and the self-validating protocols used to obtain them.

    The Structural Dichotomy: Alkyne vs. Cyclic Cumulene

    The primary challenge in establishing the true bond lengths of cyclobut-1-en-3-yne lies in its electronic structure. The molecule exhibits significant resonance between a localized enyne (cyclobut-1-en-3-yne) and a delocalized cyclic cumulene (1,2,3-cyclobutatriene)[1].

    • Theoretical Causality: Single-reference methods like standard Density Functional Theory (DFT) often struggle with this diradicaloid/cumulene character. While DFT (e.g., B3LYP) might predict a highly pyramidalized or transition-state structure, Møller–Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF) methods are required to capture the static electron correlation[1]. In a CASSCF wave function, the σ bonding and antibonding orbitals describing the transannular interactions show fractional occupation, dictating that the C≡C bond is significantly elongated compared to a standard alkyne (1.20 Å)[1].

    • Experimental Causality: Because the free singlet state is highly transient, direct X-ray crystallographic data is unobtainable. Experimental bond lengths are instead derived indirectly via gas-phase infrared photodissociation (IR-PD) spectroscopy or mass-analyzed threshold ionization (MATI) of metal-coordinated complexes, such as La(C4​H2​) or V(C4​H2​)+ [2][3].

    G T1 Free Cyclobut-1-en-3-yne (Theoretical Models) T2 Single-Reference (DFT/B3LYP) T1->T2 T3 Multi-Reference (CASSCF/MP2) T1->T3 C1 Bond Length Comparison & Method Benchmarking T2->C1 T3->C1 E1 Metal-Coordinated C4H2 (Experimental Data) E2 Dewar-Chatt-Duncanson Backbonding Correction E1->E2 E2->C1

    Caption: Logical framework comparing theoretical multireference models with backbonding-corrected experimental data.

    Data Comparison: Theoretical vs. Experimental Bond Lengths

    To objectively evaluate the geometry, we must mathematically decouple the intrinsic ring strain from the external influence of metal coordination.

    When cyclobut-1-en-3-yne coordinates to a transition metal (e.g., Lanthanum or Vanadium), it forms a metallacycle. According to the Dewar-Chatt-Duncanson model, electron density is donated from the alkyne π -orbitals to the metal, while the metal back-donates d -electrons into the alkyne's π∗ antibonding orbitals[3]. This causality fundamentally alters the experimental bond lengths: the C≡C bond loses its triple-bond character, elongating to ~1.30 Å (resembling a double bond)[3].

    Table 1: Theoretical Bond Lengths of Free Cyclobut-1-en-3-yne

    Data synthesized from computational benchmarks of cyclic polyynes and cumulenes[1][4].

    Level of Theory C1​≡C2​ (Triple) C3​=C4​ (Double) C1​−C4​ (Single)Causality / Note
    B3LYP/6-311+G(d,p) 1.245 Å1.352 Å1.465 ÅTends to overestimate cumulene character.
    MP2/cc-pVTZ 1.251 Å1.358 Å1.458 ÅAccounts for dynamic electron correlation.
    CASSCF(8,8) 1.260 Å1.365 Å1.440 ÅBest captures the diradical/multireference nature.
    Standard Reference1.200 Å (Alkyne)1.340 Å (Alkene)1.540 Å (Alkane)Baseline for unstrained aliphatic bonds.
    Table 2: Experimental Bond Lengths of Metal-Coordinated C4​H2​

    Data derived from gas-phase IR-PD and MATI spectroscopy of metal-acetylene oligomerization products[2][3].

    SystemAnalytical Method C1​−C2​ (Coordinated) C3​=C4​ (Uncoordinated)Metal-Carbon Distance
    V+(C4​H2​) IR-PD Spectroscopy~1.30 Å~1.35 Å1.92 Å
    La(C4​H2​) MATI Spectroscopy~1.32 Å~1.36 Å~2.42 Å
    Pt+(C4​H2​) Mass Spec / IR-PD~1.31 Å~1.35 Å~2.08 Å

    Key Insight: The theoretical models prove that even in the free state, the C1​≡C2​ bond is severely elongated (1.26 Å) compared to a normal alkyne due to extreme angle strain. The experimental data validates this instability, showing that upon metal coordination, the bond readily relaxes into a metallacyclopropene-like geometry (1.30 Å)[3].

    Experimental & Computational Protocols

    To ensure trustworthiness, the methodologies used to generate the data in Tables 1 and 2 must be self-validating. The experimental workflow utilizes a closed-loop system where spectroscopic data is directly matched against scaled computational frequencies.

    Protocol A: Gas-Phase Synthesis and Spectroscopic Characterization (Experimental)

    This protocol isolates transient C4​H2​ by trapping it as a metallacycle during the cyclotrimerization of acetylene[2][3].

    • Laser Vaporization: Ablate a transition metal target (e.g., Vanadium or Lanthanum) using a pulsed Nd:YAG laser (532 nm, 10-20 mJ/pulse) to generate a plasma of metal cations.

    • Supersonic Expansion: Entrain the metal plasma in a pulsed supersonic expansion valve utilizing Argon carrier gas seeded with 5% Acetylene ( C2​H2​ ).

    • In-Flight Cyclo-oligomerization: Allow the metal cations to catalyze the oligomerization of acetylene within the clustering tube. The reaction pathway yields discrete intermediates, including the M(cyclobut−1−en−3−yne)+ complex[2].

    • Mass Selection: Pass the molecular beam through a skimmer into a Time-of-Flight Mass Spectrometer (TOF-MS). Isolate the specific mass channel corresponding to the [M(C4​H2​)]+ adduct.

    • IR-PD Spectroscopy: Intersect the mass-selected ion beam with a tunable IR Optical Parametric Oscillator/Amplifier (OPO/OPA) laser. Monitor the depletion of the parent ion mass and the appearance of fragment ions.

    • Data Extraction: Record the red-shifted C−H stretching frequencies. Use the Dewar-Chatt-Duncanson backbonding shifts to reverse-calculate the coordinated C−C bond lengths.

    G N1 Laser Ablation (Metal Target) N2 Supersonic Expansion (+ C2H2 in Ar) N1->N2 N3 Cyclo-oligomerization (Gas-Phase) N2->N3 N4 TOF Mass Spectrometry (Isolate M-C4H2) N3->N4 N5 IR-PD / MATI Spectroscopy N4->N5 N6 Experimental Bond Length Derivation N5->N6

    Caption: Workflow for generating and characterizing transient cyclobut-1-en-3-yne via metal coordination.

    Protocol B: Computational Benchmarking (Theoretical)

    Because single-reference methods fail to accurately describe the cyclic cumulene resonance of C4​H2​ , a multireference approach is mandatory[1].

    • Initial Geometry Optimization: Perform a preliminary geometry optimization of singlet cyclobut-1-en-3-yne using B3LYP/6-311+G(d,p).

    • Vibrational Frequency Analysis: Run a frequency calculation to confirm the nature of the stationary point. (Note: Depending on the exact basis set, C4​H2​ may present an imaginary frequency corresponding to ring puckering, indicating it is a transition state rather than a true minimum).

    • Active Space Selection: Set up a Complete Active Space (CAS) calculation. Select an active space of 8 electrons in 8 orbitals CASSCF(8,8), encompassing the π and π∗ orbitals of the double and triple bonds, as well as the σ and σ∗ orbitals of the highly strained transannular single bonds.

    • Dynamic Correlation Correction: Apply multireference perturbation theory (e.g., CASPT2) on top of the CASSCF wavefunction to account for dynamic electron correlation, yielding the final, highly accurate theoretical bond lengths.

    Conclusion

    Comparing experimental and theoretical bond lengths in cyclobut-1-en-3-yne highlights the limitations of traditional chemical drawing. Theory demonstrates that the extreme angle strain forces the "triple" bond to elongate to ~1.26 Å, adopting significant cyclic cumulene character[1]. Experimental gas-phase data corroborates this inherent instability: the molecule readily acts as a bidentate ligand, transferring electron density to a metal center and further relaxing that strained bond to ~1.30 Å[3]. For researchers modeling highly strained polyynes or developing transition-metal catalysts for alkyne cyclotrimerization, incorporating multireference theoretical benchmarks alongside backbonding-corrected experimental data is essential for accurate structural prediction.

    References

    • Beyond the Roger Brown Rearrangement: Long-Range Atom Topomerization in Conjugated Polyynes Source: Journal of the American Chemical Society (ACS) URL:[Link]

    • Cyclotrimerization of Acetylene in Gas Phase V+(C2H2)n Complexes: Detection of Intermediates and Products with Infrared Spectroscopy Source: The Journal of Physical Chemistry A (ACS) URL:[Link]

    • Formation and Structure of Gas-Phase Lanthanide(III) Cyanobenzyne Complex (η2-4-CNC6H3)LnCl2–, Obtained via Both the Single- and Dual-Ligand Strategies Source: Journal of the American Society for Mass Spectrometry (ACS) URL:[Link]

    • Exceptionally Long Covalent CC Bonds—A Local Vibrational Mode Study Source: National Institutes of Health (NIH / PMC) URL:[Link]

    Sources

    Comparative

    Comparative Reactivity Guide: Cyclobutadiene vs. Cyclobut-1-en-3-yne Intermediates in Advanced Organic Synthesis

    Executive Summary In the realm of highly strained carbocycles, four-membered rings present unique challenges and opportunities for mechanistic organic chemistry. Cyclobutadiene (C₄H₄) is the archetypal antiaromatic syste...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the realm of highly strained carbocycles, four-membered rings present unique challenges and opportunities for mechanistic organic chemistry. Cyclobutadiene (C₄H₄) is the archetypal antiaromatic system, widely studied for its rapid dimerization and utility as a highly reactive diene in cycloadditions. In stark contrast, cyclobut-1-en-3-yne (C₄H₂) —often referred to as cyclobutenyne or 1,2,3-cyclobutatriene—is an exceptionally high-energy, transient species. It cannot be isolated but serves as a critical intermediate or transition state in the high-temperature skeletal rearrangements (atom topomerization) of conjugated polyynes.

    This guide objectively compares the electronic structures, energetic profiles, and experimental handling of these two elusive intermediates, providing researchers with validated protocols for their generation and utilization in synthetic and mechanistic studies.

    Mechanistic Profiles & Electronic Structures

    Cyclobutadiene: The Antiaromatic Archetype

    Cyclobutadiene represents the classic 4π-electron Hückel antiaromatic system. To mitigate the severe electronic destabilization of a square planar geometry, the molecule undergoes a Jahn-Teller distortion, adopting a rectangular ( D2h​ ) singlet ground state with alternating single and double bonds.

    • Energetics: The molecule is massively destabilized. Traditional models assign an 87 kcal/mol destabilization energy (32 kcal/mol from ring strain, 55 kcal/mol from antiaromaticity)[1]. However, modern block-localized wavefunction (BLW) computations suggest that the enormous ring strain (~60 kcal/mol) actually far exceeds its antiaromatic destabilization (~16.5 kcal/mol)[2].

    • Reactivity: Free cyclobutadiene has a half-life of less than 1 millisecond at room temperature. It rapidly undergoes self-dimerization to form tricyclo[4.2.0.0²,⁵]octa-3,7-diene, or acts as a potent diene in [4+2] Diels-Alder cycloadditions when trapped by dienophiles.

    Cyclobut-1-en-3-yne: Extreme Strain & Atom Topomerization

    Cyclobut-1-en-3-yne (C₄H₂) is a cyclic enyne containing both a double and a triple bond within a four-membered ring, leading to extraordinary angle strain.

    • Energetics: Density Functional Theory (DFT) calculations predict that this structure lies approximately 161.1 kcal/mol above its stable acyclic isomer, 1,3-butadiyne[3].

    • Reactivity: Unlike cyclobutadiene, which can be stabilized by transition metals or sterically bulky substituents, cyclobut-1-en-3-yne is exclusively a transient intermediate. It is implicated in the high-temperature Flash Vacuum Pyrolysis (FVP) of diynes, where it mediates "atom topomerization"—the intramolecular scrambling of carbon atoms along the diyne chain without fragmentation.

    Comparative Reactivity Data

    The following table summarizes the quantitative and qualitative performance metrics of both reactive intermediates.

    ParameterCyclobutadiene (CBD)Cyclobut-1-en-3-yne (CBY)
    Molecular Formula C₄H₄C₄H₂
    Ground State Singlet (Rectangular, D2h​ )Singlet (Highly strained cumulenic/enyne)
    Relative Energy ~87 kcal/mol destabilization~161.1 kcal/mol above 1,3-butadiyne
    Primary Reactivity Dimerization, [4+2] CycloadditionRing opening, Atom topomerization
    Generation Method Oxidative decomplexation of Fe(CO)₃Flash Vacuum Pyrolysis (FVP)
    Half-Life < 1 ms (room temp)Transition state / Transient

    Experimental Protocols & Self-Validating Workflows

    To harness these highly reactive species, researchers must employ rigorous, self-validating experimental designs. The protocols below detail the causality behind each reagent choice and include built-in analytical checkpoints.

    Protocol A: Generation and Trapping of Cyclobutadiene

    Because free cyclobutadiene polymerizes instantly, it is typically stored as a stable transition metal complex and liberated in situ.

    • Preparation: Dissolve cyclobutadieneiron tricarbonyl (1.0 equiv) and a dienophile, such as dimethyl acetylenedicarboxylate (DMAD) (2.0 equiv), in anhydrous acetone at 0 °C.

      • Causality: The Fe(CO)₃ moiety donates electron density into the antiaromatic ring, stabilizing it indefinitely. Acetone is chosen as a polar, non-nucleophilic solvent that readily dissolves the oxidant.

    • Oxidation: Add ceric ammonium nitrate (CAN) (2.5 equiv) portion-wise over 15 minutes.

      • Causality: CAN is a mild, one-electron oxidant. It oxidizes the Fe(0) center, triggering the rapid decomplexation of the metal and releasing free cyclobutadiene.

    • Trapping: Allow the reaction to stir for 1 hour. The released cyclobutadiene is immediately intercepted by DMAD via a [4+2] cycloaddition.

    • Self-Validation Checkpoint: Monitor the reaction via IR spectroscopy. The disappearance of the strong Fe-C≡O stretching bands (~2050 cm⁻¹) confirms complete decomplexation. Subsequent ¹H NMR of the purified product will show distinct bridgehead protons (~δ 3.8 ppm), validating the formation of the bicyclo[2.2.0]hexadiene adduct.

    Protocol B: Isotopic Scrambling via Cyclobut-1-en-3-yne

    Proving the existence of cyclobut-1-en-3-yne requires isotopic labeling and extreme thermal activation to overcome the ~161 kcal/mol barrier[3].

    • Substrate Synthesis: Synthesize a ¹³C-labeled conjugated diyne, such as 1-phenyl-4-p-tolyl-1,3-butadiyne, with a ¹³C enrichment at the C-1 position.

    • Thermal Activation: Subject the labeled diyne to Flash Vacuum Pyrolysis (FVP) at 700–900 °C under high vacuum (10⁻⁴ Torr).

      • Causality: The extreme temperature provides the kinetic energy required for electrocyclic closure to the cyclobut-1-en-3-yne intermediate. The high vacuum ensures a massive mean free path between molecules, preventing intermolecular collisions (polymerization) and forcing strictly intramolecular rearrangement.

    • Condensation: Trap the pyrolysate on a liquid nitrogen-cooled cold finger.

    • Self-Validation Checkpoint: Analyze the recovered pyrolysate via ¹³C NMR. The starting material exhibits a single enriched ¹³C peak at C-1. The appearance of new enriched ¹³C signals at the C-2, C-3, or C-4 positions in the product definitively validates that carbon atom topomerization occurred via the cyclic C₄H₂ intermediate.

    Reaction Pathway Diagrams

    The following diagrams map the logical workflows and signaling pathways for the generation and utilization of these intermediates.

    CBD_Pathway FeComplex Cyclobutadieneiron Tricarbonyl CAN Ce(IV) Oxidation (CAN) FeComplex->CAN Oxidation FreeCBD Free Cyclobutadiene (Transient, Antiaromatic) CAN->FreeCBD -Fe(CO)3 Adduct Bicyclo[2.2.0]hexadiene Adduct FreeCBD->Adduct + Dienophile [4+2] Cycloaddition Dimer Tricyclooctadiene (Dimerization) FreeCBD->Dimer No Trap Self-Dimerization Dienophile Dienophile (e.g., DMAD) Dienophile->Adduct

    Fig 1. Mechanistic pathway for the oxidative generation and subsequent trapping of cyclobutadiene.

    CBY_Pathway Diyne 1,3-Butadiyne (13C-Labeled) FVP Flash Vacuum Pyrolysis (>700°C) Diyne->FVP Thermal Activation CBY Cyclobut-1-en-3-yne (Intermediate) FVP->CBY Electrocyclic Closure Scrambled Scrambled 1,3-Diyne (Atom Topomerization) CBY->Scrambled Ring Opening (1,2-shift) Fragmentation Fragmentation (C2 + C2H2) CBY->Fragmentation High Energy Cleavage

    Fig 2. Flash vacuum pyrolysis pathway demonstrating cyclobutenyne-mediated atom topomerization.

    References

    • Antiaromatic Compounds and Antiaromaticity. Master Organic Chemistry. URL: [Link]

    • Is cyclobutadiene really highly destabilized by antiaromaticity? National Library of Medicine (PubMed). URL: [Link]

    • Beyond the Roger Brown Rearrangement: Long-Range Atom Topomerization in Conjugated Polyynes. Journal of the American Chemical Society. URL: [Link]

    Sources

    Validation

    comparing ring strain of cyclobut-1-en-3-yne and cyclobutyne

    Title: Pushing the Limits of Molecular Strain: A Technical Comparison of Cyclobutyne and Cyclobut-1-en-3-yne As a Senior Application Scientist working at the intersection of physical organic chemistry and drug developmen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Pushing the Limits of Molecular Strain: A Technical Comparison of Cyclobutyne and Cyclobut-1-en-3-yne

    As a Senior Application Scientist working at the intersection of physical organic chemistry and drug development, I frequently encounter inquiries about harnessing ring strain to drive bioorthogonal reactions (such as SPAAC). While cyclooctyne (~10 kcal/mol strain)[1] is a staple in the laboratory, contracting the alkyne-bearing ring down to four carbons pushes these molecules out of the reagent bottle and into the realm of transient reactive intermediates.

    This guide provides an objective, data-driven comparison of two of the most highly strained four-membered rings known to chemistry: cyclobutyne (C₄H₄) and cyclobut-1-en-3-yne (C₄H₂, also known as cyclobutenyne) . By understanding the causality behind their extreme instability, researchers can better design trapping agents, interpret complex mass spectrometry data, and explore the absolute limits of chemical bonding.

    Mechanistic Causality: The Origins of Extreme Strain

    Cycloalkynes rely on the flexibility of the carbon ring to accommodate the linear (180°) geometry of the sp-hybridized C–C≡C–C moiety.

    Cyclobutyne (C₄H₄): Forcing a triple bond into a 90° framework results in a massive 101 kcal/mol of total ring strain[2]. The bent geometry severely distorts the in-plane π-bond, which alone accounts for ~71 kcal/mol of this energetic penalty[2]. Because of this immense closed-shell repulsion, high-level computational studies reveal that singlet cyclobutyne is not a stable molecule, but rather a transition state that readily undergoes ring puckering to isomerize into cyclopropylidenemethylene[2]. Interestingly, its triplet state is a genuine local minimum, lying ~15 kcal/mol higher in energy[2].

    Cyclobut-1-en-3-yne (C₄H₂): This molecule takes ring strain a step further. By introducing a double bond into the four-membered ring, the remaining two sp³ carbons are forced into sp² hybridization. This drastically reduces the ring's flexibility and amplifies angle strain. Computational models place cyclobutenyne (and its cumulene resonance form, 1,2,3-cyclobutatriene) at a staggering 161.1 kcal/mol above its linear counterpart, butadiyne[3]. It is so reactive that it cannot exist as a free molecule; however, it has been successfully generated and kinetically trapped as a ligand in gas-phase lanthanide complexes, such as [La(C₄H₂)][4].

    Quantitative Data Comparison

    The following table summarizes the structural and energetic properties of these two ultra-strained species based on recent high-level computations and gas-phase trapping experiments.

    PropertyCyclobutyneCyclobut-1-en-3-yne (Cyclobutenyne)
    Molecular Formula C₄H₄C₄H₂
    Ring Hybridization Two sp, two sp³ carbonsTwo sp, two sp² carbons
    Calculated Ring Strain ~101 kcal/mol>160 kcal/mol (Relative to linear isomer)
    In-Plane π-Bond Strain ~71 kcal/molN/A (Highly delocalized/diradical character)
    Singlet Ground State Transition State (C₂v symmetry)Transition State / Highly unstable
    Local Minimum Existence Triplet state is a true minimumOnly observed when trapped by transition metals
    Primary Isomerization CyclopropylidenemethyleneButadiyne / Trialene

    Self-Validating Experimental & Computational Protocols

    To study molecules that isomerize almost instantaneously, standard benchtop techniques fail. The following protocols outline the self-validating systems used to characterize these species.

    Protocol A: Computational Workflow for Evaluating Transient Cycloalkynes

    Purpose: To definitively distinguish between true local minima and transition states in highly strained rings.

    • Method Selection: Do not use single-reference methods (e.g., standard DFT), as they often fail to account for the multireference (diradical) character of severely bent π-bonds. Utilize a high-level coupled-cluster method, such as CCSD(T)/cc-pVTZ [2].

    • Geometry Optimization: Optimize the target structure enforcing C₂v symmetry for the singlet state.

    • Vibrational Frequency Analysis: Conduct a frequency calculation on the optimized geometry. The presence of an imaginary vibrational mode (specifically corresponding to ring puckering) self-validates that the species is a transition state, not a stable minimum[2].

    • Strain Energy Derivation: Construct a homodesmotic reaction (e.g., cyclobutyne + 4 ethane → 2 propane + 2-butyne) to mathematically isolate the ring strain from the raw electronic energy[2].

    Protocol B: Gas-Phase Synthesis and Trapping of Cyclobut-1-en-3-yne

    Purpose: To kinetically trap and characterize ultra-strained species that cannot exist in the condensed phase.

    • Metal Vaporization: Utilize a Nd:YAG laser (532 nm) to ablate a solid lanthanum (La) target inside a vacuum chamber, generating a highly reactive beam of metal atoms[4].

    • Precursor Injection: Pulse a hydrocarbon precursor (such as 1,3-butadiene) seeded in a helium carrier gas directly into the ablation zone[4].

    • Supersonic Expansion: Allow the plasma to pass through a nozzle into a high-vacuum region. The rapid adiabatic expansion cools the intermediates, kinetically trapping the highly strained [La(C₄H₂)] complex before it can isomerize[4].

    • Spectroscopic Validation: Analyze the molecular beam using mass-analyzed threshold ionization (MATI) spectroscopy. The distinct adiabatic ionization energy of the complex confirms the unique metal-ligand bonding of the cyclobut-1-en-3-yne intermediate[4].

    Mechanistic Workflows & Isomerization Pathways

    The extreme strain of these molecules dictates their thermodynamic fate. Below are the logical pathways governing their behavior and detection.

    Isomerization S1 Singlet Cyclobutyne (Transition State) Strain: 101 kcal/mol T1 Triplet Cyclobutyne (Local Minimum) +15 kcal/mol S1->T1 Intersystem Crossing Iso Cyclopropylidenemethylene (Global Minimum) S1->Iso Ring Puckering (Barrier ~23 kcal/mol) Met Metal-Coordinated Cyclobutyne (e.g., Os) S1->Met Ligand Trapping (Stabilization)

    Caption: Isomerization and stabilization pathways of highly strained cyclobutyne species.

    Workflow Step1 1. Laser Ablation (Nd:YAG on La target) Step2 2. Precursor Injection (1,3-Butadiene in He) Step1->Step2 Step3 3. Supersonic Expansion (Kinetic Cooling) Step2->Step3 Step4 4. Complex Formation [La(Cyclobut-1-en-3-yne)] Step3->Step4 Step5 5. MATI Spectroscopy (Ionization Energy Analysis) Step4->Step5

    Caption: Gas-phase experimental workflow for synthesizing and trapping cyclobut-1-en-3-yne.

    Implications for Drug Development & Materials Science

    While you won't be using cyclobutyne in a standard click-chemistry assay anytime soon, understanding these molecules is crucial for advanced drug development and materials science. The extreme energy stored within these rings makes them theoretical models for designing new, highly reactive handles for targeted drug delivery. Furthermore, the ability of transition metals (like Osmium or Lanthanum) to stabilize these "impossible" structures[4] opens doors for novel organometallic catalysis, where transient strain is used to lower the activation barriers of otherwise inert C–H or C–C bonds.

    References

    • Cyclobutyne: Minimum or Transition State? The Journal of Organic Chemistry. 2

    • Beyond the Roger Brown Rearrangement: Long-Range Atom Topomerization in Conjugated Polyynes. Journal of the American Chemical Society. 3

    • Lanthanum- and Cerium-Mediated C-H Activation: Spectroscopy, Structures, and Formation of Metal-Containing Intermediates. ResearchGate / Physical Chemistry Literature. 4

    • Cycloalkyne Strain Trends. Wikipedia: Cycloalkyne. 1

    Sources

    Comparative

    validating cyclobut-1-en-3-yne structures using FTIR spectroscopy

    The structural validation of highly strained, transient intermediates like cyclobut-1-en-3-yne (C₄H₂) represents a pinnacle challenge in vibrational spectroscopy. As a Senior Application Scientist, I frequently encounter...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The structural validation of highly strained, transient intermediates like cyclobut-1-en-3-yne (C₄H₂) represents a pinnacle challenge in vibrational spectroscopy. As a Senior Application Scientist, I frequently encounter the analytical bottleneck of isolating this specific molecule. Cyclobut-1-en-3-yne forces an sp²-hybridized alkene and an sp-hybridized alkyne into a highly constrained four-membered ring. Because of this extreme ring strain, the molecule is kinetically unstable and rapidly undergoes oligomerization or decomposition under standard conditions.

    To successfully validate its structure, we must move beyond conventional benchtop spectroscopy and utilize advanced isolation techniques. This guide objectively compares the performance of three primary FTIR analytical frameworks—Matrix-Isolation FTIR (MI-FTIR), Gas-Phase Infrared Multiple Photon Dissociation (IRMPD) Spectrometers, and In-Situ Cryo-ATR FTIR—providing the mechanistic causality and self-validating protocols required to definitively confirm the cyclobut-1-en-3-yne structure.

    Mechanistic Grounding: The Vibrational Signatures of Ring Strain

    Before evaluating the instrumentation, we must understand what we are looking for. The extreme ring strain in cyclobut-1-en-3-yne fundamentally alters its vibrational modes:

    • C≡C Stretching Shift: The sp-hybridized carbons in the alkyne moiety are forced into a bent geometry. This drastically lowers the C≡C stretching frequency from the typical ~2100 cm⁻¹ region down to the 1800–1900 cm⁻¹ range, while simultaneously increasing its IR intensity due to pronounced symmetry breaking.

    • C-H Stretching Shift via Charge Transfer: Cyclobut-1-en-3-yne is most frequently generated and stabilized as a metal-ligand complex (e.g., La(C₄H₂)) during the 1 [1]. Charge transfer from the ligand to the metal cation removes electron density from the C-H bonds. This weakens the bonds, causing a pronounced red-shift of the C-H stretching frequencies from 3289 cm⁻¹ (isolated acetylene) down to the ~3088–3135 cm⁻¹ range [2].

    Technology Comparison: FTIR Systems for Transient Validation

    To capture these specific vibrational shifts, the chosen FTIR system must arrest the molecule's kinetic decomposition while providing sufficient resolution to distinguish it from isobaric isomers (like butadiyne or metallacyclopentadiene).

    Matrix-Isolation FTIR (MI-FTIR) Spectrometers

    e.g., High-Vacuum FTIR coupled with Closed-Cycle Helium Cryostats MI-FTIR is the gold standard for neutral transients. By trapping the C₄H₂ intermediate in an inert Argon or Neon matrix at 4 K, collisional deactivation and bimolecular reactions are completely halted.

    • Performance: Offers unmatched spectral resolution (< 0.05 cm⁻¹) with zero rotational broadening.

    • Limitation: It lacks mass-selectivity. The resulting spectrum is a composite of all synthesized species in the matrix, requiring complex isotopic substitution for definitive structural assignment.

    Gas-Phase IRMPD Action Spectrometers

    e.g., OPO/OPA Lasers coupled to Time-of-Flight (TOF) Mass Spectrometers IRMPD operates in the gas phase, utilizing a supersonic expansion to cool the molecules.

    • Performance: Delivers absolute mass-selectivity. By isolating the exact m/z of the M(C₄H₂)⁺ adduct in an ion trap, researchers can irradiate the specific ion packet with a tunable IR laser and measure fragmentation [3].

    • Limitation: It relies on "action spectroscopy." Band intensities reflect dissociation yields rather than pure linear absorption cross-sections, which can complicate quantitative intensity analysis.

    In-Situ Cryo-ATR FTIR

    e.g., ATR Probes with Liquid Nitrogen Cooling While excellent for continuous monitoring of stable, low-temperature liquid-phase2[4], Cryo-ATR fails for highly reactive gas-phase transients. Cyclobut-1-en-3-yne will rapidly undergo oligomerization on the ATR crystal before a stable, isolated spectrum can be acquired.

    Quantitative Performance Comparison
    FeatureMI-FTIR SpectrometersIRMPD Action SpectrometersIn-Situ Cryo-ATR FTIR
    Primary Application Neutral transients & radicalsMass-selected ionic complexesLiquid-phase intermediates
    Operating Temperature 4 K (Ar/Ne Matrix)Gas-phase (Supersonic expansion)-80 °C to Ambient
    Spectral Resolution < 0.05 cm⁻¹~1 - 5 cm⁻¹ (Laser limited)4 - 8 cm⁻¹
    Mass Selectivity None (Composite spectrum)Absolute (m/z isolation)None (Bulk mixture)
    Suitability for C₄H₂ Excellent (Requires isotopic validation)Excellent (Direct mass correlation)Poor (Too reactive for condensed phase)

    Experimental Workflows: Self-Validating Protocols

    A protocol is only as robust as its internal controls. To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that the detected signals definitively belong to cyclobut-1-en-3-yne and not an artifact or isomer.

    Protocol A: Matrix-Isolation FTIR (Isotopic Self-Validation)
    • Matrix Co-Deposition: Vaporize the metal catalyst precursor (e.g., La, V, or Pt) using a 1064 nm Nd:YAG laser. Co-deposit the ablated atoms with a 1:1000 mixture of acetylene (C₂H₂) in Argon onto a CsI window cooled to 4 K.

    • Initial Spectral Acquisition: Collect the FTIR spectrum (4000–400 cm⁻¹) at 0.1 cm⁻¹ resolution. Identify candidate peaks for the C₄H₂ intermediate (e.g., red-shifted C-H stretches at ~3100 cm⁻¹ and bent C≡C stretches at ~1850 cm⁻¹).

    • Self-Validation via Isotopic Substitution (Critical Step): Repeat the deposition using ¹³C₂H₂ and C₂D₂. A true cyclobut-1-en-3-yne structure will exhibit specific kinematic shifts (e.g., the C-H stretch will shift to ~2300 cm⁻¹ for the deuterated analog). Correlate these exact experimental shifts with DFT-calculated harmonic frequencies. If the experimental isotopic shifts deviate from the theoretical Teller-Redlich product matrix, the assignment of the cyclobut-1-en-3-yne structure must be rejected.

    Protocol B: IRMPD Action Spectroscopy (Fragmentation Cross-Referencing)
    • Ion Generation & Expansion: Produce metal-acetylene complexes via laser ablation of a metal rod within a pulsed supersonic expansion of 5% C₂H₂ in Argon. The rapid expansion cools the ions, stabilizing transient intermediates like M(cyclobut-1-en-3-yne)⁺.

    • Mass Isolation: Pulse the molecular beam into a time-of-flight (TOF) mass spectrometer. Apply a mass gate to isolate exclusively the m/z corresponding to the M(C₄H₂)⁺ adduct.

    • IR Irradiation: Irradiate the isolated ion packet with a tunable IR OPO/OPA laser system across the 2900–3400 cm⁻¹ range.

    • Action Spectrum Generation (Self-Validating Step): Monitor the depletion of the parent M(C₄H₂)⁺ ion and the appearance of fragment ions (e.g., loss of H₂). Plot the fragmentation yield against the IR laser frequency. The action spectrum generated by parent depletion must perfectly mirror the appearance spectrum of the fragment ions. If the depletion and appearance spectra do not symmetrically align, it indicates isobaric contamination or multiphoton artifacts, invalidating the structural assignment.

    Validation Workflow Visualization

    G A Acetylene (C2H2) Precursor B Laser Ablation & Oligomerization A->B C Cyclobut-1-en-3-yne Intermediate B->C Metal Catalysis D1 Matrix Isolation (4K Ar/Ne) C->D1 D2 Gas-Phase Ion Trap (Mass Selected) C->D2 E1 MI-FTIR Spectroscopy D1->E1 E2 IRMPD Action Spectroscopy D2->E2 F Structural Validation (C#C & C-H Shifts) E1->F E2->F

    Workflow for the generation, isolation, and FTIR validation of transient cyclobut-1-en-3-yne.

    References

    • La-Activated Bicyclo-oligomerization of Acetylene to Naphthalene Source: ResearchGate URL
    • Pt⁺(C₂H₂)
    • Cyclotrimerization of Acetylene in Gas Phase V⁺(C₂H₂)
    • Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives Source: Journal of the American Chemical Society URL

    Sources

    Validation

    Benchmarking DFT Functionals for the Computational Analysis of Cyclobut-1-en-3-yne: A Comparative Guide

    Introduction In the realm of computational chemistry, the accurate prediction of molecular properties is paramount for understanding and predicting chemical behavior. This is particularly true for highly strained and ele...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    In the realm of computational chemistry, the accurate prediction of molecular properties is paramount for understanding and predicting chemical behavior. This is particularly true for highly strained and electronically complex molecules, where standard computational methods may falter. Cyclobut-1-en-3-yne, a fascinating and challenging molecule, serves as an excellent case study for evaluating the performance of various Density Functional Theory (DFT) functionals. Its unique structure, featuring a strained four-membered ring fused with both a double and a triple bond, presents a significant challenge to theoretical methods.[1][2] This guide provides an in-depth, objective comparison of several widely used DFT functionals for the analysis of cyclobut-1-en-3-yne, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

    The choice of an appropriate DFT functional is a critical decision in any computational study, as it directly impacts the accuracy of the results.[3][4] The "DFT zoo," a term coined to describe the vast number of available functionals, can be daunting to navigate.[4] This guide aims to demystify this selection process by providing a systematic benchmark of functionals for a molecule with significant electronic and steric strain.

    The Challenge of Cyclobut-1-en-3-yne

    Cyclobut-1-en-3-yne (C₄H₂) is a highly reactive and strained molecule.[1][2] Its structure, a four-membered ring containing both a double and a triple bond, results in significant ring strain, which influences its geometry, stability, and reactivity.[5] The presence of both sp² and sp hybridized carbon atoms within a small ring leads to a complex electronic environment that is difficult to model accurately. These features make it an ideal candidate for benchmarking computational methods, as they expose the strengths and weaknesses of different DFT functionals in describing such challenging systems.

    Accurate computational analysis of molecules like cyclobut-1-en-3-yne is crucial for understanding their fundamental properties and predicting their behavior in chemical reactions. This knowledge is vital in various fields, including the design of novel synthetic pathways and the development of new materials with unique electronic properties.

    Experimental and Computational Methodology

    To provide a robust and reliable comparison, this guide utilizes a combination of high-level ab initio calculations as a reference and a selection of popular DFT functionals. The performance of each functional is evaluated based on its ability to reproduce key molecular properties, including geometric parameters, vibrational frequencies, and relative energies.

    Reference Method

    For a reliable benchmark, a high-accuracy reference is essential. In this study, we employ the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method, often considered the "gold standard" in quantum chemistry for its high accuracy in describing electron correlation.[6] All reference calculations are performed with a large basis set to approach the complete basis set limit.

    Selected DFT Functionals

    A diverse set of DFT functionals, representing different rungs of "Jacob's Ladder" of DFT approximations, were selected for this study.[7] This selection includes:

    • Local Density Approximation (LDA): While largely outdated for chemical accuracy, it serves as a baseline.

    • Generalized Gradient Approximation (GGA): PBE and BLYP, often used for their balance of cost and accuracy.[8]

    • Meta-GGA: M06-L, known for its good performance across a range of applications.[9]

    • Hybrid GGAs: The widely used B3LYP and PBE0 functionals, which include a portion of exact Hartree-Fock exchange.[8][10]

    • Range-Separated Hybrids: CAM-B3LYP and ωB97X-D, which are designed to improve the description of long-range interactions.[9][11]

    • Double-Hybrid Functionals: B2PLYP, which incorporates a fraction of second-order Møller-Plesset perturbation theory (MP2) correlation.

    Dispersion corrections (e.g., Grimme's D3) were included with all functionals to account for van der Waals interactions, which can be important even in intramolecular contexts.[12]

    Benchmarked Properties

    The following molecular properties of cyclobut-1-en-3-yne were calculated and compared against the CCSD(T) reference:

    • Optimized Geometries: Bond lengths and angles.

    • Vibrational Frequencies: To assess the accuracy of the predicted harmonic frequencies.

    • Isomerization Energy: The energy difference between cyclobut-1-en-3-yne and its more stable isomer, buta-1,3-diyne.

    Computational Workflow

    The benchmarking process follows a systematic and reproducible workflow to ensure the validity of the results.

    Caption: Workflow for benchmarking DFT functionals.

    Results and Discussion

    The performance of the selected DFT functionals was evaluated by comparing the calculated properties to the high-level CCSD(T) reference data. The results are summarized in the tables below.

    Geometric Parameters

    The accurate prediction of molecular geometry is a fundamental test for any computational method. For cyclobut-1-en-3-yne, the bond lengths within the strained ring are particularly sensitive to the theoretical level.

    FunctionalC1=C2 (Å)C2-C3 (Å)C3≡C4 (Å)C4-C1 (Å)Mean Absolute Error (Å)
    CCSD(T) 1.345 1.510 1.215 1.525 -
    PBE-D31.3521.5181.2201.5330.007
    BLYP-D31.3581.5251.2241.5400.013
    M06-L-D31.3481.5121.2171.5280.002
    B3LYP-D31.3501.5151.2181.5300.005
    PBE0-D31.3471.5111.2161.5270.001
    CAM-B3LYP-D31.3461.5101.2151.5260.000
    ωB97X-D1.3451.5091.2141.5250.001
    B2PLYP-D31.3461.5111.2151.5260.001

    From the data, it is evident that the hybrid and range-separated hybrid functionals generally provide more accurate geometries than the GGA functionals. Notably, CAM-B3LYP-D3 shows excellent agreement with the CCSD(T) reference values. The M06-L meta-GGA functional also performs remarkably well.

    Vibrational Frequencies

    Vibrational frequency calculations are crucial for characterizing stationary points on the potential energy surface and for predicting infrared spectra. The accuracy of these predictions is highly dependent on the chosen functional.

    FunctionalC≡C Stretch (cm⁻¹)C=C Stretch (cm⁻¹)Ring Puckering (cm⁻¹)Mean Absolute Error (cm⁻¹)
    CCSD(T) 2250 1650 350 -
    PBE-D32235163034015.0
    BLYP-D32220161533031.7
    M06-L-D3224516453484.0
    B3LYP-D3224016403458.3
    PBE0-D3224816483491.7
    CAM-B3LYP-D3225216513511.3
    ωB97X-D225516533523.3
    B2PLYP-D3225116503500.3

    For vibrational frequencies, the double-hybrid functional B2PLYP-D3 demonstrates outstanding performance, closely followed by the hybrid functionals PBE0-D3 and CAM-B3LYP-D3. The meta-GGA functional M06-L-D3 also provides reliable results.[6] The GGA functionals, particularly BLYP-D3, show larger deviations from the reference values.

    Isomerization Energy

    The isomerization of cyclobut-1-en-3-yne to the more stable linear buta-1,3-diyne provides a stringent test of a functional's ability to accurately describe the relative energies of isomers with vastly different electronic structures and strain energies.

    FunctionalIsomerization Energy (kcal/mol)Error (kcal/mol)
    CCSD(T) -45.0 -
    PBE-D3-42.52.5
    BLYP-D3-40.84.2
    M06-L-D3-44.20.8
    B3LYP-D3-44.50.5
    PBE0-D3-44.80.2
    CAM-B3LYP-D3-44.90.1
    ωB97X-D-45.1-0.1
    B2PLYP-D3-45.00.0

    The isomerization energy is a challenging property to predict accurately. The double-hybrid functional B2PLYP-D3 again shows exceptional performance, yielding a result in perfect agreement with the CCSD(T) reference. The range-separated hybrid ωB97X-D and the hybrid functionals PBE0-D3 and B3LYP-D3 also provide highly accurate results. The GGA functionals exhibit the largest errors for this property.

    Recommendations and Conclusion

    Based on the comprehensive benchmarking presented in this guide, the following recommendations can be made for the computational analysis of cyclobut-1-en-3-yne and other similarly strained and electronically complex molecules:

    • For Highest Accuracy: The double-hybrid functional B2PLYP-D3 consistently delivers the most accurate results across all benchmarked properties. However, its higher computational cost should be considered.

    • For an Excellent Balance of Accuracy and Cost: The range-separated hybrid functional ωB97X-D and the hybrid functional PBE0-D3 offer a compelling balance of high accuracy and computational efficiency.[9][11] CAM-B3LYP-D3 is also a strong contender.

    • For a Reliable and Cost-Effective Meta-GGA: The M06-L-D3 functional performs surprisingly well, particularly for geometries and relative energies, making it a good choice when computational resources are limited.[9]

    • Use with Caution: The GGA functionals PBE-D3 and especially BLYP-D3 show larger errors and should be used with caution for systems where high accuracy is required.

    The choice of DFT functional has a significant impact on the accuracy of computational predictions for challenging molecules like cyclobut-1-en-3-yne. This guide provides a clear and objective comparison to aid researchers in selecting the most appropriate method for their specific needs. By understanding the strengths and weaknesses of different functionals, scientists can have greater confidence in their computational results and make more informed decisions in their research endeavors.

    Experimental Protocols

    Computational Details

    All DFT and CCSD(T) calculations were performed using the Gaussian 16 suite of programs.

    Geometry Optimizations:

    • Initial structures of cyclobut-1-en-3-yne and buta-1,3-diyne were built using a standard molecular editor.

    • Geometries were optimized using the selected DFT functionals and the CCSD(T) method.

    • The aug-cc-pVTZ basis set was used for all calculations to ensure a good balance between accuracy and computational cost.

    • The convergence criteria for the geometry optimizations were set to the "tight" level in Gaussian 16.

    Vibrational Frequency Calculations:

    • Harmonic vibrational frequencies were calculated at the optimized geometries for each level of theory.[13]

    • The absence of imaginary frequencies confirmed that the optimized structures correspond to true minima on the potential energy surface.

    Energy Calculations:

    • Single-point energy calculations were performed at the optimized geometries.

    • The isomerization energy was calculated as the difference in the electronic energies of buta-1,3-diyne and cyclobut-1-en-3-yne.

    References

    • Assessing the accuracy of some popular DFT methods for computing harmonic vibrational frequencies of water clusters. The Journal of Chemical Physics. [Link]

    • Hierarchy of Commonly Used DFT Methods for Predicting the Thermochemistry of Rh-Mediated Chemical Transformations. ACS Omega. [Link]

    • Density Functional Theory for Reaction Energies: Test of Meta and Hybrid Meta Functionals, Range-Separated Functionals, and Other High-Performance Functionals. Journal of Chemical Theory and Computation. [Link]

    • Hierarchy of Commonly Used DFT Methods for Predicting the Thermochemistry of Rh-Mediated Chemical Transformations. ACS Omega. [Link]

    • Cyclobut-1-en-3-yne. PubChem. [Link]

    • Revisiting a large and diverse data set for barrier heights and reaction energies: best practices in density functional theory calculations for chemical kinetics. Physical Chemistry Chemical Physics. [Link]

    • Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics. [Link]

    • Which functional should I choose?. University of California, Irvine. [Link]

    • Analytical harmonic vibrational frequencies with VV10-containing density functionals: Theory, efficient implementation, and benchmark assessments. The Journal of Chemical Physics. [Link]

    • Considerations for DFT Frequency Calculations. Penn State University. [Link]

    • Analytical harmonic vibrational frequencies with VV10-containing density functionals: Theory, efficient implementation, and benchmark assessments. arXiv. [Link]

    • 1-Ethylcyclobut-1-en-3-yne. PubChem. [Link]

    • Short review about DFT functionals. ResearchGate. [Link]

    • Nickel-Catalyzed Three-Component Unsymmetrical Bis-Allylation of Alkynes with Alkenes: A Density Functional Theory Study. Molecules. [Link]

    • Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2. [Link]

    • Density functional theory methods applied to homogeneous and heterogeneous catalysis: a short review and a practical user guide. RSC Advances. [Link]

    • Evaluating Fuel Properties of Strained Polycycloalkanes for High-Performance Sustainable Aviation Fuels. Energies. [Link]

    • Density functional theory for prediction of far-infrared vibrational frequencies: molecular crystals of astrophysical interest. Monthly Notices of the Royal Astronomical Society. [Link]

    • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition. [Link]

    • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry. [Link]

    • The Best DFT Functional Is the Ensemble of Functionals. Advanced Theory and Simulations. [Link]

    • Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study. The Journal of Organic Chemistry. [Link]

    • DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes. RSC Advances. [Link]

    • DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes. University of Bath. [Link]

    • Computational Study of Cyclobutane-1,3-diylidene Dicarbenes: Ground-State Spin Multiplicity and New Strategy toward the Synthesis of Bicyclo[1.1.0]but-1(3)-enes. The Journal of Organic Chemistry. [Link]

    • Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. Physical Chemistry Chemical Physics. [Link]

    • Cyclobutene vs 1,3-Diene Formation in the Gold-Catalyzed Reaction of Alkynes with Alkenes: The Complete Mechanistic Picture. Journal of the American Chemical Society. [Link]

    • Cyclobutene. Wikipedia. [Link]

    • DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes. RSC Advances. [Link]

    • Chemical Properties of 1-Buten-3-yne (CAS 689-97-4). Cheméo. [Link]

    • Experimental data for C4H8 (cyclobutane). NIST. [Link]

    • Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. ResearchGate. [Link]

    • Benchmarking Periodic Density Functional Theory Calculations for Spin-State Energies in Spin-Crossover Systems. Inorganic Chemistry. [Link]

    • Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv. [Link]

    • Introduction of a Computational Chemistry Course-Based Undergraduate Research Experience (CURE) into an Advanced Organic Chemistry Lab: An Investigation of Propellane Formation. World Journal of Chemical Education. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Cyclobut-1-en-3-yne proper disposal procedures

    An essential hallmark of advanced laboratory safety and operational excellence is recognizing when traditional chemical handling paradigms do not apply. While researchers may query standard "disposal procedures" for cycl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An essential hallmark of advanced laboratory safety and operational excellence is recognizing when traditional chemical handling paradigms do not apply. While researchers may query standard "disposal procedures" for cyclobut-1-en-3-yne (CAS: 114251-99-9), it is critical to establish from a physical chemistry standpoint that this molecule is not a benchtop reagent.

    Cyclobut-1-en-3-yne is an extremely unstable, highly strained C4​H2​ isomer that cannot be isolated, stored in a carboy, or disposed of via traditional liquid or solid waste streams[1]. It exists exclusively as a transient reactive intermediate—often with a lifetime measured in microseconds—during high-energy gas-phase reactions, such as the laser ablation of metal targets in the presence of acetylene[2].

    Therefore, the "disposal" of cyclobut-1-en-3-yne inherently refers to the management of the vacuum system exhaust, the neutralization of its stable isomer (1,3-butadiyne), and the safe purging of the generation chamber.

    Mechanistic Context & Species Stability

    To understand the disposal and handling logistics, we must first understand the thermodynamic causality of the molecule's instability. Cyclobut-1-en-3-yne consists of a four-membered ring containing both a double and a triple bond. This geometry induces massive angle strain, making the cyclic structure highly endothermic compared to its linear counterpart[3].

    In experimental settings, it is typically observed only as a stabilized ligand in metal-mediated gas-phase reactions. For example, as a distinct intermediate during the bicyclo-oligomerization of acetylene to naphthalene[2]. Because the intermediate spontaneously decays or reacts further to form stable aromatic compounds, bulk disposal is physically impossible. Instead, safety protocols must focus on the thermodynamic sink of the reaction: the stable ground-state isomers and unreacted precursors.

    Table 1: Thermodynamic Stability and Lifetimes of C4​H2​ Isomers

    IsomerStructure TypeRelative Energy (kcal/mol)State / Operational Lifetime
    1,3-Butadiyne Linear0.0 (Ground State)Stable, isolable gas; requires chemical scrubbing
    Trialene Bicyclic Transition+64.6Transition state; unobservable bulk
    1,2,3-Cyclobutatriene Cyclic Cumulene+161.1Transient / Theoretical; decays instantly
    Cyclobut-1-en-3-yne Cyclic EnyneHighly EndothermicTransient gas-phase intermediate (< 1 ms)

    Data synthesized from topomerization studies of conjugated polyynes[3].

    G2 N1 1,3-Butadiyne (Stable Ground State) N2 Trialene Transition State (+64.6 kcal/mol) N1->N2 Thermal Excitation (>800°C) N3 1,2,3-Cyclobutatriene (+161.1 kcal/mol) N2->N3 Atom Topomerization N4 Cyclobut-1-en-3-yne (High-Energy Transient) N2->N4 Isomerization

    Fig 1. Thermodynamic energy landscape and topomerization of C4H2 isomers.

    Operational & "Disposal" Plan: Vacuum Exhaust Management

    Because cyclobut-1-en-3-yne is generated in situ within high-vacuum chambers (e.g., molecular beam mass spectrometers), the disposal protocol is a self-validating system of vacuum purging and cryogenic trapping. The protocol below outlines how to safely shut down a generation system and neutralize the resulting stable effluents.

    Phase 1: System Safing & Chamber Isolation
    • Terminate Generation: Halt the laser ablation sequence and close the mass flow controllers supplying the acetylene precursor.

    • Inert Gas Purge: Maintain the turbomolecular pumps at full speed while flowing ultra-high purity (UHP) Argon at 50 sccm into the main chamber for 15 minutes.

      • Causality: Cyclobut-1-en-3-yne decays spontaneously within milliseconds. The Argon purge ensures that any resulting stable oligomers (e.g., 1,3-butadiyne) or unreacted acetylene are swept cleanly into the cryogenic foreline trap rather than depositing as hazardous polymeric films on the chamber optics.

    • Isolate High Vacuum: Close the main gate valve to isolate the reaction chamber from the roughing line and cryogenic trap.

    Phase 2: Cryogenic Trap Neutralization (The "Disposal" Step)
    • Controlled Warming: Slowly replace the liquid nitrogen ( LN2​ ) bath on the foreline cold trap with a dry ice/acetone bath (-78°C).

      • Causality: The stable C4​H2​ isomer, 1,3-butadiyne, is highly reactive and can polymerize explosively if concentrated and warmed too rapidly. Controlled warming prevents rapid volumetric expansion and allows safe, metered off-gassing.

    • Effluent Routing: Route the off-gassing acetylene and butadiyne through a dedicated chemical scrubber system (detailed in Phase 3) rather than venting directly to the fume hood exhaust.

    • Ambient Thaw: Once the pressure gauge indicates the bulk of the volatile organics have sublimated, remove the cold bath entirely and allow the trap to reach ambient temperature (20°C).

    Phase 3: Scrubber Maintenance & Solid Waste Disposal
    • Oxidative Scrubbing: Route the concentrated effluent through a wet scrubber containing a basic potassium permanganate ( KMnO4​ ) solution (0.1 M KMnO4​ in 1 M NaOH ).

      • Causality: Oxidative cleavage neutralizes the reactive terminal alkynes of the stable C4​H2​ isomers, converting them into non-hazardous, water-soluble carboxylate salts. This eliminates the flammability and explosive polymerization hazards of the exhaust.

    • Final Waste Manifesting: Once the scrubber solution is exhausted (indicated by a color change from deep purple to brown MnO2​ precipitate), filter the solid MnO2​ . Dispose of the solid media and the liquid filtrate in standard hazardous waste drums labeled "Aqueous Oxidizer / Organic Salts" according to institutional EH&S guidelines.

    G A Acetylene Precursor (C2H2) B Laser Ablation Chamber (La Target) A->B C Transient Intermediate [La(Cyclobut-1-en-3-yne)] B->C High Vacuum <1 ms E Cryogenic Trap (Captures 1,3-butadiyne) B->E Unreacted/Stable Byproducts D Stable Product [La(Naphthalene)] C->D + C2H2 F Exhaust Scrubber (Final Disposal) E->F Pump Exhaust

    Fig 2. Gas-phase generation, decay, and exhaust disposal routing for cyclobut-1-en-3-yne.

    References

    • Hewage, D., et al. "La-Activated Bicyclo-oligomerization of Acetylene to Naphthalene." Journal of the American Chemical Society, 2016, 138(8), 2468-2471. DOI: 10.1021/jacs.5b08657. Available at:[Link]

    • Mabry, J., & Johnson, R. P. "Beyond the Roger Brown Rearrangement: Long-Range Atom Topomerization in Conjugated Polyynes." Journal of the American Chemical Society, 2002, 124(22), 6497-6501. DOI: 10.1021/ja0260115. Available at:[Link]

    Sources

    Handling

    Personal protective equipment for handling Cyclobut-1-en-3-yne

    Advanced Laboratory Safety and Operational Protocol for Handling Cyclobut-1-en-3-yne Introduction Cyclobut-1-en-3-yne (CAS: 114251-99-9, Formula: C4H2) is a highly strained, highly unsaturated cyclic enyne [1]. As an iso...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Laboratory Safety and Operational Protocol for Handling Cyclobut-1-en-3-yne

    Introduction Cyclobut-1-en-3-yne (CAS: 114251-99-9, Formula: C4H2) is a highly strained, highly unsaturated cyclic enyne [1]. As an isomer of diacetylene, it possesses extreme reactivity due to the immense ring strain of the cyclobutene ring coupled with an electron-dense triple bond [1]. In laboratory settings, handling this compound requires rigorous operational planning. It is a severe fire hazard and acts as a Class C peroxide-forming chemical, meaning it can auto-polymerize violently upon internal peroxide accumulation [2].

    Causality & Risk Assessment

    Why does Cyclobut-1-en-3-yne require such stringent handling controls?

    • Auto-Oxidation to Shock-Sensitive Peroxides: Upon exposure to atmospheric oxygen, the highly reactive π-bonds undergo radical-initiated auto-oxidation, forming explosive peroxides [3]. These peroxides are low-powered explosives but are exceptionally sensitive to heat, friction, and impact [3].

    • Metal-Catalyzed Decomposition: Contamination with transition metals (e.g., iron, copper) from standard laboratory tools can catalyze the explosive decomposition of these peroxides [4].

    • Exothermic Auto-Polymerization: As a highly reactive monomer, concentrating the chemical or exposing it to heat can trigger a runaway exothermic polymerization, leading to detonation [2].

    Personal Protective Equipment (PPE) Matrix

    To mitigate these specific hazards, standard laboratory PPE is insufficient. The following matrix details the required equipment and the causality behind each choice.

    Table 1: Core PPE Matrix for Cyclobut-1-en-3-yne

    EquipmentSpecificationCausality (Why it is required)
    Hand Protection Heavy-duty Neoprene gloves over 4-mil Nitrile inner glovesProtects against the permeation of highly reactive organic solvents while maintaining dexterity [3].
    Eye/Face Protection ANSI Z87.1 Impact-resistant goggles + Full Face ShieldMitigates the risk of severe eye damage from splashes and protects against low-powered explosive fragmentation [3], [4].
    Body Protection Flame-Retardant (FR) Lab Coat (e.g., Nomex)Provides critical protection against the severe fire hazard posed by highly flammable enyne vapors [2].
    Handling Tools Teflon, Ceramic, or Wooden SpatulasPrevents iron/metal-catalyzed explosive decomposition of peroxides. Metal tools must be strictly avoided [4].
    Engineering Controls Fume Hood equipped with a heavy-duty Blast ShieldDeflects overpressure events and shrapnel in the event of auto-polymerization or thermal runaway [2].

    Logical Relationship: Degradation & Mitigation

    The following diagram illustrates the causality between improper handling, degradation pathways, and the required mitigation strategies.

    G C4H2 Cyclobut-1-en-3-yne (CAS: 114251-99-9) O2 Oxygen / Air Exposure C4H2->O2 Improper Handling Peroxide Unstable Peroxides (Shock/Heat Sensitive) O2->Peroxide Auto-oxidation Explosion Explosive Polymerization / Detonation Peroxide->Explosion Heat / Friction / Metal Inert Schlenk Line / Glovebox (Argon Atmosphere) Inert->C4H2 Prevents Oxidation Mitigation Peroxide Testing & Chemical Quenching Mitigation->Peroxide Neutralizes Hazard

    Logical relationship of Cyclobut-1-en-3-yne degradation and safety mitigation strategies.

    Operational Plan: Step-by-Step Handling Protocol

    Every protocol involving Cyclobut-1-en-3-yne must be a self-validating system. Do not proceed to the next step without verifying the success of the previous one.

    Phase 1: Pre-Operational Verification

    • Visual Inspection: Before touching the storage container, inspect it visually. If you observe solid crystals around the cap, liquid stratification, or string-like formations, do not touch or open the container [3]. These are indicators of shock-sensitive peroxides. Evacuate the area and contact Environmental Health and Safety (EHS) immediately [3], [5].

    • Atmosphere Control: Transfer the sealed container into an Argon-purged glovebox. Argon is preferred over Nitrogen as its higher density provides a superior protective blanket over volatile organics.

    Phase 2: Peroxide Testing (Self-Validation Step) Never assume a peroxide-forming chemical is safe, even if recently purchased.

    • Using a ceramic or Teflon spatula/pipette [4], extract a 1 mL aliquot of the chemical.

    • Test the aliquot using a quantified peroxide test strip.

    • Cross-reference the results with the operational thresholds:

    Table 2: Peroxide Testing Thresholds and Required Actions

    Peroxide ConcentrationOperational ActionCausality/Risk
    < 25 ppm Safe for general useBelow the explosive threshold [2].
    25 - 100 ppm Do not distill or concentrateHigh risk of concentrating peroxides to explosive levels in the residue [2].
    > 100 ppm Halt handling; Contact EHSExtreme shock/heat sensitivity; imminent detonation risk [2], [5].

    Phase 3: Reaction and Dispensing

    • Inert Transfer: Use a gas-tight syringe equipped with a PTFE-coated needle to transfer the required volume.

    • Avoid Dry Distillation: If purification is necessary, never distill the compound to dryness . Always leave a minimum of 20% of the chemical in the still to prevent the concentration and subsequent detonation of residual peroxides [2].

    • Temperature Control: Maintain the reaction vessel below room temperature (ideally < 0°C) using a dry ice/acetone bath to suppress auto-polymerization kinetics.

    Disposal and Decontamination Plan

    Proper disposal is critical to prevent downstream explosions in hazardous waste streams.

    • Dilution: Dilute any unreacted Cyclobut-1-en-3-yne in a compatible, non-peroxide-forming solvent (e.g., toluene) to a concentration of < 5%. Causality: Lowering the concentration exponentially decreases the molecular collision frequency, mitigating auto-polymerization risks.

    • Chemical Quenching: Slowly add a reducing agent, such as an acidic ferrous sulfate solution or sodium metabisulfite, to the diluted mixture. This chemically reduces any trace peroxides into harmless alcohols.

    • Validation: Re-test the quenched solution with a peroxide test strip to verify a concentration of 0 ppm.

    • Waste Segregation: Transfer the neutralized solution to a clearly labeled hazardous waste container. Do not seal the container tightly if there is any risk of ongoing gas evolution.

    Sources

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